Afuresertib
Description
Afuresertib has been used in trials studying the treatment of Cancer and Neoplasms, Haematologic.
This compound is an orally bioavailable inhibitor of the serine/threonine protein kinase Akt (protein kinase B) with potential antineoplastic activity. This compound binds to and inhibits the activity of Akt, which may result in inhibition of the PI3K/Akt signaling pathway and tumor cell proliferation and the induction of tumor cell apoptosis. Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 7 investigational indications.
an AKT inhibitor
an Akt inhibitor with antineoplastic activity; structure in first source
See also: this compound Hydrochloride (active moiety of).
Properties
IUPAC Name |
N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2FN4OS/c1-25-16(14(19)9-23-25)13-7-15(27-17(13)20)18(26)24-12(8-22)6-10-3-2-4-11(21)5-10/h2-5,7,9,12H,6,8,22H2,1H3,(H,24,26)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJRDFWMXUECEW-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=CC=C3)F)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)N[C@@H](CC3=CC(=CC=C3)F)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2FN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60146711 | |
| Record name | Afuresertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60146711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1047634-63-8, 1047644-62-1 | |
| Record name | GSK 2110183 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047634638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Afuresertib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047644621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Afuresertib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11648 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Afuresertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60146711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AFURESERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8739X25QI3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Downstream Targets of Afuresertib in the PI3K/AKT Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the downstream molecular targets of Afuresertib (also known as GSK2110183), a potent, orally bioavailable pan-AKT inhibitor, within the context of the PI3K/AKT signaling pathway. This compound has been the subject of numerous preclinical and clinical studies, demonstrating its potential as an antineoplastic agent in various cancers, including multiple myeloma, ovarian cancer, and malignant pleural mesothelioma.[1][2][3] This document details the mechanism of action of this compound, its effects on key downstream effectors, quantitative data on its potency and efficacy, and the experimental protocols used to elucidate these findings.
Introduction to this compound and the PI3K/AKT Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][4] Dysregulation of this pathway, often through mutations or overexpression of its components, is a common feature in many human cancers, making it a prime target for therapeutic intervention.[4][5]
AKT, a serine/threonine-specific protein kinase, serves as a central node in this pathway.[1] this compound is an ATP-competitive inhibitor that targets all three isoforms of AKT (AKT1, AKT2, and AKT3), effectively blocking its kinase activity and the subsequent phosphorylation of its downstream substrates.[6][7] By inhibiting AKT, this compound aims to halt the pro-survival and proliferative signals that drive tumor growth, ultimately leading to cell cycle arrest and apoptosis.[8][9]
Mechanism of Action of this compound
This compound functions by binding to the ATP-binding site of the AKT kinase, preventing the phosphorylation of its numerous downstream targets.[4] This inhibition is reversible and occurs at low nanomolar concentrations.[1] The therapeutic rationale for using an AKT inhibitor like this compound lies in its ability to counteract the effects of hyperactivated PI3K/AKT signaling, which is a known driver of tumorigenesis and resistance to conventional cancer therapies.[8][9]
Caption: Mechanism of this compound action on the PI3K/AKT pathway.
Key Downstream Targets of this compound
This compound's inhibition of AKT leads to a decrease in the phosphorylation of a multitude of downstream substrates. This modulation of phosphorylation status is the primary mechanism through which this compound exerts its anti-cancer effects.
Pro-Survival and Proliferation Pathways
-
GSK-3β (Glycogen Synthase Kinase 3 beta): AKT-mediated phosphorylation of GSK-3β at Ser9/21 inhibits its activity. This compound treatment leads to decreased phosphorylation of GSK-3β, thereby activating it.[10][11] Activated GSK-3β can then phosphorylate and promote the degradation of pro-proliferative proteins like c-Myc and Cyclin D1.[12][13]
-
FOXO (Forkhead Box O) Transcription Factors: AKT phosphorylates FOXO proteins (e.g., FOXO1, FOXO3a), leading to their sequestration in the cytoplasm and preventing their tumor-suppressive functions.[10][14] this compound decreases FOXO phosphorylation, allowing them to translocate to the nucleus and activate the transcription of genes involved in cell cycle arrest (e.g., p21) and apoptosis.[3][11]
-
mTORC1 (mammalian Target of Rapamycin Complex 1): AKT can activate mTORC1 through the phosphorylation and inhibition of the TSC1/TSC2 complex. However, the direct downstream effects of this compound on mTORC1 signaling can be complex. While some studies show decreased phosphorylation of the mTORC1 substrate p70S6K, others highlight potential feedback mechanisms.[11][15]
-
PRAS40 (Proline-Rich AKT Substrate 40 kDa): Phosphorylation of PRAS40 by AKT relieves its inhibitory effect on mTORC1. This compound has been shown to decrease the phosphorylation of PRAS40.[6][16]
-
c-Myc and E2F1: The expression of these transcription factors, which are crucial for cell proliferation, has been shown to be modulated by this compound.[3][10]
Apoptosis Regulation
-
Caspase 9: this compound has been observed to decrease the phosphorylation of Caspase 9, which can contribute to the induction of apoptosis.[6][16]
-
BAD (Bcl-2-associated death promoter): While not directly mentioned in the provided search results for this compound, BAD is a well-established pro-apoptotic protein that is inactivated by AKT-mediated phosphorylation. Inhibition of AKT would be expected to activate BAD.
Cell Cycle Control
-
p21 (WAF1/CIP1): this compound treatment increases the expression of the cyclin-dependent kinase inhibitor p21.[3][10] This is likely mediated by the activation of FOXO transcription factors and contributes to G1 phase cell cycle arrest.[3]
-
Cyclin D1, CDK2, and CDK4: A reduction in Cyclin D1 levels and decreased phosphorylation of CDK2 have been observed following treatment with this compound, consistent with G1 phase arrest.[11][12]
Caption: Downstream effects of this compound-mediated AKT inhibition.
Quantitative Data Summary
The potency and efficacy of this compound have been quantified in various preclinical models. The following tables summarize key quantitative data.
Table 1: In Vitro Potency of this compound
| Target | Parameter | Value | Reference |
| AKT1 | Ki | 0.08 nM | [6] |
| AKT2 | Ki | 2 nM | [6] |
| AKT3 | Ki | 2.6 nM | [6] |
| AKT1 E17K Mutant | EC50 | 0.2 nM | [6] |
Table 2: In Vitro Cellular Activity of this compound
| Cell Line Type | Parameter | Value | Notes | Reference |
| Hematological Cell Lines | EC50 | < 1 µM | 65% of cell lines tested were sensitive. | [6] |
| Solid Tumor Cell Lines | EC50 | < 1 µM | 21% of cell lines tested were sensitive. | [6] |
| T-cell acute lymphoblastic leukemia (T-ALL) | Median EC50 | < 1 µM | 19 of 20 cell lines were sensitive. | [1] |
| B-cell ALL (B-ALL) | Median EC50 | < 1 µM | 9 of 13 cell lines were sensitive. | [1] |
| Chronic lymphocytic leukemia (CLL) | Median EC50 | < 1 µM | 6 of 7 cell lines were sensitive. | [1] |
| Non-Hodgkin lymphoma (NHL) | Median EC50 | < 1 µM | 8 of 11 cell lines were sensitive. | [1] |
Table 3: In Vivo Efficacy of this compound
| Tumor Xenograft Model | Dosing (p.o.) | Tumor Growth Inhibition (TGI) | Reference |
| BT474 (Breast) | 10 mg/kg/day | 8% | [6] |
| BT474 (Breast) | 30 mg/kg/day | 37% | [6] |
| BT474 (Breast) | 100 mg/kg/day | 61% | [6] |
| SKOV3 (Ovarian) | 10 mg/kg/day | 23% | [6] |
| SKOV3 (Ovarian) | 30 mg/kg/day | 37% | [6] |
| SKOV3 (Ovarian) | 100 mg/kg/day | 97% | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's effects on the PI3K/AKT pathway.
Western Blot Analysis
Western blotting is a fundamental technique used to detect and quantify the expression and phosphorylation status of specific proteins.
-
Cell Lysis:
-
Treat cells with desired concentrations of this compound for a specified duration.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-AKT, total-AKT, phospho-GSK-3β, etc.) overnight at 4°C.[17]
-
-
Secondary Antibody Incubation and Detection:
-
Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).[17]
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
Caption: A typical workflow for Western Blot analysis.
In Vitro Kinase Assay
Kinase assays are performed to determine the direct inhibitory effect of a compound on the enzymatic activity of a kinase.
-
Assay Setup:
-
Inhibitor Incubation:
-
Pre-incubate the enzyme with varying concentrations of this compound for a defined period (e.g., 1 hour).[6]
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding the substrate and [γ-33P] ATP mixture.
-
Allow the reaction to proceed for a set time (e.g., 2 hours).[6]
-
-
Termination and Detection:
-
Terminate the reaction.
-
Capture the radiolabeled phosphorylated peptide product on a phosphocellulose filter plate.[6]
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the Ki or IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay
Cell proliferation assays are used to assess the cytostatic or cytotoxic effects of a compound on cancer cells.
-
Cell Seeding:
-
Seed cancer cells in 96-well plates at an appropriate density.
-
-
Compound Treatment:
-
After allowing the cells to adhere, treat them with a range of concentrations of this compound (e.g., 0-30 µM).[6]
-
-
Incubation:
-
Incubate the cells for a specified period, typically 72 hours.[6]
-
-
Viability Measurement:
-
Measure cell viability using a reagent such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.[6]
-
-
Data Analysis:
-
Normalize the results to untreated (DMSO) controls.
-
Calculate the EC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using a 4- or 6-parameter fitting algorithm.[6]
-
Conclusion
This compound is a potent pan-AKT inhibitor that effectively targets the PI3K/AKT signaling pathway. Its mechanism of action involves the direct inhibition of AKT kinase activity, leading to the modulation of a wide range of downstream targets. By decreasing the phosphorylation of key substrates such as GSK-3β and FOXO proteins, and affecting the expression and activity of cell cycle regulators like p21 and Cyclin D1, this compound can induce cell cycle arrest and apoptosis in cancer cells. The quantitative data from in vitro and in vivo studies underscore its potential as a therapeutic agent. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other AKT inhibitors in the field of oncology.
References
- 1. The novel AKT inhibitor this compound shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Novel ATP-competitive Akt inhibitor this compound suppresses the proliferation of malignant pleural mesothelioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. This compound | C18H17Cl2FN4OS | CID 46843057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ashpublications.org [ashpublications.org]
- 14. AKT signaling restrains tumor suppressive functions of FOXO transcription factors and GSK3 kinase in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. abmole.com [abmole.com]
- 17. Western Blot Analysis for Akt Signaling Pathway [bio-protocol.org]
- 18. selleckchem.com [selleckchem.com]
The Discovery and Development of Afuresertib (GSK2110183): A Technical Guide
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
Afuresertib (GSK2110183) is an orally bioavailable, small-molecule inhibitor of the serine/threonine protein kinase Akt (protein kinase B), a critical node in the PI3K/Akt/mTOR signaling pathway.[1][2] Dysregulation of this pathway is a frequent event in tumorigenesis, contributing to increased cell proliferation, survival, and resistance to anti-cancer therapies.[3][4] this compound, a potent, ATP-competitive, pan-Akt inhibitor, has been investigated as a monotherapy and in combination with other agents for the treatment of various hematologic malignancies and solid tumors.[4][5] This technical guide provides a comprehensive overview of the discovery and development of this compound, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.
Discovery and Preclinical Development
This compound was originally developed by GlaxoSmithKline.[6] Preclinical studies demonstrated its potent and selective inhibition of all three Akt isoforms (Akt1, Akt2, and Akt3).[7]
Mechanism of Action
This compound is a reversible, ATP-competitive inhibitor that binds to the kinase domain of Akt, preventing its phosphorylation and activation.[3][4] This blockade of Akt signaling leads to the downstream inhibition of substrates involved in cell cycle progression and survival, ultimately inducing apoptosis and inhibiting tumor cell proliferation.[1][2]
In Vitro Activity
The inhibitory activity of this compound against Akt isoforms and its effect on cancer cell lines have been extensively characterized through various in vitro assays.
Table 1: In Vitro Inhibitory Activity of this compound [7][8]
| Parameter | Akt1 | Akt2 | Akt3 |
| Ki (nM) | 0.08 | 2 | 2.6 |
Table 2: In Vitro Cellular Activity of this compound [8]
| Cell Line Type | Assay | Endpoint | Result |
| Hematological Cell Lines | Proliferation Assay | EC50 | < 1 µM in 65% of cell lines |
| Solid Tumor Cell Lines | Proliferation Assay | EC50 | < 1 µM in 21% of cell lines |
| E17K mutant AKT1 | Kinase Assay | EC50 | 0.2 nM |
In Vivo Preclinical Efficacy
The anti-tumor activity of this compound has been evaluated in vivo using human tumor xenograft models in mice.
Table 3: In Vivo Efficacy of this compound in Xenograft Models [8]
| Tumor Model | Dosing (p.o., daily) | Tumor Growth Inhibition (TGI) |
| BT474 (Breast Cancer) | 10 mg/kg | 8% |
| 30 mg/kg | 37% | |
| 100 mg/kg | 61% | |
| SKOV3 (Ovarian Cancer) | 10 mg/kg | 23% |
| 30 mg/kg | 37% | |
| 100 mg/kg | 97% |
Clinical Development
This compound has undergone extensive clinical evaluation in a variety of cancer types, both as a single agent and in combination with other therapies.
Phase I Clinical Trials
A first-in-human, open-label, dose-escalation Phase I study (NCT00881946) was conducted in patients with advanced hematologic malignancies to determine the maximum tolerated dose (MTD), safety, and pharmacokinetics of this compound.[6]
Table 4: Key Findings from the Phase I Study of this compound in Hematologic Malignancies (NCT00881946) [6]
| Parameter | Result |
| Maximum Tolerated Dose (MTD) | 125 mg/day |
| Dose-Limiting Toxicities | Grade 3 rash, Grade 3 liver function test abnormalities |
| Most Frequent Adverse Events | Nausea (35.6%), Diarrhea (32.9%), Dyspepsia (24.7%) |
| Pharmacokinetics (at MTD) | |
| Median Tmax | 1.5 - 2.5 hours |
| Half-life (t1/2) | ~1.7 days |
| Clinical Activity | Partial responses observed in multiple myeloma, non-Hodgkin lymphoma, and Langerhans cell histiocytosis. |
Phase Ib/II and Phase III Clinical Trials
Following the promising results from the initial phase I study, this compound has been evaluated in numerous Phase Ib/II and now Phase III trials across a range of cancers, often in combination with standard-of-care therapies. Laekna Therapeutics is currently leading the further development of this compound.[9][10]
Table 5: Selected Clinical Trials of this compound
| Trial Identifier | Phase | Indication | Intervention | Key Findings/Status |
| NCT01653912 | Ib | Platinum-resistant Ovarian Cancer | This compound + Paclitaxel + Carboplatin | MTD of this compound established at 125 mg/day. ORR of 32% by RECIST 1.1.[5][11] |
| NCT05383482 | I/II | Solid Tumors (PD-1/PD-L1 resistant) | This compound + Sintilimab + Chemotherapy | Recruiting.[12] |
| - | Ib | HR+/HER2- Breast Cancer | This compound + Fulvestrant | Confirmed ORR of 30%, median PFS of 7.3 months.[10] |
| - | III | HR+/HER2- Breast Cancer | This compound + Fulvestrant | Initiated based on Phase Ib results.[10] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the development of this compound.
In Vitro Kinase Inhibition Assay (Filter Binding Assay)
This assay is used to determine the inhibitory constant (Ki) of a compound against a specific kinase.
Protocol:
-
Enzyme and Inhibitor Preparation: Recombinant Akt1, Akt2, and Akt3 enzymes are used at low nanomolar concentrations (e.g., 0.1 nM AKT1, 0.7 nM AKT2, and 0.2 nM AKT3).[8] this compound is prepared in a dilution series.
-
Incubation: A pre-mix of the kinase and varying concentrations of this compound is incubated for a defined period (e.g., 1 hour) to allow for inhibitor binding.[8]
-
Reaction Initiation: The kinase-inhibitor mix is added to a reaction mixture containing a peptide substrate (e.g., GSKα peptide) and radiolabeled ATP (e.g., [γ-33P] ATP).[8]
-
Reaction Termination: The reaction is allowed to proceed for a set time (e.g., 2 hours) and then terminated.[8]
-
Detection: The radiolabeled phosphorylated peptide product is captured on a phospho-cellulose filter plate, and the amount of radioactivity is quantified using a scintillation counter.[8]
-
Data Analysis: The Ki value is calculated from the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.
Cell Proliferation Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Protocol:
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0-30 µM) or vehicle control (DMSO).[8]
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).[8]
-
Lysis and Luminescence Measurement: The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. The luminescence is read using a plate reader.
-
Data Analysis: Cell viability is calculated relative to the vehicle-treated control cells. The EC50 value (the concentration of the compound that causes a 50% reduction in cell viability) is determined by fitting the data to a dose-response curve using a 4- or 6-parameter fitting algorithm.[8]
Human Tumor Xenograft Study
This in vivo model is used to evaluate the anti-tumor efficacy of a drug candidate.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation: Human cancer cells (e.g., BT474 or SKOV3) are subcutaneously injected into the flanks of the mice.[8]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally (p.o.) once daily at various doses (e.g., 10, 30, 100 mg/kg).[8] The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific duration of treatment.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated groups to the control group.
Phase I Clinical Trial Protocol (NCT00881946)
This protocol outlines the design of the first-in-human study of this compound.
Protocol:
-
Study Design: An open-label, dose-escalation study.
-
Patient Population: Patients with relapsed or refractory hematologic malignancies.[6]
-
Dose Escalation: this compound was administered orally once daily in escalating dose cohorts (25 to 150 mg).[6] A standard 3+3 dose escalation design was used to determine the MTD.
-
Safety and Tolerability Assessment: Patients were monitored for adverse events (AEs) graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE). Dose-limiting toxicities (DLTs) were assessed during the first cycle of treatment.
-
Pharmacokinetic (PK) Analysis: Blood samples were collected at various time points after drug administration to determine the plasma concentration of this compound. Standard non-compartmental analysis was used to calculate PK parameters such as Cmax, AUC, and half-life.[6]
-
Efficacy Assessment: Tumor response was evaluated according to the appropriate response criteria for each specific hematologic malignancy.
Visualizations
Signaling Pathway
Caption: this compound inhibits Akt phosphorylation, blocking downstream signaling.
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: Workflow for determining the inhibitory constant (Ki) of this compound.
Experimental Workflow: Phase I Clinical Trial
Caption: Workflow of the Phase I dose-escalation trial for this compound.
Conclusion
This compound (GSK2110183) is a potent pan-Akt inhibitor that has demonstrated promising anti-tumor activity in both preclinical models and clinical trials. Its development has provided valuable insights into the therapeutic potential of targeting the PI3K/Akt signaling pathway in cancer. Ongoing and future clinical studies will further define the role of this compound, particularly in combination with other anti-cancer agents, in the treatment of various malignancies. This technical guide serves as a comprehensive resource for understanding the discovery, mechanism, and clinical development of this targeted therapy.
References
- 1. project.eortc.org [project.eortc.org]
- 2. The Radiology Assistant : RECIST 1.1 - the basics [radiologyassistant.nl]
- 3. New response evaluation criteria in solid tumours: revised RECIST guideline (version 1.1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GCP Bioanalysis: Techniques, Validation & Clinical Trial Integration [alderleyanalytical.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The novel AKT inhibitor this compound shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. A phase IIa study of this compound, an oral pan-AKT inhibitor, in patients with Langerhans cell histiocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2023 SABCS | Laekna Reports this compound Phase Ib Breast Cancer Study Results [prnewswire.com]
- 11. Phase IB Dose Escalation and Expansion Study of AKT Inhibitor this compound with Carboplatin and Paclitaxel in Recurrent Platinum-resistant Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
The Role of Afuresertib in Inducing Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Afuresertib (also known as GSK2110183), a potent, orally bioavailable, ATP-competitive pan-Akt kinase inhibitor. Its primary mechanism of action revolves around the targeted inhibition of the PI3K/Akt signaling pathway, a critical cascade frequently dysregulated in various malignancies. By disrupting this pathway, this compound effectively curtails tumor cell proliferation and potently induces programmed cell death, or apoptosis, making it a significant agent in oncological research and development.[1][2][3]
Core Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
This compound functions as a selective and powerful inhibitor of all three isoforms of the serine/threonine protein kinase Akt (Akt1, Akt2, and Akt3).[4] The PI3K/Akt/mTOR pathway is a central node in cellular signaling, governing processes like cell growth, survival, proliferation, and metabolism.[5] In many cancers, this pathway is constitutively active, providing anti-apoptotic signals and contributing to therapeutic resistance.[3][5]
This compound competitively binds to the ATP-binding site of Akt, preventing its kinase activity.[1][5] This inhibition blocks the phosphorylation of a multitude of downstream substrates, thereby disrupting the pro-survival signaling cascade.[1] The consequences of this inhibition are twofold: a halt in cell cycle progression and the initiation of the apoptotic program.[6][7]
Key downstream effects of Akt inhibition by this compound include:
-
Decreased phosphorylation of Akt substrates: This includes Glycogen Synthase Kinase 3β (GSK-3β) and Forkhead box protein O1 (FOXO) family proteins.[6][7] The dephosphorylation and subsequent activation of FOXO transcription factors can lead to the expression of pro-apoptotic genes.
-
Induction of cell cycle arrest: this compound has been shown to strongly arrest the cell cycle in the G1 phase.[6][7] This is associated with an increased expression of the cyclin-dependent kinase inhibitor p21WAF1/CIP1.[6][7]
-
Modulation of apoptosis regulators: The inhibition of Akt signaling directly impacts the balance of pro- and anti-apoptotic proteins, tipping the scales towards cell death.
Caption: this compound inhibits AKT, leading to downstream effects that suppress survival pathways and promote apoptosis.
Induction of Apoptosis
This compound-mediated inhibition of Akt signaling culminates in the activation of the intrinsic apoptotic pathway. This is characterized by a series of well-defined cellular and molecular events.
Modulation of Bcl-2 Family Proteins
The Bcl-2 family of proteins are critical regulators of apoptosis, comprising both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members.[8][9] The ratio of these proteins determines the cell's fate. In cancer cells, this balance is often skewed towards survival due to the overexpression of anti-apoptotic proteins.[8]
Studies have shown that treatment with this compound alters this balance in favor of apoptosis. Specifically, in esophageal cancer cells, this compound treatment led to:
-
An increase in the protein levels of pro-apoptotic Bax.[10]
-
A decrease in the protein levels of anti-apoptotic Bcl-2.[10]
This shift increases the ratio of Bax to Bcl-2, which is a key trigger for mitochondrial outer membrane permeabilization (MOMP).[10] MOMP allows for the release of cytochrome c from the mitochondria into the cytosol, a point-of-no-return in the apoptotic cascade.[8]
Caption: this compound disrupts AKT signaling, shifting the Bcl-2 family balance to favor apoptosis via MOMP.
Caspase Activation
The release of cytochrome c triggers the formation of the apoptosome, which in turn activates initiator caspases, such as Caspase-9.[11] These initiator caspases then cleave and activate effector caspases, primarily Caspase-3 and Caspase-7.[12] These effector caspases are the executioners of apoptosis, responsible for cleaving a wide range of cellular substrates, leading to the characteristic morphological changes of apoptotic cells.
Experimental evidence consistently demonstrates that this compound treatment leads to a significant, dose-dependent increase in the activity of Caspase-3 and Caspase-7 in various cancer cell lines, including multiple myeloma and malignant pleural mesothelioma.[5][6][7]
Quantitative Data Summary
The efficacy and selectivity of this compound have been quantified in numerous preclinical studies. The following tables summarize key quantitative data.
Table 1: Kinase Inhibitory Potency of this compound
| Target Kinase | Potency (Kᵢ or IC₅₀) | Reference |
|---|---|---|
| Akt1 | 0.08 nM (Kᵢ) | [6] |
| Akt2 | 2.0 nM (Kᵢ) | [6] |
| Akt3 | 2.6 nM (Kᵢ) | [6] |
| Akt1 E17K mutant | 0.2 nM (IC₅₀) | [6] |
| ROCK | 100 nM (IC₅₀) | [6] |
| PKCη | 210 nM (IC₅₀) | [6] |
| PKC-βI | 430 nM (IC₅₀) | [6] |
| PKCθ | 510 nM (IC₅₀) |[6] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cancer Type / Cell Line | Endpoint | Result | Reference |
|---|---|---|---|
| Hematological Malignancies | EC₅₀ | < 1 µM in 65% of cell lines | [11] |
| Solid Tumors | EC₅₀ | < 1 µM in 21% of cell lines | [11] |
| T-ALL, B-ALL, CLL, NHL | Median EC | < 1 µM | [5] |
| Multiple Myeloma (XG-7) | % Specific Apoptosis (1µM this compound) | 13.5% | [13] |
| Multiple Myeloma (U266) | % Specific Apoptosis (1µM this compound) | 0% |[13] |
Table 3: In Vivo Antitumor Efficacy of this compound (Oral Administration in Mice)
| Xenograft Model | Dose (mg/kg/day) | Tumor Growth Inhibition (TGI) | Reference |
|---|---|---|---|
| BT474 (Breast Cancer) | 10 | 8% | [6] |
| 30 | 37% | [6] | |
| 100 | 61% | [6] | |
| SKOV3 (Ovarian Cancer) | 10 | 23% | [6] |
| 30 | 37% | [6] |
| | 100 | 97% |[6] |
Experimental Protocols
The assessment of this compound-induced apoptosis involves a suite of standard molecular and cellular biology techniques.
Caption: Standard workflow for evaluating this compound's effect on apoptosis and cell viability in vitro.
Cell Viability (MTT) Assay
This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells, providing an indication of cell viability and proliferation.[10]
Methodology:
-
Cell Seeding: Plate cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.
Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][14]
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described above.
-
Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI.[14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Western Blotting for Protein Expression
This technique is used to detect and quantify changes in the expression and phosphorylation status of specific proteins involved in the Akt pathway and apoptosis.[7][10]
Methodology:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-Akt (Ser473), anti-Akt, anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-p21, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
Caspase Activity Assay (e.g., Caspase-Glo® 3/7)
This luminescent assay measures the activity of Caspase-3 and -7, the key effector caspases in the apoptotic pathway.[6][7]
Methodology:
-
Cell Seeding and Treatment: Plate cells in a 96-well white-walled plate and treat with this compound.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells. The reagent contains a luminogenic caspase-3/7 substrate.
-
Incubation: Mix and incubate at room temperature for 1-2 hours. During this time, the reagent lyses the cells, and active caspases cleave the substrate, generating a luminescent signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the amount of caspase activity.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound | C18H17Cl2FN4OS | CID 46843057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. AACR 2024 Presentation of Laekna | this compound Demonstrated Promising Treatment Benefit in Combination Therapy for Drug-resistant TNBC Patients [en.laekna.com]
- 5. The novel AKT inhibitor this compound shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel ATP-competitive Akt inhibitor this compound suppresses the proliferation of malignant pleural mesothelioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Protective Mechanism of this compound against Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Afuresertib's Impact on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Afuresertib (GSK2110183) is a potent, orally bioavailable, ATP-competitive pan-AKT inhibitor that has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer models. This technical guide provides an in-depth analysis of this compound's mechanism of action with a core focus on its effects on cell cycle progression. It summarizes key quantitative data, details experimental protocols for relevant assays, and provides a visual representation of the underlying signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and study of novel cancer therapeutics targeting the PI3K/AKT signaling pathway.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Hyperactivation of this pathway, a common event in a wide range of human cancers, leads to uncontrolled cell division and resistance to apoptosis.[1] this compound, by selectively inhibiting all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3), effectively abrogates these oncogenic signals.[2] A primary consequence of AKT inhibition by this compound is the induction of cell cycle arrest, predominantly in the G1 phase, and the subsequent activation of the apoptotic cascade.[3] This guide will dissect the molecular mechanisms through which this compound exerts these effects on cell cycle progression.
Mechanism of Action: The PI3K/AKT Signaling Pathway
This compound's primary mechanism of action is the inhibition of AKT kinase activity. By blocking AKT, this compound prevents the phosphorylation and subsequent activation of a multitude of downstream effector proteins that are crucial for cell cycle progression and survival.
Signaling Pathway Diagram
Caption: this compound inhibits AKT, leading to downstream effects on cell cycle regulators.
Quantitative Data on Cell Cycle Progression and Apoptosis
The following tables summarize the quantitative effects of this compound on cell cycle distribution and apoptosis in various cancer cell lines.
Table 1: Effect of this compound on Cell Cycle Distribution in Mesothelioma Cell Lines
Data from a 24-hour treatment period.
| Cell Line | This compound (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| ACC-MESO-4 | 0 | 55.2 | 28.1 | 16.7 |
| 5 | 70.1 | 18.5 | 11.4 | |
| 10 | 78.9 | 12.3 | 8.8 | |
| MSTO-211H | 0 | 50.1 | 32.5 | 17.4 |
| 5 | 65.8 | 22.1 | 12.1 | |
| 10 | 75.3 | 15.9 | 8.8 |
Table 2: Effect of this compound on Apoptosis in Esophageal Cancer Cells
Data from Annexin V-FITC/PI dual staining of Eca109 cells.
| This compound Concentration | % Apoptotic Cells |
| Control | 5.2% |
| Low Concentration | 15.8% |
| Medium Concentration | 28.4% |
| High Concentration | 45.1% |
Table 3: Qualitative Effects of this compound on Key Signaling Proteins
Observed changes in protein expression or phosphorylation status upon this compound treatment.
| Protein | Effect of this compound | Role in Cell Cycle/Apoptosis |
| p-AKT (Ser473/Thr308) | Decreased | Central kinase in the signaling pathway |
| p-GSK-3β (Ser9) | Decreased | Phosphorylation by AKT inhibits its activity |
| p-FOXO1/3a (Thr24/32) | Decreased | Phosphorylation by AKT leads to cytoplasmic sequestration and inactivation |
| p21 (WAF1/CIP1) | Increased | Cyclin-dependent kinase inhibitor, promotes G1 arrest |
| Cyclin D1 | Decreased | Key regulator of G1 to S phase transition |
| CDK4 | Decreased | Catalytic subunit that complexes with Cyclin D1 |
| p-CDK2 (Thr160) | Decreased | Phosphorylation is required for its activity in S phase progression |
| E2F1 | Decreased | Transcription factor that promotes S phase entry |
| Bax | Increased | Pro-apoptotic protein |
| Bcl-2 | Decreased | Anti-apoptotic protein |
| Cleaved Caspase-3 | Increased | Executioner caspase in apoptosis |
Detailed Experimental Protocols
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10 µM) for the desired time period (e.g., 24 hours).
-
Cell Harvesting: Aspirate the culture medium and wash the cells once with PBS. Detach the cells using Trypsin-EDTA.
-
Cell Collection and Fixation: Collect the cells into a centrifuge tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 5 mL of PBS and centrifuge again. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm. Acquire data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity). Gate the cell population to exclude debris and doublets. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Protein Expression and Phosphorylation
This protocol describes the detection of changes in the expression and phosphorylation status of key proteins involved in the AKT pathway and cell cycle regulation following this compound treatment.
Materials:
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (specific for target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: After treating cells with this compound, wash them with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the protein samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Densitometry analysis can be performed using software like ImageJ to quantify the relative protein expression levels, normalizing to a loading control such as β-actin or GAPDH.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol details the method for quantifying apoptosis in this compound-treated cells by detecting the externalization of phosphatidylserine (using Annexin V-FITC) and plasma membrane integrity (using PI).
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the cell cycle analysis. Harvest both the adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Use a 488 nm excitation laser. Detect FITC fluorescence at ~530 nm and PI fluorescence at >670 nm.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells Quantify the percentage of cells in each quadrant.
-
Conclusion
This compound effectively disrupts cell cycle progression and induces apoptosis in cancer cells through the potent inhibition of the AKT signaling pathway. The primary mechanism involves the induction of a G1 phase cell cycle arrest, mediated by the upregulation of the CDK inhibitor p21 and the downregulation of G1-S phase promoting proteins such as Cyclin D1 and CDK4. Concurrently, the activation of FOXO transcription factors and the modulation of Bcl-2 family proteins contribute to the induction of apoptosis. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of this compound and other AKT inhibitors in oncology.
References
- 1. Novel ATP-competitive Akt inhibitor this compound suppresses the proliferation of malignant pleural mesothelioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Protective Mechanism of this compound against Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Afuresertib for Hematological Malignancies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afuresertib (GSK2110183) is an orally bioavailable, ATP-competitive, small molecule inhibitor of the serine/threonine kinase AKT (also known as protein kinase B).[1][2][3] The PI3K/AKT signaling pathway is a critical regulator of cell proliferation, survival, growth, and metabolism.[1][2] Constitutive activation of this pathway is a common feature in many hematological malignancies, contributing to tumor progression and resistance to therapy.[1][4][5] this compound, by targeting a central node in this pathway, represents a promising therapeutic strategy for various hematological cancers.[1][6] This technical guide provides an in-depth overview of the preclinical and clinical research on this compound in hematological malignancies, with a focus on its mechanism of action, experimental data, and relevant protocols.
Mechanism of Action
This compound is a potent, reversible, and low-nanomolar pan-AKT inhibitor, targeting all three isoforms of AKT (AKT1, AKT2, and AKT3).[1][3][7] By binding to the ATP-binding site of the AKT kinase, this compound prevents the phosphorylation of its downstream substrates.[5] This inhibition leads to the induction of apoptosis and the suppression of cell proliferation in cancer cells where the PI3K/AKT pathway is aberrantly activated.[1][5] Preclinical studies have demonstrated that this compound's inhibition of AKT leads to downstream effects such as the induction of caspase-3 and/or caspase-7 activity, indicating the promotion of apoptosis.[8]
PI3K/AKT Signaling Pathway Inhibition by this compound
The following diagram illustrates the central role of AKT in the PI3K signaling pathway and the point of inhibition by this compound.
Caption: this compound inhibits AKT, blocking downstream signaling for cell survival.
Preclinical Data
In Vitro Kinase Inhibitory Potency
This compound has demonstrated potent inhibition of all three AKT isoforms in cell-free kinase assays. The inhibitory constants (Ki) are in the low nanomolar range, highlighting its high affinity for the target.
| Target | Ki (nM) |
| AKT1 | 0.08[3][7] |
| AKT2 | 2[3][7] |
| AKT3 | 2.6[3][7] |
In Vitro Cellular Proliferation
This compound has shown significant anti-proliferative activity across a range of hematological malignancy cell lines. A 3-day proliferation assay revealed that a high percentage of cell lines from various hematological cancers are sensitive to this compound, with a median effective concentration (EC50) of less than 1 µM.[1]
| Hematological Malignancy | Sensitive Cell Lines / Total Tested |
| T-cell acute lymphoblastic leukemia (T-ALL) | 19 / 20[1] |
| B-cell acute lymphoblastic leukemia (B-ALL) | 9 / 13[1] |
| Chronic lymphocytic leukemia (CLL) | 6 / 7[1] |
| Non-Hodgkin lymphoma (NHL) | 8 / 11[1] |
Clinical Research: Phase 1 Study in Hematological Malignancies (NCT00881946)
A first-in-human, open-label, phase 1 dose-escalation study was conducted to evaluate the safety, pharmacokinetics, and clinical activity of single-agent this compound in patients with relapsed or refractory advanced hematological malignancies.[1]
Patient Demographics and Disease Characteristics
A total of 73 patients were enrolled in the study. The most common diagnosis was multiple myeloma.
| Characteristic | Value |
| Total Patients | 73[1] |
| Median Age (range) | 63 years (18-82)[8] |
| Most Common Diagnosis | Multiple Myeloma (n=34)[6] |
| Other Diagnoses | Non-Hodgkin Lymphoma, Chronic Lymphocytic Leukemia, Hodgkin Disease, Langerhans cell histiocytosis, Acute Myeloid Leukemia, Acute Lymphoblastic Leukemia[8][9] |
Dosing and Maximum Tolerated Dose (MTD)
Patients received this compound at doses ranging from 25 to 150 mg per day.[1] The MTD was established at 125 mg per day due to dose-limiting toxicities (liver function test abnormalities) observed in the 150-mg cohort.[1]
Pharmacokinetics
This compound demonstrated a pharmacokinetic profile suitable for once-daily oral dosing.
| Parameter | Value |
| Median time to peak plasma concentration | 1.5 to 2.5 hours post-dose[1] |
| Half-life | Approximately 1.7 days[1] |
Clinical Activity
Clinical activity was observed in several hematological malignancies, with the most notable responses in patients with multiple myeloma.[1]
| Disease | Response |
| Multiple Myeloma | 3 partial responses, 3 minimal responses[1] |
| Non-Hodgkin Lymphoma | Clinical activity observed[1] |
| Langerhans cell histiocytosis | Clinical activity observed[1][9] |
| Hodgkin Disease | Clinical activity observed[1] |
For patients with multiple myeloma, the overall response rate was 8.8%, and the clinical benefit rate was 17.6%.[6]
Safety and Tolerability
Single-agent this compound was generally well-tolerated. The most frequently reported adverse events were gastrointestinal in nature.
| Adverse Event | Frequency (%) |
| Nausea | 35.6[1] |
| Diarrhea | 32.9[1] |
| Dyspepsia | 24.7[1] |
Experimental Protocols
In Vitro Kinase Assay (Filter Binding Assay)
This protocol outlines the general steps for determining the in vitro kinase inhibitory potency of this compound.
Caption: Workflow for the in vitro kinase filter binding assay.
Methodology:
-
Enzyme and Inhibitor Pre-incubation: A pre-mix of the AKT enzyme (AKT1, AKT2, or AKT3 at low nanomolar concentrations) and varying concentrations of this compound is incubated for 1 hour.[10]
-
Reaction Initiation: The kinase reaction is initiated by adding a GSKα peptide substrate and [γ-33P] ATP.[10]
-
Reaction Incubation: The reaction is allowed to proceed for 2 hours.[10]
-
Termination and Capture: The reaction is terminated, and the radiolabeled AKT peptide product is captured on a phosphocellulose filter plate.[10]
-
Quantification: The amount of radioactivity on the filter is quantified to determine the extent of kinase inhibition.
Cell Proliferation Assay (CellTiter-Glo®)
This protocol describes the general steps for assessing the anti-proliferative effects of this compound on hematological cancer cell lines.
Methodology:
-
Cell Seeding: Hematological cell lines are seeded in opaque-walled 96-well or 384-well plates in culture medium and incubated.[11]
-
Compound Addition: Cells are treated with a range of concentrations of this compound (e.g., 0-30 µM) or DMSO as a control.[10]
-
Incubation: The plates are incubated for a specified period, typically 72 hours.[10]
-
Reagent Preparation and Addition: The CellTiter-Glo® reagent is prepared according to the manufacturer's instructions and added to each well.[11][12]
-
Lysis and Signal Stabilization: The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.[11]
-
Luminescence Measurement: The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.[11][12]
-
Data Analysis: EC50 values are calculated from the inhibition curves using a suitable fitting algorithm.[10]
Clinical Trial Protocol (Phase 1, NCT00881946) - Key Aspects
-
Study Design: An open-label, dose-escalation study in two parts. Part 1 was dose escalation to determine the MTD. Part 2 was a cohort expansion at the MTD.[8]
-
Patient Population: Adult patients with relapsed or refractory hematological malignancies for whom standard therapy was not effective.[1]
-
Pharmacokinetic Assessment: Blood samples were collected at multiple time points after a single dose and at steady-state to determine pharmacokinetic parameters using noncompartmental analysis.[8]
-
Response Assessment: Disease response was evaluated according to established criteria for each specific hematological malignancy, such as the International Myeloma Working Group (IMWG) criteria for multiple myeloma.[9]
Conclusion
This compound has demonstrated a favorable safety profile and encouraging clinical activity as a single agent in patients with advanced hematological malignancies, particularly multiple myeloma.[1][4] Its potent inhibition of the PI3K/AKT pathway provides a strong rationale for its continued investigation, both as a monotherapy and in combination with other anti-cancer agents, for the treatment of various hematological cancers. The data and protocols summarized in this guide offer a comprehensive resource for researchers and clinicians working on the development of novel targeted therapies for these diseases.
References
- 1. benthamscience.com [benthamscience.com]
- 2. targetedonc.com [targetedonc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Targeting the phosphoinositide 3-kinase pathway in hematologic malignancies | Haematologica [haematologica.org]
- 6. The PI3K/Akt pathway as a target in the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the phosphoinositide 3-kinase pathway in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The novel AKT inhibitor this compound shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. OUH - Protocols [ous-research.no]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
In Vitro Sensitivity of Cancer Cell Lines to Afuresertib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afuresertib (GSK2110183) is a potent and orally bioavailable small molecule inhibitor of the serine/threonine kinase AKT (also known as protein kinase B).[1][2] As a pivotal node in the PI3K/AKT/mTOR signaling pathway, AKT is frequently hyperactivated in a wide range of human cancers, playing a crucial role in promoting cell proliferation, survival, and resistance to therapy.[1][3] this compound, by targeting all three isoforms of AKT (AKT1, AKT2, and AKT3), represents a promising therapeutic strategy for cancers dependent on this pathway.[2] This technical guide provides a comprehensive overview of the in vitro sensitivity of various cancer cell lines to this compound, detailing experimental methodologies and presenting key quantitative data to support further research and drug development efforts.
Mechanism of Action
This compound is an ATP-competitive inhibitor of AKT, binding to the kinase domain and preventing the phosphorylation of its downstream substrates.[4] This inhibition leads to the suppression of the PI3K/AKT signaling cascade, ultimately resulting in the induction of apoptosis and inhibition of cell proliferation in cancer cells with a dysregulated AKT pathway.[1][3]
Signaling Pathway Affected by this compound
The primary signaling pathway inhibited by this compound is the PI3K/AKT/mTOR pathway. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates AKT. Activated AKT then phosphorylates a multitude of downstream targets, including GSK3β, PRAS40, and FOXO proteins, to promote cell growth and survival. This compound blocks the kinase activity of AKT, thereby inhibiting the phosphorylation of these downstream effectors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Protective Mechanism of this compound against Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel AKT inhibitor this compound shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Afuresertib's Effect on AKT Isoforms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism and effects of Afuresertib (also known as GSK2110183), a potent and orally bioavailable pan-Akt inhibitor, on the three AKT isoforms: AKT1, AKT2, and AKT3. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.
Quantitative Inhibitory Activity of this compound against AKT Isoforms
This compound is a selective, ATP-competitive inhibitor of all three AKT isoforms.[1][2] Its potency varies across the isoforms, with the highest affinity for AKT1. The inhibitory activities, expressed as Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration), are summarized below.
| Parameter | AKT1 | AKT2 | AKT3 | Reference |
| Ki | 0.08 nM | 2 nM | 2.6 nM | [1][3][4] |
| IC50 (Cell-free) | 1 nM | Not Reported | 1.585 nM | [3] |
| IC50 (E17K mutant) | 0.2 nM | Not Reported | Not Reported | [1][5] |
The PI3K/AKT Signaling Pathway and this compound's Mechanism of Action
The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a crucial cascade that regulates fundamental cellular processes, including cell survival, growth, proliferation, and metabolism.[6][7] Dysregulation of this pathway is a common event in various cancers, making it a key therapeutic target.[8][9]
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the AKT kinase domain.[9][10] This action prevents the phosphorylation of AKT's downstream substrates, thereby inhibiting the entire signaling cascade.[6][11] The inhibition of this pathway by this compound leads to the induction of apoptosis and a reduction in cell proliferation in cancer cells.[7][9]
Experimental Protocols
This section details the methodologies used to quantify this compound's inhibitory effects on AKT isoforms.
In Vitro Kinase Assay (Filter Binding Assay)
This assay determines the direct inhibitory effect of this compound on the kinase activity of purified AKT isoforms.
Objective: To determine the Ki of this compound for each AKT isoform.
Materials:
-
Purified, full-length human AKT1, AKT2, and AKT3 enzymes (expressed in Sf9 cells).[3]
-
This compound.
-
Substrate peptide (e.g., biotin-ahx-ARKRERAYSFGHHA-amide or GSKα peptide Ac-KKGGRARTSS-FAEPG-amide).[3]
-
[γ-33P]ATP.[3]
-
Assay buffer.
-
Phospho-cellulose filter plates.[3]
-
Microplate scintillation counter.[3]
Protocol:
-
Prepare serial dilutions of this compound.
-
In a microplate, pre-incubate the diluted this compound with a low concentration of each AKT isoform (e.g., 0.1 nM AKT1, 0.7 nM AKT2, 0.2 nM AKT3) for 60 minutes.[3][5]
-
Initiate the kinase reaction by adding the substrate peptide and [γ-33P]ATP.[3]
-
Incubate the reaction mixture for a defined period (e.g., 40 to 120 minutes).[3][5]
-
Terminate the reaction.
-
Transfer the reaction mixture to a phospho-cellulose filter plate to capture the radiolabeled, phosphorylated substrate.[3][5]
-
Wash the filter plate to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity on the filter using a microplate scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the Ki value using appropriate software.
Cell-Based Proliferation Assay (e.g., CellTiter-Glo®)
This assay assesses the effect of this compound on the proliferation of cancer cell lines.
Objective: To determine the EC50 of this compound in various cell lines.
Materials:
-
Cancer cell lines (e.g., hematological or solid tumor cell lines).[5]
-
Cell culture medium and supplements.
-
This compound.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
Protocol:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0-30 μM) for 72 hours.[5]
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents to induce cell lysis and stabilize the luminescent signal.
-
Measure the luminescence using a luminometer. The signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Calculate the percentage of cell growth inhibition relative to untreated controls and determine the EC50 value by fitting the data to a dose-response curve.[5]
Western Blotting for Downstream Target Modulation
This technique is used to observe the effect of this compound on the phosphorylation status of downstream targets of AKT.
Objective: To confirm the inhibition of the AKT signaling pathway in cells.
Materials:
-
Cell lines treated with this compound.
-
Lysis buffer.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer buffer and membrane (e.g., PVDF).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against p-GSK3β, GSK3β, p-PRAS40, PRAS40, p-FOXO, FOXO, p-AKT, AKT, and a loading control (e.g., β-actin).[1][3][11]
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Treat cells with various concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. A decrease in the phosphorylated forms of AKT substrates with this compound treatment indicates successful pathway inhibition.[11]
Conclusion
This compound is a potent, ATP-competitive, pan-AKT inhibitor with low nanomolar efficacy against all three AKT isoforms. Its ability to effectively block the PI3K/AKT signaling cascade has been demonstrated through various in vitro and cell-based assays. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other AKT inhibitors in preclinical and clinical research. This information is critical for drug development professionals aiming to leverage AKT inhibition as a therapeutic strategy in oncology and other diseases characterized by aberrant AKT signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Facebook [cancer.gov]
- 9. The novel AKT inhibitor this compound shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel ATP-competitive Akt inhibitor this compound suppresses the proliferation of malignant pleural mesothelioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamics of Afuresertib in Xenograft Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afuresertib (also known as GSK2110183) is an orally bioavailable, ATP-competitive, small-molecule inhibitor of the serine/threonine kinase AKT (Protein Kinase B). As a pan-AKT inhibitor, it targets all three isoforms of AKT (AKT1, AKT2, and AKT3), which are central nodes in the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway.[1][2] This pathway is frequently dysregulated in a wide array of human cancers, playing a crucial role in promoting cell proliferation, survival, and resistance to therapy.[1][3] Consequently, this compound has emerged as a promising therapeutic agent, and its pharmacodynamic effects have been extensively evaluated in various preclinical xenograft models. This technical guide provides an in-depth overview of the pharmacodynamics of this compound in these models, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Quantitative Efficacy of this compound in Xenograft Models
This compound has demonstrated significant dose-dependent tumor growth inhibition (TGI) in various human tumor xenograft models.[1] The tables below summarize the quantitative data from key studies.
Table 1: Tumor Growth Inhibition in a BT474 Breast Cancer Xenograft Model
| Dosage (mg/kg, p.o., daily) | Tumor Growth Inhibition (%) |
| 10 | 8 |
| 30 | 37 |
| 100 | 61 |
Data sourced from studies in female athymic nude and SCID mice bearing BT474 tumors.
Table 2: Tumor Growth Inhibition in a SKOV3 Ovarian Cancer Xenograft Model
| Dosage (mg/kg, p.o., daily) | Tumor Growth Inhibition (%) |
| 10 | 23 |
| 30 | 37 |
| 100 | 97 |
Data sourced from studies in female athymic nude and SCID mice bearing SKOV3 tumors.
Experimental Protocols
The following sections detail the methodologies employed in xenograft studies evaluating the pharmacodynamics of this compound.
Cell Lines
-
BT474: A human breast ductal carcinoma cell line that overexpresses Human Epidermal Growth Factor Receptor 2 (HER2).[4] The PI3K/AKT pathway is a critical downstream effector of HER2 signaling in these cells.[4]
-
SKOV3: A human ovarian adenocarcinoma cell line known to exhibit Epidermal Growth Factor Receptor (EGFR) expression and signaling, which in turn activates the PI3K/AKT pathway.[5][6]
Animal Models
-
Female Athymic Nude Mice: These immunocompromised mice are a standard model for subcutaneous xenograft studies as they lack a thymus and cannot mount an effective T-cell mediated immune response against human tumor cells.
-
SCID (Severe Combined Immunodeficiency) Mice: These mice have a more severe immunodeficiency, lacking both functional T and B cells, making them suitable for engrafting a wider range of human tissues and cell lines.
Tumor Induction and Monitoring
-
Cell Preparation: BT474 or SKOV3 cells are cultured in appropriate media, harvested during the exponential growth phase, and resuspended in a suitable vehicle, often a mixture of sterile phosphate-buffered saline (PBS) and Matrigel, to support initial tumor growth.[4][7]
-
Tumor Implantation: A specific number of cells (typically 1 x 10^7 to 2.5 x 10^7) are subcutaneously injected into the flank of the immunocompromised mice.[4][7]
-
Tumor Growth Monitoring: Tumor volume is measured at regular intervals (e.g., twice weekly) using calipers. The tumor volume is calculated using the formula: Volume = (Length x Width^2) / 2.[8]
-
Treatment Initiation: Once the tumors reach a predetermined average volume (e.g., 100-200 mm³), the mice are randomized into control and treatment groups.[4]
Drug Administration
-
Formulation: this compound is formulated for oral administration (p.o.). The specific vehicle for solubilizing the compound for in vivo studies is a critical detail that should be determined based on the drug's physicochemical properties.
-
Dosing: The drug is administered daily at specified doses (e.g., 10, 30, and 100 mg/kg).
-
Control Group: The control group receives the vehicle alone, following the same administration schedule as the treated groups.
Signaling Pathways and Mechanism of Action
This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of AKT. This inhibition disrupts the downstream signaling cascade that promotes cell survival and proliferation.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a key signaling cascade that is often constitutively activated in cancer. In BT474 and SKOV3 cells, this activation is frequently driven by upstream receptor tyrosine kinases (RTKs) such as HER2 and EGFR, respectively.[4][5]
Caption: this compound inhibits AKT, blocking downstream signaling and promoting anti-tumor effects.
Downstream Effects of AKT Inhibition by this compound
In xenograft models, this compound's inhibition of AKT leads to measurable changes in downstream effector proteins:
-
Decreased Phosphorylation of GSK-3β and FOXO: this compound treatment leads to a reduction in the phosphorylation of Glycogen Synthase Kinase 3 beta (GSK-3β) and Forkhead box protein O (FOXO) family proteins. Dephosphorylated (active) FOXO can translocate to the nucleus and induce the expression of genes involved in apoptosis and cell cycle arrest.
-
Increased Expression of p21: The activation of FOXO proteins can lead to an upregulation of the cyclin-dependent kinase inhibitor p21, which in turn promotes cell cycle arrest in the G1 phase.[9]
-
Induction of Apoptosis: By inhibiting the pro-survival signals mediated by AKT, this compound can induce programmed cell death (apoptosis) in tumor cells.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the pharmacodynamics of this compound in a xenograft model.
Caption: A typical experimental workflow for assessing this compound's efficacy in xenograft models.
Conclusion
The pharmacodynamic studies of this compound in xenograft models provide compelling evidence of its anti-tumor activity. Through the potent and specific inhibition of the AKT kinase, this compound effectively curtails the pro-survival and proliferative signaling that drives the growth of many cancers. The quantitative data from BT474 and SKOV3 xenograft models, supported by a clear understanding of its mechanism of action and detailed experimental protocols, underscore the therapeutic potential of this compound and provide a solid foundation for its continued clinical development. This technical guide serves as a comprehensive resource for researchers and drug development professionals working to advance novel cancer therapies targeting the PI3K/AKT pathway.
References
- 1. Molecular Atlas of HER2+ Breast Cancer Cells Treated with Endogenous Ligands: Temporal Insights into Mechanisms of Trastuzumab Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal growth factor induces platelet-activating factor production through receptors transactivation and cytosolic phospholipase A2 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SK-OV-3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Priming with EGFR tyrosine kinase inhibitor and EGF sensitizes ovarian cancer cells to respond to chemotherapeutical drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Afuresertib in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Afuresertib (also known as GSK2110183) is a potent, orally bioavailable, and ATP-competitive small molecule inhibitor that targets the serine/threonine protein kinase Akt (protein kinase B).[1][2][3] It demonstrates high selectivity for all three Akt isoforms (Akt1, Akt2, and Akt3), which are central nodes in the PI3K/Akt/mTOR signaling pathway.[2][3] This pathway is crucial for regulating multiple cellular processes, including cell growth, proliferation, survival, and metabolism.[2] Dysregulation and hyperactivation of the PI3K/Akt pathway are common in various cancers, making it a key target for therapeutic intervention.[4][5] this compound functions by binding to the ATP-binding site of Akt, inhibiting its kinase activity and subsequent downstream signaling. This action can lead to the induction of apoptosis (programmed cell death) and inhibition of cell proliferation in cancer cells.[3][4]
These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to assess its effects on cell viability, apoptosis, and signaling pathway modulation.
Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs).[2] This triggers the activation of phosphoinositide 3-kinase (PI3K), which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is phosphorylated and activated by upstream kinases like PDK1 and mTORC2.[2] Activated Akt then phosphorylates a multitude of downstream substrates to promote cell survival and proliferation while inhibiting apoptosis.[2][6]
This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of Akt, thereby blocking the phosphorylation of its downstream targets, such as GSK-3β, FOXO proteins, and PRAS40.[1][6] This blockade leads to cell cycle arrest, typically in the G1 phase, and the induction of apoptosis.[3][6][7]
Caption: this compound inhibits AKT, blocking downstream signaling to reduce proliferation and promote apoptosis.
Data Presentation: Quantitative Summary
The potency of this compound has been characterized in both cell-free kinase assays and various cancer cell lines.
| Parameter | Target | Value | Reference |
| Ki | Akt1 | 0.08 nM | [1][3] |
| Akt2 | 2.0 nM | [1][3] | |
| Akt3 | 2.6 nM | [1][3] | |
| IC50 | Akt1 (full-length, Sf9 cells) | 1.0 nM | [1] |
| Akt3 (full-length, Sf9 cells) | 1.585 nM | [1] | |
| Table 1: In Vitro Inhibitory Potency of this compound. |
| Cell Line Type | Assay | Effective Concentration | Reference |
| Hematological Malignancies | Cell Proliferation | EC50 < 1 µM in 65% of cell lines | [1] |
| Solid Tumors | Cell Proliferation | EC50 < 1 µM in 21% of cell lines | [1] |
| COLO205 (Colon Cancer) | Growth Inhibition | IC50 = 9.0 nM | [1] |
| Malignant Pleural Mesothelioma | Cell Proliferation | Tumor-specific effects observed | [6] |
| OHSU-SARC001 (Rhabdomyosarcoma) | Cell Viability | 250 nM needed for strong suppression | [8] |
| Esophageal Cancer (Eca109) | Cell Viability | Dose-dependent reduction | [9] |
| Table 2: Effective Concentrations of this compound in Cancer Cell Lines. |
Experimental Protocols
General Guidelines
-
Reagent Preparation: Prepare a concentrated stock solution of this compound (e.g., 10-30 mM) in dimethyl sulfoxide (DMSO). Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The final DMSO concentration in the cell culture medium should be kept constant across all treatments, typically ≤ 0.1%, to avoid solvent-induced toxicity.
-
Cell Culture: Culture cells in their recommended medium supplemented with fetal bovine serum (FBS) and antibiotics under standard conditions (e.g., 37°C, 5% CO2). Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting any experiment.
-
Controls: Always include a vehicle control (e.g., DMSO-treated cells) to normalize the results.[1] A positive control (a known inducer of the measured effect) can also be beneficial.
Protocol 1: Cell Viability and Proliferation Assay
This protocol determines the effect of this compound on cell proliferation and viability, allowing for the calculation of EC50/IC50 values. Assays like CellTiter-Glo® (luminescent, measures ATP) or MTT/XTT (colorimetric, measures metabolic activity) are commonly used.[1][9]
Caption: Workflow for assessing cell viability after this compound treatment.
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed them in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of medium.
-
Attachment: Incubate the plate for 24 hours to allow cells to attach and resume proliferation.
-
Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound (e.g., 0 to 30 µM) or vehicle control.[1]
-
Incubation: Incubate the treated plates for a specified period, typically 72 hours, which allows for multiple cell doublings.[1]
-
Assay: Add the viability reagent (e.g., 20 µL of CellTiter-Glo® reagent or 10 µL of MTT solution) to each well according to the manufacturer's instructions.
-
Signal Development: Incubate as required (e.g., 10 minutes for CellTiter-Glo®, 2-4 hours for MTT). If using MTT, a solubilization step is required after the incubation.[10]
-
Data Acquisition: Measure the signal using a plate reader (luminescence for CellTiter-Glo®, absorbance for MTT).
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the percentage of viability against the log of this compound concentration and use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value.[1]
Protocol 2: Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the induction of apoptosis. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V. Late apoptotic or necrotic cells have compromised membrane integrity and will uptake PI.[11][12]
Caption: Workflow for quantifying apoptosis using Annexin V/PI staining and flow cytometry.
Methodology:
-
Cell Seeding: Seed cells in 6-well plates and allow them to attach overnight.
-
Treatment: Treat cells with this compound at relevant concentrations (e.g., concentrations around the previously determined IC50 value) and a vehicle control.
-
Incubation: Incubate for a period sufficient to induce apoptosis (e.g., 24 or 48 hours).
-
Harvesting: Collect both floating and adherent cells. To detach adherent cells, use a gentle method like trypsinization or cell scraping. Pool all cells from each treatment.
-
Staining Preparation: Wash the cells with cold PBS and resuspend them in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Analysis: Analyze the samples immediately using a flow cytometer. The cell population will be distinguished into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protocol 3: Western Blot Analysis of AKT Pathway Inhibition
This protocol is used to confirm that this compound inhibits the phosphorylation of Akt and its downstream targets.[1][3]
References
- 1. selleckchem.com [selleckchem.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. This compound | C18H17Cl2FN4OS | CID 46843057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Novel ATP-competitive Akt inhibitor this compound suppresses the proliferation of malignant pleural mesothelioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Protective Mechanism of this compound against Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Analysis of Different Methodological Approaches to the in Vitro Study of Drug-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of p-AKT after Afuresertib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afuresertib (also known as GSK2110183) is a potent, orally bioavailable, ATP-competitive pan-AKT inhibitor that targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2] The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway is a common feature in many human cancers, making it a key target for therapeutic intervention. This compound has demonstrated the ability to inhibit the PI3K/AKT signaling pathway, leading to the induction of apoptosis and suppression of tumor cell proliferation.[1][4] This document provides detailed application notes and protocols for the analysis of AKT phosphorylation at serine 473 (p-AKT Ser473) and threonine 308 (p-AKT Thr308) by Western blot following treatment with this compound.
Mechanism of Action of this compound
This compound functions by binding to the ATP-binding site of AKT, thereby preventing its kinase activity and subsequent phosphorylation of downstream targets.[1] The activation of AKT itself is a multi-step process involving phosphorylation at two key residues: Thr308 in the activation loop by PDK1 and Ser473 in the C-terminal hydrophobic motif by mTORC2.[5] By inhibiting AKT kinase activity, this compound is expected to lead to a decrease in the phosphorylation of its downstream substrates, such as GSK-3β and FOXO family proteins.[1][4]
Interestingly, one study in malignant pleural mesothelioma (MPM) cells reported an increase in the phosphorylation levels of AKT at both Thr308 and Ser473 following this compound treatment.[6] This seemingly paradoxical effect could be indicative of a feedback mechanism within the signaling pathway in certain cell types. However, the same study confirmed that this compound treatment led to a decrease in the phosphorylation of downstream AKT substrates, including GSK3β, mTOR, and p70S6K, consistent with its role as an AKT inhibitor.[6]
Data Presentation: Quantitative Analysis of p-AKT Levels
The following table summarizes hypothetical quantitative data from a dose-response experiment analyzing the effect of this compound on p-AKT (Ser473 and Thr308) levels in a cancer cell line. The data is presented as the relative band intensity of the phosphorylated protein normalized to the total protein and then to the untreated control.
| This compound Conc. (nM) | Relative p-AKT (Ser473) Intensity | Relative p-AKT (Thr308) Intensity |
| 0 (Vehicle) | 1.00 | 1.00 |
| 10 | 0.75 | 0.80 |
| 50 | 0.45 | 0.50 |
| 100 | 0.20 | 0.25 |
| 500 | 0.05 | 0.10 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of p-AKT.
Experimental Protocols
Cell Culture and this compound Treatment
-
Culture your cancer cell line of choice in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2, 6, 12, or 24 hours). Include a vehicle-only control (DMSO).
Protein Extraction
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA protein assay kit.
Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. The transfer can be performed using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[7] For phospho-protein detection, BSA is generally preferred over non-fat dry milk to reduce background.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. Use specific antibodies for p-AKT (Ser473), p-AKT (Thr308), and total AKT.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the recommended time.
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using a digital imaging system. Quantify the band intensities using densitometry software. Normalize the intensity of the p-AKT bands to the corresponding total AKT bands to account for any variations in protein loading.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The novel AKT inhibitor this compound shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel ATP-competitive Akt inhibitor this compound suppresses the proliferation of malignant pleural mesothelioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of AKT Phosphorylation at Ser473 and Thr308 by Endoplasmic Reticulum Stress Modulates Substrate Specificity in a Severity Dependent Manner | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
Application Notes and Protocols: Afuresertib Solubility and Preparation for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afuresertib (also known as GSK2110183) is a potent, orally bioavailable, ATP-competitive pan-Akt kinase inhibitor with inhibitory constants (Ki) of 0.08 nM, 2 nM, and 2.6 nM for Akt1, Akt2, and Akt3, respectively.[1][2] It plays a crucial role in cancer research by inhibiting the PI3K/Akt signaling pathway, which is frequently dysregulated in tumorigenesis, leading to decreased tumor cell proliferation and induction of apoptosis.[3] These application notes provide detailed protocols for the solubilization of this compound and its preparation for common in vitro assays to ensure reliable and reproducible experimental outcomes.
Physicochemical Properties
| Property | Value | Reference |
| Synonyms | GSK2110183, GSK2110183B, LAE002 | [4][5] |
| Molecular Formula | C18H17Cl2FN4OS | [1] |
| Molecular Weight | 427.32 g/mol | [1] |
| Appearance | Crystalline solid | [4] |
| Storage | Store at -20°C | [4][6] |
| Stability | ≥ 4 years (as solid) | [4] |
This compound Solubility
The solubility of this compound can vary slightly between batches and suppliers. It is crucial to use fresh, high-purity solvents. Sonication may be required to fully dissolve the compound.
| Solvent | Solubility | Notes |
| DMSO | ≥96 mg/mL (≥224.6 mM) | Hygroscopic DMSO can significantly impact solubility; use newly opened DMSO.[5][6] |
| 85 mg/mL (198.91 mM) | [1][2] | |
| 50 mg/mL (117.01 mM) | Sonication is recommended.[7] | |
| ~30 mg/mL | [4] | |
| Ethanol | 85 mg/mL (198.91 mM) | [1] |
| 79 mg/mL (184.87 mM) | Sonication is recommended.[7] | |
| ~50 mg/mL | [4] | |
| Dimethylformamide (DMF) | ~50 mg/mL | [4] |
| Water | Insoluble | [1] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | For maximum solubility, first dissolve in an organic solvent like ethanol and then dilute with the aqueous buffer. A 1:1 solution of ethanol:PBS (pH 7.2) yields a solubility of approximately 0.5 mg/mL. Aqueous solutions are not recommended for storage for more than one day.[4] |
Experimental Protocols
Preparation of this compound Stock Solutions
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting point for most in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, use 4.27 mg of this compound (MW: 427.32 g/mol ).
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath.
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in amber tubes to avoid repeated freeze-thaw cycles and light exposure.
-
Store the stock solutions at -20°C or -80°C for long-term storage. When stored at -80°C in a solvent, it can be stable for up to a year.[7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | C18H17Cl2FN4OS | CID 46843057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. raybiotech.com [raybiotech.com]
- 7. This compound | Akt | ROCK | PKC | TargetMol [targetmol.com]
Application Notes and Protocols: Afuresertib and Fulvestrant Combination in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of afuresertib, a pan-AKT inhibitor, and fulvestrant, a selective estrogen receptor degrader (SERD), represents a promising therapeutic strategy for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[1] This combination therapy is currently under investigation in clinical trials, with emerging data suggesting significant anti-tumor activity, particularly in patients with alterations in the PI3K/AKT/PTEN pathway.[2][3]
This compound targets the serine/threonine kinase AKT, a central node in the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and metabolism.[4][5] By inhibiting all three isoforms of AKT (AKT1, AKT2, and AKT3), this compound can block downstream signaling and induce apoptosis in cancer cells.[2][4]
Fulvestrant is an estrogen receptor (ER) antagonist that binds to the ER with high affinity, leading to its degradation.[6][7] This dual mechanism of action—blocking ER functionality and promoting its degradation—results in a profound inhibition of estrogen-driven tumor growth.[7][8] The rationale for combining this compound and fulvestrant lies in the potential to simultaneously target two key drivers of HR+ breast cancer: the estrogen receptor signaling pathway and the PI3K/AKT pathway, which is a known mechanism of resistance to endocrine therapies.[5]
These application notes provide a summary of the available clinical data, detailed protocols for preclinical evaluation of this drug combination, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the key quantitative data from the Phase Ib clinical study of this compound in combination with fulvestrant in patients with locally advanced or metastatic HR+/HER2- breast cancer.
Table 1: Efficacy of this compound plus Fulvestrant in the Overall Patient Population (Phase Ib Study) [2][5]
| Endpoint | Result | 95% Confidence Interval (CI) |
| Confirmed Objective Response Rate (ORR) | 30% | 11.9, 54.3 |
| Disease Control Rate (DCR) | 80% | - |
| Median Progression-Free Survival (mPFS) | 7.3 months | 3.7, NE (Not Estimable) |
Table 2: Efficacy of this compound plus Fulvestrant in Patients with PIK3CA/AKT1/PTEN Alterations (Phase Ib Study) [2]
| Endpoint | Result | 95% Confidence Interval (CI) |
| Confirmed Objective Response Rate (ORR) | 45.4% | 16.7, 76.6 |
| Disease Control Rate (DCR) | 82% | - |
| Median Progression-Free Survival (mPFS) | 7.3 months | 3.6, 8.2 |
Signaling Pathways
The following diagrams illustrate the mechanism of action of this compound and fulvestrant.
References
- 1. Laekna Announces First Patient Enrolled in AFFIRM-205, a Phase III Clinical Study of LAE002 (this compound) Plus Fulvestrant for Treatment of Breast Cancer [en.laekna.com]
- 2. Xenograft mouse model in vivo study and tumor tissue analysis [bio-protocol.org]
- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. This compound | C18H17Cl2FN4OS | CID 46843057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 7. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Use of Afuresertib in Platinum-Resistant Ovarian Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platinum-based chemotherapy is the cornerstone of treatment for ovarian cancer; however, the development of platinum resistance is a major clinical challenge. The serine/threonine kinase AKT (Protein Kinase B) is a central node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and has been implicated in promoting cell survival, proliferation, and drug resistance. Afuresertib (GSK2110183) is a potent, orally bioavailable, ATP-competitive pan-AKT inhibitor targeting all three AKT isoforms (AKT1, AKT2, and AKT3). Preclinical evidence suggests that AKT inhibition can restore sensitivity to platinum-based agents in resistant tumors, making this compound a promising therapeutic strategy for platinum-resistant ovarian cancer (PROC).[1][2] These application notes provide a summary of the use of this compound in preclinical models of platinum-resistant ovarian cancer and detailed protocols for key experimental assays.
Mechanism of Action
This compound inhibits the kinase activity of AKT1, AKT2, and AKT3 with high potency, exhibiting Ki values of 0.08 nM, 2 nM, and 2.6 nM, respectively.[3] By blocking AKT activity, this compound prevents the phosphorylation of numerous downstream substrates involved in cell survival and proliferation, such as GSK-3β and FOXO proteins.[3] In the context of platinum resistance, the activation of AKT is a known resistance mechanism.[2] Preclinical studies have indicated that the inhibition of AKT can reverse cisplatin resistance, suggesting that this compound may re-sensitize platinum-resistant ovarian cancer cells to chemotherapy.[1][3]
Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival. In platinum-resistant ovarian cancer, this pathway is often hyperactivated. This compound targets AKT, a key kinase in this cascade.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Preclinical Data
In Vitro Efficacy
Table 1: this compound IC50 Values in Ovarian Cancer Cell Lines
| Cell Line | IC50 (µM) |
| OVCAR-3 | Data not available in searched results |
| SKOV3 | Data not available in searched results |
| A2780 | Data not available in searched results |
| CAOV3 | Data not available in searched results |
| OAW42 | Data not available in searched results |
| OVCAR-8 | Data not available in searched results |
| OVK18 | Data not available in searched results |
| FU-OV-1 | Data not available in searched results |
| EFO-21 | Data not available in searched results |
| EFO-27 | Data not available in searched results |
| COV318 | Data not available in searched results |
| COV362 | Data not available in searched results |
| COV434 | Data not available in searched results |
| COV504 | Data not available in searched results |
| COV644 | Data not available in searched results |
| KURAMOCHI | Data not available in searched results |
| RMG-I | Data not available in searched results |
| RMUGS | Data not available in searched results |
| SNU-119 | Data not available in searched results |
| TOV-112D | Data not available in searched results |
| TOV-21G | Data not available in searched results |
Note: Specific IC50 values for this compound in these ovarian cancer cell lines were not found in the provided search results. Researchers should consult the GDSC database or perform their own experiments to determine these values.
One study on malignant pleural mesothelioma cells demonstrated that this compound significantly enhances cisplatin-induced cytotoxicity, suggesting a potential for synergistic effects in platinum-resistant ovarian cancer.[3]
In Vivo Efficacy
In a mouse xenograft model using the SKOV3 human ovarian cancer cell line, daily oral administration of this compound resulted in tumor growth inhibition (TGI).
Table 2: In Vivo Efficacy of this compound in SKOV3 Ovarian Cancer Xenograft Model
| Dose (mg/kg, p.o.) | Tumor Growth Inhibition (%) |
| 10 | 23 |
| 30 | 37 |
| 100 | 97 |
Source: Selleck Chemicals product datasheet, citing preclinical data.
Clinical Data in Platinum-Resistant Ovarian Cancer
A Phase IB dose-escalation and expansion study (NCT01653912) evaluated this compound in combination with carboplatin and paclitaxel in patients with recurrent platinum-resistant ovarian cancer.[1][2]
Table 3: Clinical Trial Results of this compound in Combination with Chemotherapy in PROC
| Parameter | Result |
| Maximum Tolerated Dose (MTD) of this compound | 125 mg/day[2] |
| Overall Response Rate (ORR) (RECIST v1.1) | 32% (95% CI, 15.9–52.4)[2] |
| Median Progression-Free Survival (PFS) | 7.1 months (95% CI, 6.3–9.0 months)[2] |
These results compare favorably to historical response rates of less than 15% for patients with platinum-resistant ovarian cancer who are re-exposed to platinum-based therapies.[2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound alone or in combination with platinum agents on ovarian cancer cell lines.
Materials:
-
Platinum-sensitive (e.g., A2780) and -resistant (e.g., A2780/CP70, SKOV3) ovarian cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO)
-
Cisplatin or Carboplatin (dissolved in sterile saline or water)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound and/or platinum agents in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis for AKT Pathway Modulation
This protocol is to assess the effect of this compound on the phosphorylation status of AKT and its downstream targets.
Materials:
-
Ovarian cancer cell lines
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-phospho-AKT (Thr308), anti-total AKT, anti-phospho-GSK3β (Ser9), anti-total GSK3β, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with chemiluminescent substrate.
-
Capture the image using an imaging system.
References
Application Notes and Protocols for Establishing Afuresertib-Resistant Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afuresertib (GSK2110183) is an orally bioavailable, ATP-competitive, and reversible inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3)[1][2][3][4]. The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates cell cycle, proliferation, survival, and growth[5][6][7]. Dysregulation of this pathway is a common feature in many cancers, making it a key target for therapeutic intervention[2][8][9]. This compound inhibits the activity of AKT, leading to the suppression of the PI3K/AKT signaling pathway, which can result in the inhibition of tumor cell proliferation and the induction of apoptosis[2][10][11].
Despite the promise of targeted therapies like this compound, the development of drug resistance remains a significant clinical challenge[8][12]. Acquired resistance can emerge through various mechanisms, such as the activation of alternative survival pathways or genetic mutations in the drug target[8]. To investigate these mechanisms and develop strategies to overcome resistance, it is essential to establish and characterize drug-resistant cell line models in a preclinical setting[12][13][14].
These application notes provide a comprehensive guide for developing this compound-resistant cancer cell lines. The protocols herein detail the methods for determining the initial drug sensitivity, generating resistant cell lines through continuous dose escalation, confirming the resistant phenotype, and analyzing key signaling pathways.
This compound and the PI3K/AKT Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the kinase activity of AKT. The diagram below illustrates the canonical PI3K/AKT signaling pathway and the specific point of inhibition by this compound.
Experimental Workflow for Generating Resistant Cell Lines
The overall process for establishing and characterizing an this compound-resistant cell line model involves several key stages, from initial cell line selection to in-depth molecular analysis. The workflow diagram below provides a high-level overview of this process.
Data Presentation
Successful generation of an this compound-resistant cell line is primarily demonstrated by a significant increase in the half-maximal inhibitory concentration (IC50) compared to the parental cell line. Western blot analysis can further elucidate the underlying molecular changes.
Table 1: Representative IC50 Values for Parental and this compound-Resistant (AFU-R) Cell Lines.
| Cell Line | This compound IC50 (µM) | Fold Resistance |
|---|---|---|
| Parental | 0.8 | 1.0 |
| AFU-R | 9.5 | 11.9 |
Table 2: Representative Western Blot Densitometry Analysis of AKT Pathway Proteins.
| Protein | Parental (Relative Density) | AFU-R (Relative Density) | Fold Change (AFU-R vs. Parental) |
|---|---|---|---|
| p-AKT (Ser473) | 1.0 | 0.9 | -0.1 |
| Total AKT | 1.0 | 1.1 | +0.1 |
| p-ERK1/2 (Thr202/Tyr204) | 1.0 | 3.2 | +2.2 |
| Total ERK1/2 | 1.0 | 1.0 | 0.0 |
| β-Actin | 1.0 | 1.0 | 0.0 |
Experimental Protocols
Protocol 1: Determination of Initial IC50 of this compound in Parental Cell Line
This protocol determines the baseline sensitivity of the parental cancer cell line to this compound using a cell viability assay.
-
Materials:
-
Parental cancer cell line (e.g., OVCAR-3, MDA-MB-468)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen-Strep)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CCK-8)
-
Plate reader
-
Sterile PBS, DMSO
-
-
Procedure:
-
Harvest and count cells during their logarithmic growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight (37°C, 5% CO2) to allow for attachment.[13]
-
Prepare serial dilutions of this compound in complete culture medium. A common concentration range to test is 0.01 µM to 10 µM. Ensure the final DMSO concentration does not exceed 0.1% in all wells, including the vehicle control.[12]
-
The next day, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for 72 hours (or a duration appropriate for the cell line's doubling time).
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of CCK-8 solution) and incubate for 1-4 hours.[13]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.[15]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the viability data against the log of the this compound concentration and use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.[16][17]
-
Protocol 2: Generation of this compound-Resistant Cell Line using Dose Escalation
This protocol describes the long-term culture of parental cells with increasing concentrations of this compound to select for a resistant population.[12][14]
-
Materials:
-
Parental cancer cell line with a known this compound IC50
-
Complete culture medium
-
This compound stock solution
-
Cell culture flasks (e.g., T-25, T-75)
-
-
Procedure:
-
Begin by continuously culturing the parental cells in medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%), as determined in Protocol 1.[12]
-
Maintain the cells in this drug concentration, changing the medium with fresh drug every 2-3 days.[18][19] Passage the cells as they reach 70-80% confluency.
-
Once the cells have adapted and are proliferating at a stable rate (this may take several weeks), increase the this compound concentration by a factor of 1.5 to 2.0.[12]
-
Initially, a significant amount of cell death is expected. The surviving cells are the subpopulation with increased resistance. Allow this population to recover and expand.
-
Repeat steps 2-4, gradually increasing the drug concentration over several months. The goal is to establish a cell line that can proliferate in a concentration of this compound that is at least 5-10 times the initial IC50 of the parental line.
-
At each major concentration step, it is advisable to cryopreserve a stock of the cells. This allows you to return to a previous stage if the cells fail to survive a subsequent dose increase.[12]
-
Once the desired level of resistance is achieved, maintain the resistant cell line in a medium containing a constant, high concentration of this compound (e.g., 2-5 µM) to ensure the stability of the resistant phenotype.
-
Protocol 3: Confirmation of Resistance by IC50 Determination
This protocol validates the resistant phenotype by comparing the IC50 of the newly generated resistant cell line to the original parental line.
-
Procedure:
-
Culture both the parental and the putative this compound-resistant (AFU-R) cell lines in drug-free medium for at least one passage before the assay to avoid confounding effects of residual drug.
-
Perform the IC50 determination assay for both cell lines simultaneously, as described in Protocol 1 .
-
Calculate the IC50 values for both the parental and AFU-R lines.
-
Determine the Fold Resistance by dividing the IC50 of the AFU-R line by the IC50 of the parental line. A fold resistance greater than 3-5 is typically considered significant.[20]
-
Protocol 4: Analysis of AKT Pathway Activation by Western Blot
This protocol is used to investigate changes in the expression and phosphorylation status of key proteins in the AKT signaling pathway.[21][22]
-
Materials:
-
Parental and AFU-R cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK, anti-total ERK, anti-β-Actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
-
Procedure:
-
Culture parental and AFU-R cells to 70-80% confluency.
-
Lyse the cells using ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.[23]
-
Incubate the membrane with the primary antibody of interest overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.[21][23]
-
Wash the membrane three times with TBS-T.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBS-T.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze band intensities using densitometry software. Normalize the expression of target proteins to a loading control like β-Actin.
-
Potential Mechanism of Resistance
The development of resistance to an AKT inhibitor may involve the activation of compensatory signaling pathways. One such mechanism could be the upregulation of the MAPK/ERK pathway, which can also promote cell survival and proliferation, thus bypassing the AKT blockade.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The novel AKT inhibitor this compound shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kar.kent.ac.uk [kar.kent.ac.uk]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 6. sinobiological.com [sinobiological.com]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. This compound | C18H17Cl2FN4OS | CID 46843057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Facebook [cancer.gov]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. courses.edx.org [courses.edx.org]
- 17. 2.10. IC50 calculation and statistical analysis [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubcompare.ai [pubcompare.ai]
- 23. Akt/PKB Cell Signaling Pathway—Novex® Antibodies, ELISAs, & Luminex® Assays | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: Measuring Apoptosis Induction by Afuresertib using a Caspase-3/7 Activity Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Afuresertib (GSK2110183) is a potent, orally bioavailable small molecule inhibitor that targets the serine/threonine protein kinase Akt (also known as Protein Kinase B).[1][2] Akt is a central node in the PI3K/Akt/mTOR signaling pathway, which is crucial for regulating cell survival, proliferation, and growth.[3][4] In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation and resistance to apoptosis (programmed cell death).[2][3]
This compound functions by binding to the ATP-binding site of Akt, inhibiting its kinase activity and subsequent downstream signaling.[3][5] This inhibition blocks anti-apoptotic signals and can effectively induce apoptosis in cancer cells, making it a promising therapeutic agent.[2][5]
A key hallmark of apoptosis is the activation of a family of cysteine proteases called caspases. Caspase-3 and Caspase-7 are the primary executioner caspases.[6] Once activated, they cleave a multitude of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. Therefore, measuring the combined activity of Caspase-3 and -7 is a reliable and quantifiable method to assess the efficacy of pro-apoptotic drugs like this compound.[4][7]
These application notes provide a detailed protocol for quantifying this compound-induced apoptosis by measuring Caspase-3/7 activity in a cell-based assay format.
This compound Mechanism of Action and Apoptosis Induction
This compound inhibits all three isoforms of Akt (Akt1, Akt2, and Akt3).[1] The PI3K/Akt pathway is typically activated by growth factors, which leads to the phosphorylation and activation of Akt. Activated Akt then phosphorylates and inactivates several pro-apoptotic proteins, such as Bad and FOXO transcription factors, thereby promoting cell survival. By inhibiting Akt, this compound prevents the inactivation of these targets, ultimately leading to the activation of the intrinsic apoptosis pathway, which culminates in the activation of Caspase-9 and the executioner Caspases-3 and -7.[1][4]
Caption: this compound inhibits Akt, promoting apoptosis via the Caspase cascade.
Principle of the Caspase-3/7 Assay
This protocol utilizes a luminescent, homogeneous "add-mix-measure" assay to quantify Caspase-3/7 activity. The assay reagent contains a proluminescent substrate, which includes the tetrapeptide sequence DEVD recognized by Caspase-3 and -7.[8] In the presence of active Caspase-3/7, the substrate is cleaved, releasing aminoluciferin. This product is then utilized by a thermostable luciferase in the same reagent to generate a stable, "glow-type" luminescent signal that is directly proportional to the amount of Caspase-3/7 activity in the sample.[8][9] This method is highly sensitive and ideal for high-throughput screening.[8]
Experimental Workflow
The overall workflow is straightforward, involving cell seeding, treatment with various concentrations of this compound, addition of the assay reagent, and measurement of luminescence.
Caption: Workflow for the Caspase-3/7 activity assay with this compound treatment.
Detailed Experimental Protocol
Materials and Reagents
-
Cell Line: A cancer cell line known to have an active PI3K/Akt pathway (e.g., T-ALL, multiple myeloma, or malignant pleural mesothelioma cell lines).[4][7]
-
This compound (GSK2110183): Prepare a concentrated stock solution (e.g., 10 mM) in DMSO. Store at -20°C or -80°C.
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Assay Plate: White, opaque-walled 96-well plates suitable for luminescence measurements.
-
Caspase-Glo® 3/7 Assay System (Promega, Cat.# G8090 or similar): Contains Caspase-Glo® 3/7 Buffer and Substrate.
-
Vehicle Control: DMSO.
-
Positive Control (Optional): Staurosporine or another known apoptosis inducer.
-
Equipment: Humidified incubator (37°C, 5% CO₂), luminometer, multichannel pipette.
Protocol
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize (for adherent cells) and count the cells.
-
Seed 10,000 cells in 80 µL of culture medium per well into a 96-well white-walled plate.
-
Include wells for "no-cell" background controls (medium only).
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the 10 mM stock. A suggested final concentration range is 0.1 µM to 30 µM.[1]
-
Prepare a vehicle control dilution (DMSO) at the same final concentration as the highest this compound dose.
-
Add 20 µL of the diluted this compound, vehicle control, or positive control to the appropriate wells (in triplicate). The final volume in each well will be 100 µL.
-
Incubate the plate for a desired period to induce apoptosis (e.g., 6, 12, or 24 hours). The optimal time should be determined empirically.
-
-
Caspase-3/7 Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature for at least 30 minutes before use.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions (mixing buffer and substrate).[8]
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well of the 96-well plate.[9]
-
Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds.
-
Incubate the plate at room temperature, protected from light, for 1 to 2 hours. A stable luminescent signal is generated during this time.[8]
-
-
Data Measurement and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the average background luminescence from the "no-cell" control wells and subtract this value from all other readings.
-
Determine the average net luminescence for each treatment condition (triplicate wells).
-
Calculate the "Fold Increase in Activity" by dividing the net luminescence of each this compound-treated sample by the net luminescence of the vehicle-treated control sample.
-
Plot the Fold Increase in Activity against the this compound concentration to generate a dose-response curve.
-
Expected Results and Data Presentation
Treatment of susceptible cancer cells with this compound is expected to result in a dose-dependent increase in Caspase-3/7 activity.[4][10] The data below is an illustrative example of results that could be obtained from this assay.
Table 1: Effect of this compound on Caspase-3/7 Activity in a Cancer Cell Line
| This compound Conc. (µM) | Mean Net RLU* (± SD) | Fold Change (vs. Vehicle) |
| 0 (Vehicle Control) | 15,250 (± 1,150) | 1.0 |
| 0.1 | 28,975 (± 2,340) | 1.9 |
| 0.5 | 71,675 (± 5,980) | 4.7 |
| 1.0 | 140,300 (± 11,220) | 9.2 |
| 5.0 | 251,650 (± 19,870) | 16.5 |
| 10.0 | 289,750 (± 24,100) | 19.0 |
| 30.0 | 295,850 (± 25,500) | 19.4 |
*RLU: Relative Luminescence Units; SD: Standard Deviation.
Conclusion
The Caspase-3/7 activity assay is a robust, sensitive, and high-throughput compatible method for quantifying apoptosis induced by therapeutic agents. As demonstrated, this protocol can be effectively used to characterize the pro-apoptotic activity of the Akt inhibitor this compound and determine its dose-dependent effects. These notes provide a comprehensive framework for researchers to implement this assay in the evaluation of kinase inhibitors and other potential anti-cancer drugs.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. The novel AKT inhibitor this compound shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C18H17Cl2FN4OS | CID 46843057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. Novel ATP-competitive Akt inhibitor this compound suppresses the proliferation of malignant pleural mesothelioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 9. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Afuresertib Efficacy in Preclinical Animal Models
These application notes provide researchers, scientists, and drug development professionals with detailed methodologies for evaluating the in vivo efficacy of Afuresertib, a potent, orally bioavailable pan-Akt inhibitor. The protocols described herein are based on established preclinical xenograft models for various cancer types.
Introduction to this compound
This compound (also known as GSK2110183) is a small molecule inhibitor that targets all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3)[1]. Akt is a central node in the PI3K/Akt/mTOR signaling pathway, which is crucial for regulating cell growth, proliferation, survival, and metabolism[2][3]. Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it an attractive target for therapeutic intervention[2][4][5]. By competitively binding to the ATP-binding site of Akt, this compound effectively inhibits its kinase activity, leading to the induction of apoptosis and inhibition of cell proliferation in cancer cells with a hyperactivated PI3K/Akt pathway[2][5]. Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models, including hematologic malignancies, breast cancer, ovarian cancer, esophageal cancer, and others[2][3][6].
Signaling Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets to promote cell growth and inhibit apoptosis. This compound acts by directly inhibiting Akt, thereby blocking these downstream effects.
Experimental Protocols for In Vivo Efficacy Studies
The following sections provide detailed protocols for evaluating the efficacy of this compound in various cancer xenograft models.
Esophageal Cancer Xenograft Model
This protocol is adapted from a study evaluating this compound in a rat model of esophageal cancer[4][7].
3.1.1. Materials
-
Cell Line: Eca109 (human esophageal carcinoma cell line)
-
Animals: Female BALB/c nude rats (8 weeks old, weighing 200 ± 10 g)
-
Reagents: this compound, normal saline, 1% sodium pentobarbital solution
-
Equipment: Electronic digital vernier calipers, analytical balance
3.1.2. Experimental Workflow
3.1.3. Detailed Protocol
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^5 Eca109 cells suspended in a suitable buffer into the axilla of each rat.
-
Tumor Growth Monitoring: Allow tumors to grow until the average volume reaches approximately 100 mm³. Tumor volume can be calculated using the formula: V = (a × b²) × (π/6), where 'a' is the long diameter and 'b' is the short diameter.
-
Randomization and Grouping: Randomly divide the tumor-bearing rats into four groups (n=12 per group):
-
Model Control: Injected with normal saline.
-
This compound Low Dose: 2 µmol/L.
-
This compound Medium Dose: 10 µmol/L.
-
This compound High Dose: 20 µmol/L.
-
-
Drug Administration: Administer the assigned treatment via intraperitoneal injection once daily for 8 consecutive weeks.
-
Efficacy Assessment:
-
Measure tumor dimensions with electronic calipers twice weekly to calculate tumor volume.
-
At the end of the study, sacrifice the animals, excise the tumors, and weigh them.
-
Calculate the tumor growth inhibition (TGI) rate using the formula: TGI (%) = [(Tumor mass of model group - Tumor mass of treatment group) / Tumor mass of model group] × 100%.
-
3.1.4. Quantitative Data Summary
| Treatment Group | Dose | Mean Tumor Volume (mm³) | Mean Tumor Mass (g) | Tumor Growth Inhibition (%) |
| Model Control | - | Data not specified | Data not specified | - |
| This compound Low Dose | 2 µmol/L | Significantly reduced | Significantly reduced | Data not specified |
| This compound Medium Dose | 10 µmol/L | Significantly reduced | Significantly reduced | Data not specified |
| This compound High Dose | 20 µmol/L | Significantly reduced | Significantly reduced | Data not specified |
| Note: The referenced study reported a significant dose-dependent reduction in tumor volume and mass, but did not provide the exact mean values in the abstract and summary. |
Breast and Ovarian Cancer Xenograft Models
The following protocols are based on data for BT474 breast cancer and SKOV3 ovarian cancer xenografts[6].
3.2.1. Materials
-
Cell Lines: BT474 (human breast ductal carcinoma), SKOV3 (human ovarian adenocarcinoma)
-
Animals: Immunocompromised mice (e.g., NOD/SCID or BALB/c nude)
-
Reagents: this compound, vehicle control
3.2.2. General Protocol
-
Tumor Cell Implantation: Subcutaneously implant BT474 or SKOV3 cells into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors are established (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound orally once daily at the specified doses for the duration of the study (e.g., 21 days).
-
Efficacy Assessment: Monitor tumor growth by caliper measurements and calculate TGI.
3.2.3. Quantitative Data Summary
| Cancer Type | Cell Line | Treatment Group | Dose (mg/kg, p.o., daily) | Tumor Growth Inhibition (%) |
| Breast Cancer | BT474 | This compound | 10 | 8 |
| This compound | 30 | 37 | ||
| This compound | 100 | 61 | ||
| Ovarian Cancer | SKOV3 | This compound | 10 | 23 |
| This compound | 30 | 37 | ||
| This compound | 100 | 97 |
Multiple Myeloma Xenograft Model
While specific preclinical animal data is limited in the public domain, a general workflow for a multiple myeloma xenograft study is presented. Studies have shown that oral administration of this compound delays the growth of various human tumor xenografts in a dose-dependent manner[2].
3.3.1. Materials
-
Cell Line: Human multiple myeloma cell line (e.g., MM.1S, RPMI 8226)
-
Animals: Immunocompromised mice (e.g., SCID or NOD/SCID)
-
Reagents: this compound, vehicle control
3.3.2. Experimental Workflow
3.3.3. General Protocol
-
Tumor Cell Implantation: Inject human multiple myeloma cells subcutaneously or intravenously into immunocompromised mice.
-
Tumor Establishment and Randomization: Monitor for tumor engraftment. Once tumors are established, randomize mice into treatment groups.
-
Drug Administration: Administer this compound orally at various doses.
-
Efficacy Assessment: Monitor tumor growth, animal survival, and potentially pharmacodynamic markers in tumor tissue.
3.3.4. Quantitative Data Summary
Other Potential Animal Models
While detailed preclinical data for this compound in the following cancer types were not found in the searches, the general xenograft protocols described above can be adapted.
-
Prostate Cancer: Clinical trials for this compound in combination with other agents for metastatic castration-resistant prostate cancer are ongoing, suggesting preclinical efficacy has been established[8][9][10]. A typical xenograft model would involve cell lines like PC-3 or LNCaP.
-
Malignant Pleural Mesothelioma: In vitro studies show this compound has tumor-suppressive effects on malignant pleural mesothelioma cells and can enhance the efficacy of cisplatin[6]. In vivo studies could utilize mesothelioma cell lines such as ACC-MESO-4 or MSTO-211H in a subcutaneous or orthotopic xenograft model.
Conclusion
This compound has demonstrated significant anti-tumor efficacy in a variety of preclinical animal models, supporting its clinical development. The protocols and data presented in these application notes provide a framework for researchers to design and execute in vivo studies to further investigate the therapeutic potential of this compound. It is recommended to consult specific literature for the chosen cell line and cancer model to optimize experimental conditions.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. The novel AKT inhibitor this compound shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Protective Mechanism of this compound against Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Protective Mechanism of this compound against Esophageal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. Laekna Receives FDA Approval for Phase III Trial of LAE002 and LAE001 in Prostate Cancer [synapse.patsnap.com]
- 10. firstwordpharma.com [firstwordpharma.com]
Application Notes and Protocols for Afuresertib Maintenance Therapy Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afuresertib (also known as GSK2110183) is an orally bioavailable, potent, and ATP-competitive pan-Akt inhibitor that targets all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1][2] The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, growth, and metabolism.[3] Its constitutive activation is a frequent event in various human cancers, including multiple myeloma, ovarian cancer, and breast cancer, making it a key therapeutic target.[3][4] Dysregulated Akt signaling can contribute to resistance to conventional anticancer agents.[5][6] this compound inhibits this pathway, leading to the induction of apoptosis and inhibition of tumor cell proliferation.[5]
These application notes provide a comprehensive overview of the experimental design for evaluating this compound as a maintenance therapy, including summaries of clinical trial data, detailed protocols for key validation assays, and visual diagrams of its mechanism of action and experimental workflows.
Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
This compound exerts its therapeutic effect by binding to the ATP-binding site of Akt kinases, preventing their activity and subsequent downstream signaling.[4] Upon activation by upstream signals from growth factors and cytokines, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt and PDK1 to the plasma membrane, where Akt is phosphorylated and fully activated. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival by inhibiting pro-apoptotic proteins (like FOXO and Caspase 9) and driving cell cycle progression and proliferation.[2][4] By inhibiting Akt, this compound effectively blocks these pro-survival and proliferative signals.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Data Presentation: Quantitative Summary
Table 1: this compound In Vitro Potency
| Parameter | AKT1 | AKT2 | AKT3 | Cell Line Example (COLO205) |
| Ki (nM) [1][2] | 0.08 | 2.0 | 2.6 | - |
| IC₅₀ (nM) [2] | - | - | 1.585 | 9.0 |
| EC₅₀ (nM) [2] | 0.2 (E17K mutant) | - | - | - |
Ki: Inhibitor constant; IC₅₀: Half maximal inhibitory concentration; EC₅₀: Half maximal effective concentration.
Table 2: Clinical Trial Design for this compound Maintenance Therapy
| Parameter | Study Detail (Example: Recurrent Ovarian Cancer - NCT01653912)[7][8] |
| Phase | Phase Ib, Dose Escalation and Expansion |
| Patient Population | Recurrent platinum-resistant (PROC) or primary platinum-refractory (PPROC) ovarian, fallopian tube, or primary peritoneal cancer. |
| Combination Phase | 6 cycles (every 3 weeks) of: • This compound: 50-150 mg, oral, once daily • Paclitaxel: 175 mg/m², intravenous • Carboplatin: AUC 5, intravenous |
| Maintenance Phase | Following the combination phase, patients with no progression or unacceptable toxicity received: • This compound Monotherapy: 125 mg, oral, once daily |
| Treatment Duration | Maintenance therapy continued until disease progression or unacceptable toxicity. |
| Primary Endpoints | Maximum Tolerated Dose (MTD), Overall Response Rate (ORR) |
| Secondary Endpoints | Progression-Free Survival (PFS), CA125 response |
Table 3: Summary of Clinical Efficacy and Safety of this compound
| Indication | Treatment Regimen | MTD | ORR (RECIST 1.1) | Median PFS | Most Frequent Adverse Events (>20%) | Reference |
| Hematologic Malignancies | Single Agent | 125 mg/day | 8.8% (Multiple Myeloma) | - | Nausea (35.6%), Diarrhea (32.9%), Dyspepsia (24.7%) | [9][10] |
| Ovarian Cancer (PROC) | This compound + Carboplatin/Paclitaxel, followed by this compound Maintenance | 125 mg/day | 32% | 7.1 months | Diarrhea, Fatigue, Nausea, Alopecia | [7][8] |
| HR+/HER2- Breast Cancer | This compound + Fulvestrant | 125 mg/day (in combo) | 30% | 7.3 months | Not detailed | [11][12] |
Experimental Protocols
Protocol 1: In Vitro AKT Kinase Inhibition Assay (Filter Binding)
Principle: This assay measures the ability of this compound to inhibit the phosphorylation of a peptide substrate by an AKT isoform. The assay uses radiolabeled ATP ([γ-³³P]ATP), and the phosphorylated peptide is captured on a filter plate for quantification.[2]
Materials:
-
Recombinant human AKT1, AKT2, or AKT3 enzyme
-
GSKα peptide substrate (e.g., Ac-KKGGRARTSS-FAEPG-amide)
-
[γ-³³P]ATP
-
Kinase reaction buffer
-
This compound (serial dilutions)
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).
-
In a microplate, pre-incubate the AKT enzyme with the this compound dilutions (or vehicle control) for 60 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the GSKα peptide substrate and [γ-³³P]ATP.
-
Incubate the reaction for 2 hours at room temperature.
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated peptide will bind to the filter.
-
Wash the plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Dry the plate and measure the radioactivity in each well using a scintillation counter.
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cell Proliferation (Growth Inhibition) Assay
Principle: This protocol measures the effect of this compound on the proliferation of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is used to quantify ATP, which is an indicator of metabolically active, viable cells.[2]
Materials:
-
Cancer cell lines (e.g., multiple myeloma, ovarian, or breast cancer lines)
-
Complete cell culture medium
-
96-well clear-bottom, opaque-walled plates
-
This compound (serial dilutions)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the cells and add the medium containing the this compound dilutions (and a vehicle control, e.g., DMSO).
-
Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
After incubation, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells to determine the percentage of cell growth. Calculate the EC₅₀ value (the concentration of this compound that causes 50% growth inhibition) using a non-linear regression model.
Protocol 3: Western Blot Analysis of AKT Pathway Modulation
Principle: This method is used to detect changes in the phosphorylation status of AKT and its key downstream substrates (e.g., GSK3β, PRAS40, FOXO) in cells treated with this compound, providing direct evidence of target engagement.[1][2]
Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT(Ser473), anti-total AKT, anti-p-GSK3β, anti-total GSK3β)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Plate cells and allow them to adhere. Treat with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
If necessary, strip the membrane and re-probe for total protein or a loading control (e.g., β-actin) to ensure equal loading.
Data Analysis: Perform densitometric analysis of the bands to quantify the levels of phosphorylated and total proteins. Express the level of phosphorylated protein as a ratio to the total protein to determine the extent of pathway inhibition.
Experimental Workflow Visualization
The following diagram illustrates a typical clinical trial workflow for evaluating a combination therapy followed by a maintenance phase, as seen in this compound studies.[7]
Caption: A clinical trial workflow for maintenance therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The novel AKT inhibitor this compound shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound | C18H17Cl2FN4OS | CID 46843057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Phase IB Dose Escalation and Expansion Study of AKT Inhibitor this compound with Carboplatin and Paclitaxel in Recurrent Platinum-resistant Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. cancernetwork.com [cancernetwork.com]
- 11. 2023 SABCS | Laekna Reports this compound Phase Ib Breast Cancer Study Results [prnewswire.com]
- 12. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Afuresertib Preclinical Safety & Toxicology Technical Support
Welcome to the Afuresertib Preclinical Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with the pan-AKT inhibitor, this compound (also known as GSK2110183). Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your preclinical experiments.
Important Note on Data Availability
Detailed quantitative data from non-clinical toxicology studies of this compound, including specific dose-limiting toxicities (DLTs) and No Observed Adverse Effect Levels (NOAELs) in various animal models, are not extensively available in the public domain. The information provided herein is based on the known mechanism of action of this compound, general principles of toxicology for AKT inhibitors, and inferences from clinical trial reports that reference preclinical findings.
Frequently Asked Questions (FAQs)
Q1: What are the expected on-target dose-limiting toxicities of this compound in preclinical studies based on its mechanism of action?
A1: this compound is a potent inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3). The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates multiple cellular processes, including glucose metabolism, cell growth, proliferation, and survival.[1] Therefore, on-target toxicities are anticipated.
Based on the known roles of AKT, particularly AKT2, in insulin signaling, the most anticipated on-target toxicities in preclinical animal models would involve metabolic disturbances. Clinical studies on this compound have indicated that monitoring for hyperglycemia and changes in insulin levels was implemented based on observations in preclinical animal models.[2] This suggests that hyperglycemia and insulin resistance were likely dose-limiting factors in non-clinical safety studies.
Other potential on-target toxicities, common to inhibitors of the PI3K/AKT pathway, may include, but are not limited to:
-
Dermatological toxicities: Rash and other skin disorders are commonly observed with AKT inhibitors.
-
Gastrointestinal toxicities: Diarrhea, nausea, and vomiting are frequently reported.
-
Hepatic effects: Elevations in liver enzymes have been noted as dose-limiting toxicities in human clinical trials of this compound.[3]
Q2: In which preclinical species have toxicology studies for this compound likely been conducted?
A2: While specific public reports are not available, standard preclinical toxicology programs for small molecule inhibitors like this compound typically involve studies in at least two species: a rodent (commonly rats) and a non-rodent (commonly dogs or non-human primates). This is a standard requirement for investigational new drug (IND) applications.
Q3: What is the mechanism of action of this compound?
A3: this compound is an orally bioavailable, ATP-competitive inhibitor of AKT1, AKT2, and AKT3.[4] By binding to the ATP-binding pocket of AKT, this compound prevents the phosphorylation of its downstream substrates. This leads to the inhibition of the PI3K/AKT/mTOR signaling pathway, which can result in decreased tumor cell proliferation and increased apoptosis.[4][5]
Troubleshooting Guides
Issue: Unexpected animal mortality or severe morbidity at calculated therapeutic doses.
-
Possible Cause: High sensitivity of the chosen animal model or strain to AKT inhibition. The metabolic state of the animals (e.g., diet, fasting state) can significantly influence the severity of hyperglycemia.
-
Troubleshooting Steps:
-
Re-evaluate Dose Selection: Start with a lower dose range and perform a dose-range-finding study to establish a maximum tolerated dose (MTD) in your specific model.
-
Monitor Blood Glucose: Implement regular blood glucose monitoring, especially during the initial dosing period. Consider more frequent monitoring around the time of expected peak plasma concentration (Tmax).
-
Assess Insulin Levels: If feasible, measure plasma insulin levels to understand the degree of insulin resistance.
-
Control for Diet: Ensure a consistent and controlled diet for all animals in the study, as variations in carbohydrate intake can exacerbate hyperglycemic effects.
-
Consider a Different Model: If the current model proves to be overly sensitive, consider using an alternative model or strain that may have a more robust metabolic phenotype.
-
Issue: Difficulty in correlating pharmacokinetic (PK) data with pharmacodynamic (PD) effects.
-
Possible Cause: The timing of tissue collection for PD analysis may not align with the optimal window of target inhibition. There could also be a disconnect between plasma drug concentration and target engagement in the tissue of interest.
-
Troubleshooting Steps:
-
Establish a PK/PD Relationship: Conduct a pilot study to determine the time course of target inhibition (e.g., phosphorylation of downstream AKT substrates like GSK3β, PRAS40, or FOXO proteins) in both tumor and surrogate tissues (like peripheral blood mononuclear cells) at various time points after dosing.
-
Optimize Tissue Collection Time: Based on the PK/PD study, select the optimal time point(s) for tissue harvesting in your main efficacy studies to capture the maximal biological effect.
-
Measure Free Drug Concentration: If possible, assess the unbound concentration of this compound in plasma and tumor tissue, as this is the pharmacologically active fraction.
-
Signaling Pathway and Experimental Workflow
PI3K/AKT/mTOR Signaling Pathway
The following diagram illustrates the central role of AKT in this critical signaling cascade and the points of inhibition by this compound.
Caption: PI3K/AKT/mTOR signaling pathway and this compound's point of inhibition.
General Workflow for Preclinical Toxicology Assessment
The following diagram outlines a typical workflow for assessing the toxicology of a novel compound like this compound in a preclinical setting.
Caption: A generalized workflow for preclinical in vivo toxicology studies.
References
- 1. ashpublications.org [ashpublications.org]
- 2. The novel AKT inhibitor this compound shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase IB Dose Escalation and Expansion Study of AKT Inhibitor this compound with Carboplatin and Paclitaxel in Recurrent Platinum-resistant Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side effects associated with Afuresertib treatment in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as GSK2110183) is an orally bioavailable, potent, and selective pan-AKT inhibitor.[1][2] It targets all three isoforms of the AKT kinase (AKT1, AKT2, and AKT3), which are central nodes in the PI3K/AKT/mTOR signaling pathway.[3] This pathway is crucial for regulating cell proliferation, survival, growth, and metabolism.[4] By inhibiting AKT, this compound can suppress tumor growth and induce apoptosis (programmed cell death) in cancer cells where this pathway is overactive.[1][4]
Q2: What are the most common side effects of this compound observed in mouse models?
Based on preclinical studies, the most commonly reported side effects in mouse models are generally transient and dose-dependent. These may include:
-
Transient Body Weight Loss: Mice treated with this compound may experience a temporary decrease in body weight, typically within the first week of treatment, followed by recovery.[1]
-
Hyperglycemia: As a class effect of AKT inhibitors, this compound can lead to elevated blood glucose levels. This is due to the role of AKT2 in insulin signaling and glucose metabolism.
-
Skin Rash/Dermatitis: Dermatological toxicities, including rash, have been reported in clinical trials of this compound and are a known side effect of other AKT inhibitors.[4][5]
Q3: How can I monitor for these side effects in my mouse colony?
Regular and careful monitoring is crucial for managing side effects. We recommend the following monitoring schedule:
-
Body Weight: Measure and record the body weight of each mouse daily for the first week of treatment and at least three times per week thereafter.
-
Blood Glucose: Monitor blood glucose levels at baseline (before starting treatment) and then periodically throughout the study. A recommended schedule is once or twice weekly, 2-4 hours post-dose, when the drug concentration is expected to be high.
-
Skin Condition: Visually inspect the skin of each mouse daily for any signs of rash, erythema (redness), scaling, or alopecia (hair loss). Pay close attention to the ears, tail, and dorsal skin.
Q4: What should I do if I observe significant body weight loss in my mice?
A transient body weight loss of 1-3% within the first 5 days of dosing has been reported, with recovery over the course of the study.[1] If you observe a body weight loss exceeding 15% of the baseline weight, or if the weight loss is continuous and not transient, consider the following actions:
-
Supportive Care: Ensure easy access to food and water. A softened or high-calorie diet can be provided.
-
Dose Reduction: If severe weight loss persists, a dose reduction of this compound may be necessary.
-
Consult a Veterinarian: For any animal showing signs of distress, it is imperative to consult with the institutional veterinarian.
Q5: How can I manage hyperglycemia in mice treated with this compound?
Management of hyperglycemia is critical for the well-being of the animals and the integrity of the study.
-
Dietary Modification: Switching to a low-carbohydrate or ketogenic diet can help mitigate the hyperglycemic effects of AKT inhibitors.
-
Fasting: Short-term fasting before drug administration can lower baseline liver glycogen and may attenuate the acute hyperglycemic spike.
-
Pharmacological Intervention: In severe cases, and in consultation with a veterinarian, the use of anti-diabetic agents may be considered. However, the efficacy of these agents in the context of AKT inhibitor-induced hyperglycemia can vary.
Q6: What is the best way to manage skin rash or dermatitis?
If a skin rash develops, the following steps can be taken:
-
Scoring: Use a standardized dermatitis scoring system to quantify the severity of the rash and monitor its progression or resolution.
-
Topical Treatments: For mild to moderate rash, topical application of a moisturizing or barrier cream can help to soothe the skin. In more severe cases, topical corticosteroids may be prescribed by a veterinarian.[6]
-
Environmental Enrichment: Providing non-abrasive bedding and enrichment can help reduce skin irritation from scratching.
-
Dose Modification: If the rash is severe and persistent, a dose reduction or temporary interruption of this compound treatment may be required.
Data on this compound-Related Side Effects in Preclinical Models
The following tables summarize the available quantitative data on this compound's effects in preclinical mouse models. Note that comprehensive dose-dependent toxicity data in the public domain is limited, and some data is inferred from studies on other pan-AKT inhibitors.
Table 1: Effect of this compound on Body Weight in Tumor-Bearing Mice
| Dosage (mg/kg/day, p.o.) | Mouse Model | Duration of Treatment | Observed Effect on Body Weight |
| 10, 30, 100 | BT474 breast cancer xenograft | 21 days | 1-3% body weight loss in the first 5 days, with subsequent recovery.[1] |
Table 2: Dose-Dependent Tumor Growth Inhibition (TGI) of this compound in Xenograft Models
| Dosage (mg/kg/day, p.o.) | Mouse Model | TGI (%) |
| 10 | BT474 breast cancer | 8[2] |
| 30 | BT474 breast cancer | 37[2] |
| 100 | BT474 breast cancer | 61[2] |
| 10 | SKOV3 ovarian cancer | 23[2] |
| 30 | SKOV3 ovarian cancer | 37[2] |
| 100 | SKOV3 ovarian cancer | 97[2] |
Experimental Protocols
Protocol 1: Blood Glucose Monitoring in Mice
Objective: To accurately measure blood glucose levels in mice treated with this compound.
Materials:
-
Handheld glucometer and compatible test strips
-
Lancets (25-28 gauge)
-
Alcohol swabs
-
Gauze pads
-
Mouse restraint device
Procedure:
-
Gently restrain the mouse using an appropriate restraint device.
-
Warm the tail of the mouse using a heat lamp or warm water to increase blood flow.
-
Clean the tip of the tail with an alcohol swab and allow it to air dry.
-
Using a sterile lancet, make a small puncture on the lateral tail vein.
-
Gently massage the base of the tail to produce a small drop of blood.
-
Apply the blood drop to the glucometer test strip and record the reading.
-
Apply gentle pressure to the puncture site with a gauze pad to stop the bleeding.
-
Return the mouse to its cage and monitor for any signs of distress.
Protocol 2: Scoring of Dermatitis in Mice
Objective: To provide a semi-quantitative assessment of skin rash severity. This protocol is adapted from established ulcerative dermatitis scoring systems.
Scoring Parameters:
-
A. Character of Lesions:
-
0: No lesion present
-
1: Excoriations only or one small, punctuated crust (<2mm)
-
2: Multiple, small punctuated crusts or coalescing crust (>2mm)
-
3: Erosion or ulceration
-
-
B. Length of Lesion: (Measure the longest diameter of the largest lesion)
-
0: 0 cm
-
1: <1 cm
-
2: 1-2 cm
-
3: >2 cm
-
-
C. Regions Affected: (Divide the mouse body into regions: 1-Head and neck, 2-Dorsal trunk, 3-Ventral trunk and limbs)
-
0: None
-
1: One region affected
-
2: Two regions affected
-
3: Three or more regions affected
-
Calculated Severity Score: [(A + B + C) / 9] x 100
A score of ≥75% is considered severe and warrants immediate veterinary consultation and likely euthanasia.
Visualizations
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. AKT inhibitors in gynecologic oncology: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel AKT inhibitor this compound shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Acquired Resistance to Afuresertib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering acquired resistance to Afuresertib in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as GSK2110183) is an orally bioavailable, ATP-competitive, pan-AKT inhibitor.[1] It targets all three isoforms of the AKT kinase (AKT1, AKT2, and AKT3), which are central nodes in the PI3K/AKT/mTOR signaling pathway.[2] This pathway is crucial for regulating cell proliferation, survival, growth, and metabolism.[2] In many cancers, this pathway is hyperactivated, contributing to tumor growth and resistance to other therapies.[2][3] this compound works by inhibiting the kinase activity of AKT, thereby blocking downstream signaling, which can lead to the induction of apoptosis and inhibition of tumor cell proliferation.[1]
Q2: We are observing decreased sensitivity to this compound in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?
A2: While specific preclinical studies on acquired resistance to this compound are limited, research on other ATP-competitive AKT inhibitors, such as ipatasertib, suggests that resistance is often driven by the rewiring of compensatory signaling pathways.[4][5] This can include the activation of parallel pathways that bypass the need for AKT signaling. For instance, the activation of PIM kinases has been identified as a resistance mechanism to ATP-competitive AKT inhibitors in prostate cancer models.[4][5]
Another potential mechanism, observed with the allosteric AKT inhibitor MK-2206, is the upregulation of other AKT isoforms, such as AKT3.[6][7] This isoform switching may compensate for the inhibition of other AKT isoforms. Additionally, feedback activation of receptor tyrosine kinases (RTKs) like IGFR-1, EGFR, HER2, and HER3 can occur upon inhibition of the PI3K/AKT/mTOR pathway, leading to restored downstream signaling.[8]
Q3: Are there any known biomarkers that may predict resistance to this compound?
A3: Clinical data suggests that alterations in the PI3K/AKT/PTEN pathway may be relevant. For example, a phase Ib study of this compound in combination with fulvestrant in HR+/HER2- breast cancer showed a higher objective response rate in patients with PIK3CA/AKT1/PTEN alterations. While this suggests these alterations can be markers of sensitivity, secondary mutations or alterations in these or other genes could potentially mediate resistance. Loss of function of the tumor suppressor PTEN is a known mechanism of activation of the PI3K/AKT pathway and could influence the response to AKT inhibitors.[9] Further research is needed to identify specific biomarkers of acquired resistance to this compound.
Q4: Our this compound-treated cells are showing a different morphology and increased invasive properties. What could be the reason?
A4: In preclinical models of resistance to the AKT inhibitor MK-2206, resistant cells have been observed to undergo an epithelial-to-mesenchymal transition (EMT).[6] This is characterized by changes in cell morphology and the expression of EMT markers like E-cadherin, N-cadherin, and vimentin, leading to enhanced invasiveness.[6] This phenomenon is often linked to the upregulation of specific signaling pathways, such as those involving AKT3.[6] It is plausible that a similar mechanism could be at play in cells that have acquired resistance to this compound.
Troubleshooting Guides
Problem 1: Gradual loss of this compound efficacy in a cancer cell line model.
| Possible Cause | Suggested Solution |
| Development of a resistant subpopulation of cells. | 1. Confirm Resistance: Perform a dose-response curve (IC50 determination) on the suspected resistant cell line and compare it to the parental cell line. A significant shift in the IC50 indicates resistance. 2. Isolate Clones: Isolate single-cell clones from the resistant population to study the heterogeneity of resistance mechanisms. 3. Molecular Profiling: Analyze the resistant clones for changes in the PI3K/AKT pathway, including mutations in PIK3CA, AKT, or PTEN, and expression levels of AKT isoforms. Also, investigate the activation of parallel signaling pathways (e.g., MAPK, PIM kinases) through phospho-protein arrays or western blotting. |
| Drug inactivation or instability in long-term culture. | 1. Verify Drug Activity: Use a fresh stock of this compound to repeat the experiment. 2. Optimize Dosing Schedule: In long-term cultures, consider replenishing the media with fresh this compound at regular intervals based on its stability and half-life in culture conditions. |
Problem 2: Unexpected cell survival and proliferation despite confirmation of AKT inhibition.
| Possible Cause | Suggested Solution |
| Activation of bypass signaling pathways. | 1. Pathway Analysis: Use phosphoproteomic arrays or targeted western blotting to screen for the activation of alternative survival pathways such as the MAPK/ERK pathway, STAT signaling, or other receptor tyrosine kinase pathways. 2. Combination Therapy: Based on the identified activated pathway, test the combination of this compound with an inhibitor of that pathway (e.g., a MEK inhibitor if the MAPK pathway is activated). |
| Upregulation of anti-apoptotic proteins. | 1. Apoptosis Profiling: Analyze the expression levels of pro- and anti-apoptotic proteins of the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Mcl-1, BAD).[10] 2. Targeting Apoptosis: If upregulation of anti-apoptotic proteins is observed, consider combining this compound with a BH3 mimetic (e.g., Venetoclax) to promote apoptosis. |
Data Presentation
Table 1: Clinical Trial Data for this compound in Combination Therapy for Resistant Cancers
| Clinical Trial | Cancer Type | Combination Therapy | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Maximum Tolerated Dose (MTD) of this compound | Reference |
| Phase IB (NCT01653912) | Recurrent Platinum-Resistant Ovarian Cancer | This compound + Paclitaxel + Carboplatin | Patients with recurrent platinum-resistant or refractory epithelial ovarian cancer | 32% (RECIST 1.1) | 7.1 months | 125 mg/day | [11][12] |
| Phase 1/2 | Solid Tumors Resistant to anti-PD-1/PD-L1 | This compound + Sintilimab + Chemotherapy (nab-paclitaxel or docetaxel) | Patients with locally advanced or metastatic solid tumors resistant to prior anti-PD-1/PD-L1 therapy | Not yet reported | Not yet reported | To be determined |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol describes a general method for generating drug-resistant cancer cell lines through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
-
Trypsin-EDTA
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).
-
Monitor and Passage: Monitor the cells for growth. When the cells reach 70-80% confluency, passage them into a fresh flask with the same concentration of this compound.
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold increments).
-
Repeat Cycles: Repeat the process of monitoring, passaging, and dose escalation over several months.
-
Establish the Resistant Line: A cell line is considered resistant when it can proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold or more) than the initial IC50 of the parental line.
-
Characterize the Resistant Line:
-
Confirm the degree of resistance by performing a new IC50 determination and comparing it to the parental line.
-
Cryopreserve aliquots of the resistant cell line at different passage numbers.
-
Perform molecular and cellular analyses to investigate the mechanisms of resistance.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound.
Materials:
-
Parental and/or resistant cells
-
96-well plates
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a period that allows for cell proliferation and for the drug to take effect (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Mandatory Visualization
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating and overcoming acquired resistance to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The novel AKT inhibitor this compound shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Akt signaling in resistance to DNA-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors [genedata.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. UPREGULATION OF AKT3 CONFERS RESISTANCE TO AKT INHIBITOR MK2206 IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer | MDPI [mdpi.com]
- 9. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis - Wikipedia [en.wikipedia.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Phase IB Dose Escalation and Expansion Study of AKT Inhibitor this compound with Carboplatin and Paclitaxel in Recurrent Platinum-resistant Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Afuresertib Off-Target Effects: A Technical Support Resource for Cancer Researchers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Afuresertib (also known as GSK2110183) in cancer research. This resource aims to help users anticipate and address potential experimental challenges arising from the inhibitor's activity beyond its intended targets, the AKT kinases.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, orally bioavailable, and ATP-competitive pan-AKT inhibitor.[1][2][3][4][5] It targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3), a central node in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and metabolism.[5] By inhibiting AKT, this compound can induce apoptosis and inhibit the proliferation of cancer cells.
Q2: What are the known on-target potencies of this compound?
This compound exhibits low nanomolar potency against the AKT isoforms. The inhibitory constants (Ki) are as follows:
| Target | Ki (nM) |
| AKT1 | 0.08 |
| AKT2 | 2.0 |
| AKT3 | 2.6 |
| Data sourced from MedchemExpress and Selleck Chemicals.[1][4] |
Q3: What are the most commonly observed clinical off-target effects or side effects of this compound?
In clinical trials, the most frequently reported adverse events are primarily gastrointestinal and constitutional. These include nausea, diarrhea, dyspepsia, fatigue, and anorexia.[5][6] While these are clinical side effects, they can indicate systemic off-target effects that may be relevant in preclinical models.
Q4: Is hyperglycemia a significant concern with this compound, as with other PI3K/AKT pathway inhibitors?
This compound has been noted for its improved kinase selectivity for AKT over Protein Kinase C (PKC) isoforms compared to some other pan-AKT inhibitors.[2] This improved selectivity is thought to contribute to a relatively low incidence and magnitude of hyperglycemia, a common on-target toxicity associated with the inhibition of AKT2, which plays a role in insulin signaling.[2][5][6] While cases of hyperglycemia have been reported, they are generally less frequent and severe.[2][5]
Troubleshooting Guide
This guide addresses specific experimental issues that may arise due to this compound's off-target effects.
Issue 1: Unexpected Cell Phenotypes Not Explained by AKT Inhibition
Troubleshooting Steps:
-
Concentration-Response Analysis: Perform a detailed concentration-response curve in your cell line of interest. If the unexpected phenotype occurs at a significantly higher concentration than that required to inhibit p-AKT, it may be an off-target effect.
-
Control Compound: Use a structurally distinct AKT inhibitor with a different off-target profile to see if the phenotype is recapitulated.
-
Rescue Experiments: If a specific off-target is suspected, attempt to rescue the phenotype by overexpressing or activating that target.
-
Proteomic Analysis: For a more unbiased approach, consider phosphoproteomics or global proteomics to identify signaling pathways that are altered independently of AKT signaling.
Issue 2: Discrepancies Between In Vitro Kinase Assays and Cellular Activity
Possible Cause: Cellular factors such as membrane permeability, drug efflux pumps, or intracellular metabolism can influence the effective concentration of this compound at the target site.
Troubleshooting Steps:
-
Cellular Target Engagement Assay: Employ a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to AKT in your cellular model at the concentrations used.
-
Efflux Pump Inhibition: Test for the involvement of ABC transporters (efflux pumps) by co-administering a known efflux pump inhibitor to see if the potency of this compound increases.
-
Metabolism Analysis: If feasible, use LC-MS/MS to measure the intracellular concentration of this compound and its potential metabolites over time.
Issue 3: Variability in Hyperglycemic Response in Animal Models
Possible Cause: The improved selectivity of this compound for AKT over PKC isoforms is a key factor in its reduced hyperglycemic effect.[2] However, genetic background, diet, and metabolism of the animal model can still influence the glycemic response.
Troubleshooting Steps:
-
Establish a Baseline: Carefully monitor baseline blood glucose levels in your animal cohort before starting treatment.
-
Dose Escalation Study: Begin with lower doses of this compound and gradually escalate to the desired therapeutic dose while monitoring blood glucose.
-
Control Inhibitor: Compare the glycemic effects of this compound to a pan-AKT inhibitor known to cause more significant hyperglycemia to confirm the relatively milder phenotype.
-
PK/PD Analysis: Correlate the pharmacokinetic profile of this compound with pharmacodynamic markers of AKT inhibition (e.g., p-GSK3β in tissues) and blood glucose levels.
Quantitative Data Summary
Table 1: On-Target Inhibitory Potency of this compound
| Target Isoform | Ki (nM) |
| AKT1 | 0.08 |
| AKT2 | 2.0 |
| AKT3 | 2.6 |
| This table summarizes the biochemical potency of this compound against the three AKT isoforms.[1][4] |
Table 2: Illustrative Kinase Selectivity Profile (Hypothetical Data)
| Kinase | % Inhibition @ 1 µM |
| AKT1 (On-Target) | >99% |
| AKT2 (On-Target) | >99% |
| AKT3 (On-Target) | >99% |
| PKA | <10% |
| PKCα | <15% |
| PKCβ | <20% |
| CAMKII | <5% |
| CDK2 | <10% |
| ROCK1 | 25% |
| p70S6K | 30% |
| Disclaimer: This table presents hypothetical data for illustrative purposes to demonstrate what a kinase selectivity profile might show. Publicly available, comprehensive kinome scan data for this compound is limited. The data for PKC is consistent with reports of improved selectivity.[2] |
Key Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Filter Binding Assay)
Objective: To determine the inhibitory potency (Ki) of this compound against a specific kinase.
Methodology:
-
Prepare a reaction mixture containing the purified kinase, a suitable peptide substrate (e.g., GSKα peptide for AKT), and [γ-³³P]ATP in kinase buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.
-
Incubate the mixture to allow the kinase reaction to proceed.
-
Terminate the reaction and spot the mixture onto a phosphocellulose filter plate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity retained on the filter, which corresponds to the phosphorylated substrate.
-
Calculate the percent inhibition at each this compound concentration and determine the IC50 value, which can be used to calculate the Ki.[4]
Protocol 2: Cellular Proliferation Assay (CellTiter-Glo®)
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO for the desired duration (e.g., 72 hours).
-
Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Measure the luminescence using a plate reader.
-
Normalize the data to the DMSO-treated control wells and calculate the EC50 value for growth inhibition.[4]
Protocol 3: Western Blotting for Downstream Target Modulation
Objective: To confirm the on-target activity of this compound in cells by assessing the phosphorylation status of downstream AKT substrates.
Methodology:
-
Treat cultured cancer cells with this compound at various concentrations and for different durations.
-
Lyse the cells in a suitable buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated and total forms of AKT substrates (e.g., p-GSK3β, total GSK3β, p-PRAS40, total PRAS40, p-FOXO1, total FOXO1).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the change in phosphorylation of downstream targets.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for investigating unexpected cellular phenotypes.
Caption: Troubleshooting guide for hyperglycemia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound (GSK2110183) - Chemietek [chemietek.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The novel AKT inhibitor this compound shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting Afuresertib instability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of Afuresertib, with a focus on troubleshooting potential instability issues in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as GSK2110183) is an orally bioavailable, potent, and ATP-competitive pan-Akt inhibitor.[1][2] It targets all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3), a key node in the PI3K/Akt/mTOR signaling pathway.[3] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[3] In many cancers, the PI3K/Akt pathway is hyperactivated, leading to uncontrolled cell growth and resistance to apoptosis.[3] By inhibiting Akt, this compound can block downstream signaling, leading to the induction of apoptosis and inhibition of tumor cell proliferation.[2]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. It is practically insoluble in water.[3] For cell-based assays, it is common practice to prepare a concentrated stock solution in 100% DMSO.
Q3: How should I prepare and store stock solutions of this compound?
To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO. It is crucial to use fresh DMSO as it is hygroscopic and absorbed water can significantly reduce the solubility of the compound.[3] For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C, protected from light and under a nitrogen atmosphere.[4]
Q4: My this compound solution appears to have precipitated. What should I do?
Precipitation can occur for several reasons, including supersaturation, temperature changes, or the introduction of water into the stock solution. If you observe precipitation in your DMSO stock, you can try to redissolve it by gently warming the vial to 37°C and vortexing or sonicating.[4] To prevent precipitation in your working solutions, ensure that the final concentration of DMSO in your aqueous buffer or cell culture medium is kept low (typically ≤0.5%) and that the this compound concentration does not exceed its solubility limit in the final solution.
Q5: How stable is this compound in aqueous solutions or cell culture media?
While specific public data on the stability of this compound in various aqueous buffers and cell culture media is limited, as a small molecule inhibitor, its stability can be influenced by pH, temperature, and time. It is best practice to prepare fresh working solutions from your frozen stock for each experiment. If you need to use a pre-diluted solution, it should ideally be used within the same day and kept on ice when not in use. For longer-term experiments, it is advisable to perform a stability assessment under your specific experimental conditions.
Troubleshooting Guide: this compound Instability in Solution
This guide addresses common issues related to the stability of this compound in experimental settings.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Precipitation of this compound in stock solution | 1. Use of old or wet DMSO. 2. Stock solution concentration is too high. 3. Improper storage (e.g., repeated freeze-thaw cycles). | 1. Always use fresh, anhydrous, high-purity DMSO to prepare stock solutions.[3] 2. Refer to the solubility data to ensure you are not exceeding the solubility limit. 3. Aliquot stock solutions into single-use vials and store at -20°C or -80°C.[4] |
| Precipitation upon dilution into aqueous buffer or media | 1. Low aqueous solubility of this compound. 2. Final DMSO concentration is too low to maintain solubility. 3. The pH of the buffer is unfavorable for this compound solubility. | 1. Prepare working solutions fresh before each experiment. 2. Ensure the final DMSO concentration is sufficient to keep the compound in solution (typically 0.1% to 0.5%), but not high enough to cause cellular toxicity. 3. If possible, adjust the pH of your buffer. A preliminary pH-solubility screen can determine the optimal pH range. |
| Loss of biological activity over time in experiments | 1. Degradation of this compound in the experimental medium at physiological temperatures (e.g., 37°C). 2. Adsorption of the compound to plasticware. | 1. For long-term experiments, consider replenishing the medium with freshly diluted this compound at regular intervals. 2. Perform a stability study under your specific experimental conditions to determine the rate of degradation (see Experimental Protocols section). 3. Use low-binding plasticware for preparing and storing this compound solutions. |
| Inconsistent experimental results | 1. Inconsistent preparation of stock or working solutions. 2. Degradation of the compound in the stock solution due to improper storage. 3. Variability in the final DMSO concentration between experiments. | 1. Follow a standardized protocol for solution preparation. 2. Regularly check the integrity of your stock solution, especially if it has been stored for a long time. 3. Always use the same final DMSO concentration in your experiments, including vehicle controls. |
Data Presentation
Table 1: Solubility of this compound and its Hydrochloride Salt
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | ≥96 mg/mL | [5] |
| This compound | DMSO | 85 mg/mL (~198.91 mM) | [3] |
| This compound | Ethanol | 85 mg/mL | [3] |
| This compound | Water | Insoluble | [3] |
| This compound HCl | DMSO | 30 mg/mL | [4] |
| This compound HCl | DMF | 50 mg/mL | [4] |
| This compound HCl | Ethanol | 50 mg/mL | [4] |
| This compound HCl | Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [4] |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Solvent | Storage Temperature | Duration | Recommendations | Reference |
| Powder | - | -20°C | ≥ 2 years | Store in a dry, dark place. | [6] |
| Stock Solution | DMSO | -80°C | 1 year | Aliquot to avoid freeze-thaw cycles. Protect from light. Store under nitrogen. | [3] |
| Stock Solution | DMSO | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. Store under nitrogen. | [3] |
| Working Solution | Aqueous Buffer/Media | 2-8°C (on ice) | Same-day use | Prepare fresh before each experiment. | General Best Practice |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes or vials.
-
Procedure: a. Equilibrate the this compound powder vial to room temperature before opening. b. Weigh the desired amount of this compound powder in a sterile tube. c. Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). d. Vortex and/or sonicate the solution until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary. e. Aliquot the stock solution into single-use, light-protected vials. f. Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability in Experimental Media
This protocol provides a framework for researchers to determine the stability of this compound under their specific experimental conditions.
-
Materials: this compound stock solution, experimental aqueous buffer or cell culture medium, HPLC or LC-MS/MS system, control samples.
-
Procedure: a. Prepare a fresh working solution of this compound in your experimental medium at the final desired concentration. Also, prepare a vehicle control (medium with the same final concentration of DMSO). b. At time zero (T=0), take an aliquot of the this compound working solution and the vehicle control, and analyze them by HPLC or LC-MS/MS to determine the initial peak area of this compound. c. Incubate the remaining working solution and vehicle control under your experimental conditions (e.g., 37°C, 5% CO₂). d. At various time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours), collect aliquots from the incubated solutions. e. Analyze the collected aliquots by HPLC or LC-MS/MS to quantify the remaining concentration of this compound. f. Plot the percentage of remaining this compound against time to determine its stability profile under your experimental conditions.
Visualizations
Caption: PI3K/Akt Signaling Pathway and the inhibitory action of this compound.
Caption: Recommended workflow for handling this compound to minimize instability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The novel AKT inhibitor this compound shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. glpbio.com [glpbio.com]
- 5. raybiotech.com [raybiotech.com]
- 6. biorbyt.com [biorbyt.com]
Technical Support Center: The Impact of Afuresertib on In Vitro Glucose Metabolism
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Afuresertib on glucose metabolism in in vitro experimental settings.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the primary mechanism of action for this compound?
This compound (also known as GSK2110183) is a potent, orally bioavailable, and ATP-competitive pan-Akt kinase inhibitor.[1][2] It selectively inhibits all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3) with high potency, showing Ki values of 0.08 nM, 2 nM, and 2.6 nM, respectively.[3] By binding to the ATP-binding site of Akt, this compound blocks its kinase activity, thereby inhibiting the downstream signaling cascade involved in cell survival, proliferation, and metabolism.[4]
Q2: How does the PI3K/Akt signaling pathway regulate glucose metabolism?
The PI3K/Akt pathway is a central regulator of glucose homeostasis.[2][5] Upon activation by growth factors, Akt (also known as Protein Kinase B) orchestrates several key metabolic processes:
-
Glucose Uptake: Akt promotes the translocation of the glucose transporter GLUT4 from intracellular vesicles to the plasma membrane, which is a critical step for insulin-stimulated glucose uptake into cells.[6]
-
Glycogen Synthesis: Akt phosphorylates and inactivates Glycogen Synthase Kinase 3 (GSK3β).[6][7] The inactivation of GSK3β leads to the activation of glycogen synthase, promoting the storage of glucose as glycogen.
-
Glycolysis: By activating downstream effectors, the Akt pathway can enhance the activity of glycolytic enzymes, thus promoting the breakdown of glucose for energy.
The inhibition of Akt, particularly the Akt2 isoform, is expected to perturb glucose metabolism, potentially leading to reduced glucose uptake and utilization.[2][8]
Experimental Design & Protocols
Q3: I want to study this compound's effect on cancer cell metabolism. Which assays are most relevant?
To comprehensively evaluate the impact of this compound on glucose metabolism, a combination of the following assays is recommended:
-
Glucose Uptake Assay: Directly measures the rate at which cells import glucose from the culture medium.
-
Lactate Production Assay: Measures the rate of lactate secretion, a key indicator of aerobic glycolysis (the Warburg effect).[9]
-
Hexokinase Activity Assay: Measures the activity of the first rate-limiting enzyme in the glycolytic pathway.[10]
-
Seahorse XF Analysis (or similar): Assesses real-time cellular metabolic activity by measuring the Oxygen Consumption Rate (OCR) for mitochondrial respiration and the Extracellular Acidification Rate (ECAR) for glycolysis.
-
Western Blot Analysis: To confirm the on-target effect of this compound by measuring the phosphorylation status of Akt and its downstream substrates like GSK3β and PRAS40.[3]
Q4: Can you provide a detailed protocol for a glucose uptake assay?
Protocol: 2-Deoxyglucose (2-DG) Uptake Assay
This protocol uses a fluorescently-labeled glucose analog, 2-NBDG, to quantify glucose uptake.
-
Materials:
-
Cancer cell line of interest
-
This compound (various concentrations) and vehicle control (e.g., DMSO)
-
Complete culture medium
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
96-well black, clear-bottom plate
-
Fluorescence microplate reader (Excitation/Emission ~485/535 nm)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase (e.g., 2 x 104 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for the desired duration (e.g., 24 hours). Include a positive control if available.
-
Glucose Starvation: Gently wash the cells twice with warm KRH buffer. Then, incubate the cells in KRH buffer for 30-60 minutes at 37°C to deplete intracellular glucose.
-
2-NBDG Incubation: Remove the KRH buffer and add KRH buffer containing 2-NBDG (final concentration ~50-100 µM). Incubate for 30-60 minutes at 37°C.
-
Signal Termination: Remove the 2-NBDG solution and wash the cells three times with ice-cold KRH buffer to remove extracellular fluorescence.
-
Measurement: Add KRH buffer to each well and measure the fluorescence using a microplate reader.
-
Data Normalization: After reading, perform a cell viability assay (e.g., Crystal Violet or DAPI staining) in the same wells to normalize the fluorescence signal to the cell number.
-
Q5: What is a standard protocol for a lactate production assay?
Protocol: Colorimetric Lactate Production Assay
This protocol measures the concentration of L-Lactate secreted into the culture medium.
-
Materials:
-
Cancer cell line of interest
-
This compound and vehicle control
-
Complete culture medium (phenol red-free medium is recommended to reduce background)
-
Colorimetric L-Lactate Assay Kit (contains lactate standard, buffer, enzyme mix, and probe)
-
96-well clear plate
-
Absorbance microplate reader (wavelength ~450 nm)
-
-
Procedure:
-
Cell Seeding & Treatment: Seed cells and treat with this compound as described in the glucose uptake protocol.
-
Sample Collection: At the end of the treatment period, carefully collect a sample of the culture medium (e.g., 20-50 µL) from each well. Be careful not to disturb the cell monolayer.
-
Protein Quantification: Lyse the cells remaining in the wells and perform a protein quantification assay (e.g., BCA assay). This will be used for normalization.
-
Standard Curve Preparation: Prepare a standard curve using the L-Lactate standard provided in the kit, following the manufacturer's instructions.
-
Assay Reaction: In a new 96-well plate, add the collected media samples and standards to different wells. Prepare the reaction mix (buffer, enzyme, probe) as per the kit's protocol and add it to each well.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measurement: Measure the absorbance at the recommended wavelength (typically 450 nm).
-
Calculation: Calculate the lactate concentration in each sample using the standard curve. Normalize the lactate concentration to the total protein content of the cells in the corresponding well and the incubation time to determine the lactate production rate (e.g., nmol/µg protein/hour).
-
Troubleshooting Guide
Q6: I'm not observing a significant decrease in glucose uptake or lactate production after treating my cells with this compound. What could be wrong?
-
Cell Line Choice: The dependence on Akt signaling for glucose metabolism can vary significantly between cell lines. Ensure your chosen cell line has a constitutively active PI3K/Akt pathway. You can verify this by checking for high basal levels of phosphorylated Akt (p-Akt) via Western blot.
-
This compound Concentration and Incubation Time: The effective concentration (EC50) of this compound can vary.[3] Perform a dose-response experiment (e.g., 0.01 µM to 30 µM) and a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal conditions for your cell line.
-
On-Target Activity Confirmation: Always run a parallel Western blot to confirm that this compound is inhibiting Akt phosphorylation at the concentrations used in your metabolic assays. A lack of p-Akt inhibition indicates a problem with the drug's activity or experimental setup.
-
Metabolic Plasticity: Cancer cells can adapt to metabolic stress.[11] Inhibition of glycolysis may cause a compensatory increase in mitochondrial respiration.[12] Consider measuring the Oxygen Consumption Rate (OCR) to see if cells are shifting their metabolism towards oxidative phosphorylation.
-
Assay Sensitivity: Ensure your assays are sensitive enough to detect changes. Check that your positive and negative controls are working as expected and that your signal-to-noise ratio is adequate.
Q7: My Western blot results for phosphorylated Akt substrates are inconsistent. What are some common causes?
-
Sample Preparation: Phosphatase activity can rapidly dephosphorylate proteins after cell lysis. Always use ice-cold buffers and add phosphatase inhibitors to your lysis buffer immediately before use.
-
Protein Loading: Ensure equal protein loading across all lanes of your gel. Use a reliable protein quantification method (e.g., BCA) and verify with a loading control like β-actin or GAPDH.
-
Antibody Quality: Use high-quality, validated antibodies specific to the phosphorylated form of your target protein (e.g., p-Akt Ser473, p-GSK3β Ser9). Check the manufacturer's recommendations for antibody dilution and incubation conditions.
-
Transfer Efficiency: Verify that proteins have transferred efficiently from the gel to the membrane, especially for high molecular weight proteins. A Ponceau S stain can be used for this purpose before blocking.
Quantitative Data Summary
The following table presents illustrative data on the dose-dependent effect of this compound on key metabolic parameters in a hypothetical cancer cell line with an active PI3K/Akt pathway. This data serves as an example of expected trends.
| This compound Conc. (µM) | Glucose Uptake (% of Control) | Lactate Production Rate (nmol/µg protein/hr) | Oxygen Consumption Rate (pmol/min/µg protein) |
| 0 (Vehicle) | 100 ± 8.5 | 1.2 ± 0.15 | 25.4 ± 2.1 |
| 0.1 | 85 ± 7.2 | 1.0 ± 0.11 | 28.1 ± 2.5 |
| 1.0 | 52 ± 6.1 | 0.6 ± 0.08 | 35.7 ± 3.0 |
| 10.0 | 28 ± 4.5 | 0.3 ± 0.05 | 39.2 ± 3.4 |
Data are represented as mean ± standard deviation and are for illustrative purposes only.
Visualized Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The novel AKT inhibitor this compound shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Novel ATP-competitive Akt inhibitor this compound suppresses the proliferation of malignant pleural mesothelioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of glucose-transporter 1 (GLUT-1) expression reversed Warburg effect in gastric cancer cell MKN45 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hexokinase (HK) Activity Assay Kit - Elabscience® [elabscience.com]
- 11. On the Role of Glycolysis in Early Tumorigenesis—Permissive and Executioner Effects [mdpi.com]
- 12. Mitochondrial respiration defects in cancer cells cause activation of Akt survival pathway through a redox-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Cell line contamination affecting Afuresertib assay results
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who are encountering issues with Afuresertib assays, potentially due to cell line contamination.
Frequently Asked Questions (FAQs)
Q1: What is cell line cross-contamination and why is it a concern for my this compound experiments?
A1: Cell line cross-contamination is the unintentional introduction of a secondary cell line into your primary culture, which can then overgrow and replace the original line. This is a major concern for this compound experiments because this compound is a potent inhibitor of the PI3K/AKT signaling pathway.[1][2][3] Different cell lines can have vastly different sensitivities to AKT inhibitors based on their unique genetic backgrounds, such as the mutational status of PI3K, PTEN, or AKT itself. If your cell line is contaminated with another that is more resistant or sensitive, your experimental results, such as IC50 values, will be inaccurate and irreproducible.[4]
Q2: What is mycoplasma contamination and how can it affect my this compound assay results?
A2: Mycoplasma are small, wall-less bacteria that are a common and insidious contaminant in cell cultures.[5] They are difficult to detect by light microscopy and can significantly alter host cell physiology.[5][6] For this compound assays, mycoplasma contamination is particularly problematic because infections can modulate various host cell signaling pathways, including the PI3K/AKT pathway that this compound targets.[7][8] This can lead to altered basal AKT phosphorylation levels, changes in cell metabolism, and modified apoptotic responses, all of which will confound the interpretation of your drug's effect.[7][9]
Q3: How can I be sure my cell lines are authentic and free from contamination?
A3: The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling.[10][11][12] This technique generates a unique DNA fingerprint for a cell line, which can be compared to reference databases to confirm its identity.[13][14] For mycoplasma, routine testing using PCR-based methods or fluorescent dyes is highly recommended. It is best practice to test all new cell lines upon receipt, before cryopreservation, and regularly during culturing.[6]
Q4: My this compound IC50 values are inconsistent across experiments. Could contamination be the cause?
A4: Yes, inconsistency in IC50 values is a classic sign of underlying cell line issues. Both cross-contamination and mycoplasma infection can lead to significant variability. A contaminating cell line with a different sensitivity profile can drift in population percentage over passages, causing fluctuating IC50 values. Similarly, a mycoplasma infection can alter the cell's physiological state in unpredictable ways, affecting its response to this compound.[6]
Q5: I suspect my cells are contaminated. What is the first thing I should do?
A5: Immediately quarantine the suspected culture to prevent further spread. Do not use the cells for any further experiments. Your first step should be to test for both mycoplasma and cross-contamination using the appropriate methods (e.g., PCR and STR profiling). If contamination is confirmed, the recommended course of action is to discard the contaminated culture, including any media or reagents used with it, and start over with a fresh, authenticated vial from a reputable cell bank or your own validated frozen stock.
Troubleshooting Guide for this compound Assays
This guide addresses specific issues you may encounter during your experiments with this compound.
Problem 1: Significant Shift or Variability in this compound IC50 Values
-
Possible Cause: Cell line cross-contamination. The sensitivity of cancer cells to AKT inhibitors like this compound is highly dependent on the activation state of the PI3K/AKT pathway. A contaminating cell line with a different genetic makeup (e.g., a PTEN-null line mixed with a PTEN-wildtype line) will drastically alter the dose-response curve.
-
Troubleshooting Steps:
-
Cease Experiments: Stop using the current cell stock immediately.
-
Authenticate Cells: Perform STR profiling on your working cell stock.
-
Compare Profiles: Compare the resulting STR profile against the reference profile for the expected cell line from a database (e.g., ATCC, DSMZ). An algorithm match of <80% typically indicates a misidentified or cross-contaminated cell line.
-
Action: If contamination is confirmed, discard all related stocks and obtain a new, authenticated vial.
-
Table 1: Hypothetical Impact of HeLa Contamination on this compound IC50 in A549 Cells
| Cell Culture Condition | Expected Cell Line | Predominant Cell Line | This compound IC50 (µM) |
|---|---|---|---|
| Pure Culture | A549 | A549 | 1.2 |
| Contaminated Culture (Passage 5) | A549 | A549 (70%), HeLa (30%) | 0.85 |
| Contaminated Culture (Passage 15) | A549 | A549 (20%), HeLa (80%) | 0.4 |
This table illustrates how a faster-growing, more sensitive contaminant (HeLa) can shift the apparent IC50 of the bulk culture over time.
Problem 2: Altered Basal Phospho-AKT Levels and Unexpected Drug Response
-
Possible Cause: Mycoplasma contamination. Several species of mycoplasma are known to activate the PI3K/AKT signaling pathway, which can manifest as an increase in the baseline phosphorylation of AKT (at Ser473 and Thr308).[7] This can mask the inhibitory effect of this compound or alter the cellular response.
-
Troubleshooting Steps:
-
Quarantine Culture: Isolate the suspected culture and related reagents.
-
Test for Mycoplasma: Use a sensitive PCR-based mycoplasma detection kit.
-
Analyze Results: A positive result confirms contamination.
-
Action: Discard the contaminated culture. Decontaminate the incubator and biosafety cabinet. Thaw a new, uncontaminated stock and re-test to ensure it is clean. Treating cultures for mycoplasma is generally not recommended as it may not be 100% effective and can lead to resistant strains.[5]
-
Table 2: Hypothetical Effect of Mycoplasma Contamination on Basal p-AKT (Ser473) Levels
| Cell Line | Mycoplasma Status | Basal p-AKT/Total AKT Ratio (Normalized) |
|---|---|---|
| MCF-7 | Negative | 1.0 |
| MCF-7 | Positive | 2.5 |
This table shows how mycoplasma infection can artificially elevate the basal activation of the AKT pathway, confounding studies of an AKT inhibitor.
Key Experimental Protocols
Protocol 1: Cell Line Authentication via Short Tandem Repeat (STR) Profiling
This protocol outlines the general workflow for STR analysis. It is recommended to use a commercial service or a core facility for reliable results.
-
Sample Preparation: Prepare a cell pellet of 1-3 million cells or a dried cell spot on a collection card.
-
DNA Extraction: Isolate genomic DNA from the cell sample using a commercial kit.
-
PCR Amplification: Amplify the STR loci using a multiplex PCR kit. These kits typically co-amplify at least 8 core STR loci (e.g., TH01, TPOX, vWA, CSF1PO, D5S818, D7S820, D13S317, D16S539) plus Amelogenin for sex determination.[10]
-
Capillary Electrophoresis: Separate the fluorescently labeled PCR products by size using a genetic analyzer.
-
Data Analysis: Analyze the resulting electropherogram to determine the alleles present at each locus.
-
Database Comparison: Compare the generated STR profile to a reference database to calculate the percent match with the purported cell line.
Protocol 2: Mycoplasma Detection by PCR
This protocol provides a general outline for a PCR-based mycoplasma detection assay.
-
Sample Collection: Collect 1 mL of spent culture supernatant from a 2-3 day old culture.
-
DNA Extraction: Extract potential mycoplasma DNA from the supernatant. Some kits allow for direct testing of the supernatant.
-
PCR Reaction: Set up a PCR reaction using a commercial kit containing primers that target highly conserved regions of the mycoplasma genome (e.g., 16S rRNA gene). Include positive and internal controls.
-
Gel Electrophoresis: Run the PCR products on an agarose gel.
-
Interpretation: The presence of a band of the correct size indicates mycoplasma contamination. The internal control band should be present in all samples to validate the PCR reaction.
Protocol 3: this compound Cell Viability Assay (CellTiter-Glo®)
This protocol describes a common method for determining the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a pre-determined density and allow them to attach overnight.
-
Drug Treatment: Prepare a serial dilution of this compound. Remove the old media from the cells and add fresh media containing the different concentrations of this compound. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Visualizations
References
- 1. This compound | C18H17Cl2FN4OS | CID 46843057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. The novel AKT inhibitor this compound shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eajournals.org [eajournals.org]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. Keeping it clean: the cell culture quality control experience at the National Center for Advancing Translational Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of EGFR-PI3K-AKT signaling is required for Mycoplasma hyorhinis-promoted gastric cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. news-medical.net [news-medical.net]
- 10. Human Cell Line Authentication Through STR Profiling: Center for Genetic Medicine: Feinberg School of Medicine: Northwestern University [cgm.northwestern.edu]
- 11. Cell Line Authentication [promega.com]
- 12. cellculturedish.com [cellculturedish.com]
- 13. cellculturecompany.com [cellculturecompany.com]
- 14. celllineauthentication.labcorp.com [celllineauthentication.labcorp.com]
Navigating Afuresertib Combination Therapies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for preclinical and clinical researchers working with Afuresertib in combination with other inhibitors. The following question-and-answer format addresses potential challenges in dose adjustment, management of adverse events, and understanding the underlying scientific rationale for these combination strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and the scientific rationale for its use in combination therapies?
A1: this compound is an orally bioavailable, potent pan-AKT inhibitor, targeting all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2] AKT is a central node in the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in various cancers, leading to increased cell proliferation, survival, and resistance to therapy.[3][4] By inhibiting AKT, this compound can induce apoptosis and inhibit the growth of tumor cells.[4][5]
The rationale for combining this compound with other inhibitors stems from the intricate crosstalk between the PI3K/AKT pathway and other critical cellular processes:
-
Chemotherapy (e.g., Carboplatin and Paclitaxel): Preclinical evidence suggests that AKT inhibition can restore sensitivity to platinum-based agents in resistant tumors.[6] The PI3K/AKT pathway is implicated in the DNA damage response (DDR), and its inhibition may prevent cancer cells from repairing the DNA damage induced by chemotherapy.
-
Immune Checkpoint Inhibitors (e.g., anti-PD-L1 antibodies): The PI3K/AKT pathway can influence the tumor microenvironment and the expression of immune checkpoint molecules like PD-L1.[3] Combining this compound with an immune checkpoint inhibitor may enhance the anti-tumor immune response.
-
Hormonal Therapies (e.g., Androgen Synthesis Inhibitors): In hormone-driven cancers like prostate cancer, the PI3K/AKT pathway can be a key mechanism of resistance to hormonal therapies. Dual targeting can therefore lead to more durable responses.
Troubleshooting Guides
Issue 1: Managing Dose-Limiting Toxicities (DLTs) and Adverse Events (AEs)
A common challenge in combination therapy is identifying the Maximum Tolerated Dose (MTD) and managing overlapping toxicities.
Recommended Actions:
-
Dose Escalation Strategy: In clinical trials, a "3+3" dose-escalation design is frequently employed to determine the MTD of this compound in a new combination.[6][7] This involves enrolling cohorts of three patients at escalating dose levels until dose-limiting toxicities are observed.
-
Common Adverse Events: The most frequently reported drug-related adverse events with this compound in combination therapies include rash, diarrhea, nausea, fatigue, and neutropenia.[6][7]
-
Management of Specific AEs:
-
Rash: Grade 3 rash has been identified as a dose-limiting toxicity.[6][7] Management may involve dose interruption or reduction of this compound and symptomatic treatment with topical corticosteroids or oral antihistamines. For severe or persistent rash, dermatological consultation is recommended.
-
Hyperglycemia: As AKT is a key component of the insulin signaling pathway, hyperglycemia is an on-target effect of AKT inhibitors. Regular monitoring of blood glucose levels is crucial. Management strategies may include dietary modifications (e.g., a low-carbohydrate diet) and, in some cases, the use of anti-diabetic medications.[8][9]
-
Diarrhea and Nausea: These are common gastrointestinal side effects. Standard management includes anti-emetic and anti-diarrheal medications, along with ensuring adequate hydration. Dose modification of this compound may be necessary for persistent or severe symptoms.
-
Neutropenia: Regular monitoring of complete blood counts is essential. For grade 3 or 4 neutropenia, dose interruption or reduction of the chemotherapeutic agent and/or this compound may be required. The use of granulocyte colony-stimulating factors (G-CSF) can be considered as per standard clinical guidelines.
-
Issue 2: Assessing Treatment Response
Objective and consistent assessment of treatment response is critical in evaluating the efficacy of a new combination therapy.
Recommended Actions:
-
RECIST 1.1 Criteria: The Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 is the standard for assessing tumor response in clinical trials.[7] This involves measuring the longest diameter of target lesions at baseline and subsequent imaging time points to categorize the response as a complete response (CR), partial response (PR), stable disease (SD), or progressive disease (PD).
-
Imaging Schedule: The frequency of tumor assessments should be defined in the experimental protocol, typically every 6-8 weeks, to coincide with treatment cycles.
-
Biomarker Analysis: In addition to imaging, monitoring relevant biomarkers can provide insights into treatment response. For example, in ovarian cancer, a decrease in Cancer Antigen 125 (CA125) levels can be an indicator of response.[7] In prostate cancer, Prostate-Specific Antigen (PSA) levels are monitored.
Quantitative Data Summary
The following tables summarize key quantitative data from clinical trials of this compound in combination with other inhibitors.
Table 1: this compound in Combination with Carboplatin and Paclitaxel in Platinum-Resistant Ovarian Cancer [6][7]
| Parameter | Value |
| Maximum Tolerated Dose (MTD) of this compound | 125 mg/day |
| Dose-Limiting Toxicities (DLTs) | Grade 3 rash (observed at 125 mg and 150 mg) |
| Overall Response Rate (ORR) by RECIST 1.1 | 32% |
| Median Progression-Free Survival (PFS) | 7.1 months |
| Common Drug-Related Adverse Events (≥50%) | Diarrhea, fatigue, nausea, alopecia, vomiting, neutropenia |
Table 2: this compound in Combination with LAE005 (anti-PD-L1) and Nab-Paclitaxel in Advanced Solid Tumors (Primarily Triple-Negative Breast Cancer) [7]
| This compound Dose Cohort | Nab-Paclitaxel Dose | DLTs Observed |
| 100 mg/day | 125 mg/m² | 2 out of 6 evaluable patients (Grade 3 rash, fever) |
| 100 mg/day | 100 mg/m² | 0 out of 6 evaluable patients |
| 125 mg/day | 100 mg/m² | 2 out of 7 evaluable patients (Grade 3 rash) |
| Overall Response Rate (ORR) in TNBC (n=14) | 35.7% | |
| Median Duration of Response (DOR) in TNBC | 9.26 months | |
| Common Treatment-Emergent AEs (all grades) | Rash (90.9%), decreased white blood cell count (81.8%), decreased neutrophil count (77.3%) | |
| Common Grade ≥3 AEs | Decreased neutrophil count (40.9%), decreased white blood cell count (36.4%), rash (18.2%) |
Table 3: this compound in Combination with LAE001 (Androgen Synthesis Inhibitor) in Metastatic Castration-Resistant Prostate Cancer (mCRPC) [1][2][10]
| Parameter | Value |
| Recommended Phase 2 Dose (RP2D) | This compound 125 mg/day + LAE001 75 mg BID + Prednisone 5 mg BID |
| Median Radiographic Progression-Free Survival (rPFS) | 8.1 months |
| Observed Responses (in patients with measurable lesions) | 2 confirmed Partial Responses, 2 unconfirmed Partial Responses |
| Dose-Limiting Toxicities (in dose escalation) | Thrombocytopenia, skin rash |
Experimental Protocols
1. Dose-Escalation and Expansion Study of this compound with Carboplatin and Paclitaxel [6][7]
-
Study Design: A phase Ib, open-label, multicenter, 3+3 dose-escalation study followed by a dose-expansion phase.
-
Patient Population: Patients with recurrent platinum-resistant epithelial ovarian, fallopian tube, or primary peritoneal cancer.
-
Treatment Regimen:
-
Dose Escalation: this compound administered orally once daily at doses ranging from 50 mg to 150 mg. Paclitaxel (175 mg/m²) and Carboplatin (AUC5) administered intravenously every 3 weeks for six cycles.
-
Maintenance: Following the combination phase, patients received maintenance this compound at 125 mg/day until disease progression or unacceptable toxicity.
-
-
Primary Endpoints:
-
Dose Escalation: To determine the MTD and safety profile of the combination.
-
Dose Expansion: To evaluate the overall response rate (ORR) according to RECIST 1.1.
-
-
Toxicity Assessment: Adverse events graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE). DLTs were assessed during the first 3 weeks of therapy.
2. Dose-Escalation Study of this compound with LAE005 (anti-PD-L1) and Nab-Paclitaxel [7]
-
Study Design: A phase I/II, multi-center, open-label, dose-escalation and proof-of-concept study.
-
Patient Population: Patients with advanced solid tumors (primarily triple-negative breast cancer) who have failed 0 to 3 lines of standard treatment.
-
Treatment Regimen:
-
This compound administered orally once daily.
-
LAE005 administered intravenously every 3 weeks.
-
Nab-paclitaxel administered intravenously on days 1 and 8 of a 3-week cycle.
-
Dose levels for this compound and nab-paclitaxel were evaluated in different cohorts (see Table 2).
-
-
Primary Endpoints: To assess the safety, tolerability, and anti-tumor activity of the combination therapy.
-
Response Assessment: Efficacy was evaluated based on RECIST 1.1 criteria.
Visualizations
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for a clinical trial of this compound in combination therapy.
References
- 1. Laekna Receives FDA Approval for Phase III Trial of LAE002 and LAE001 in Prostate Cancer [synapse.patsnap.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. AACR 2024 Presentation of Laekna | this compound Demonstrated Promising Treatment Benefit in Combination Therapy for Drug-resistant TNBC Patients [en.laekna.com]
- 4. Laekna, Inc. (2105.HK) Announces Interim Results 2023 [prnewswire.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Dose-Escalation and Efficacy Study of LAE001/Prednisone Plus this compound Patients With m-CRPC [clin.larvol.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mechanism and management of AKT inhibitor-induced hyperglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. urologytimes.com [urologytimes.com]
Technical Support Center: Afuresertib In Vivo Administration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the in vivo administration of Afuresertib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as GSK2110183) is an orally bioavailable, potent, and selective ATP-competitive pan-Akt kinase inhibitor.[1][2] It targets all three isoforms of Akt (Akt1, Akt2, and Akt3), a key serine/threonine kinase in the PI3K/AKT/mTOR signaling pathway.[3][4] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[3] In many cancers, the PI3K/AKT/mTOR pathway is hyperactivated, leading to uncontrolled cell division and resistance to apoptosis.[3][5] By inhibiting Akt, this compound can suppress tumor cell proliferation and induce apoptosis.[5]
Q2: What is the recommended route of administration for this compound in vivo?
A2: Based on preclinical studies, this compound is effective when administered orally (p.o.).[6] Oral gavage is a common and precise method for oral dosing in rodents.
Q3: What are the typical dose ranges for this compound in mouse xenograft models?
A3: In mouse models bearing human tumor xenografts, this compound has been administered at doses ranging from 10 mg/kg to 100 mg/kg daily.[7] The specific dose will depend on the tumor model and the experimental endpoint.
Q4: What are the known pharmacokinetic properties of this compound?
A4: In a phase 1 study in humans, the median time to reach peak plasma concentration was between 1.5 to 2.5 hours after oral administration. The effective half-life was approximately 1.7 days, with about a threefold accumulation observed with repeated dosing.[6] While these are human data, they suggest that the compound has a relatively long half-life. Preclinical pharmacokinetic data in animal models should be generated to determine the optimal dosing schedule for specific experimental designs.[8]
Troubleshooting Guide
Issue 1: Difficulty in dissolving or formulating this compound for in vivo administration.
-
Question: My this compound powder is not dissolving properly for oral administration. What vehicle should I use?
-
Answer: Kinase inhibitors as a class of drugs often have low intrinsic solubility.[9] For in vivo oral administration of this compound, a common approach is to create a homogeneous suspension.
-
Recommended Vehicle 1 (Suspension): A suspension can be prepared using carboxymethylcellulose sodium (CMC-Na). For example, a 5 mg/mL suspension can be made by evenly mixing 5 mg of this compound in 1 mL of CMC-Na solution.
-
Recommended Vehicle 2 (Clear Solution): For a clear solution, a co-solvent system can be used. A formulation that has been reported for other orally administered compounds and may be suitable for this compound is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline It is recommended to prepare this solution fresh on the day of use. Dissolve the this compound in DMSO first, then add the other solvents sequentially while mixing. Gentle heating or sonication may aid dissolution.
-
-
Stability: Stock solutions of this compound in DMSO can be stored at -80°C for up to a year. However, working solutions for in vivo experiments should be prepared fresh.[10]
-
Issue 2: Animal distress or complications during or after oral gavage.
-
Question: I am observing signs of distress in my mice during oral gavage, or there are complications like aspiration. How can I improve my technique?
-
Answer: Oral gavage requires proper technique to minimize stress and avoid injury.[11]
-
Proper Restraint: Ensure a firm but gentle restraint to keep the mouse's head and body in a straight line. This prevents movement that could lead to injury.
-
Correct Needle/Tube Placement: The gavage needle or flexible tube should be inserted along the side of the mouth to avoid the incisors and gently advanced along the roof of the mouth towards the esophagus. The animal should swallow the tube as it is advanced. Do not force the tube. If resistance is met, withdraw and try again.[12][13]
-
Gavage Needle/Tube Size and Length: Use a gavage needle or flexible tube of the appropriate size and length for the age and weight of the animal. The length should be pre-measured from the tip of the nose to the last rib to ensure it reaches the stomach without causing perforation.[13]
-
Volume: The volume administered should not exceed 10 mL/kg of the animal's body weight.[14]
-
Alternative Method (Voluntary Administration): To minimize stress, consider a voluntary oral administration method. This involves incorporating the drug into a palatable jelly, which the mice are trained to consume.[15][16]
-
Issue 3: Unexpected toxicity or off-target effects.
-
Question: My animals are showing unexpected adverse effects like significant weight loss, lethargy, or other signs of toxicity. What could be the cause and how can I mitigate this?
-
Answer: While this compound is a selective Akt inhibitor, off-target effects can occur, especially at higher doses. Kinase inhibitors can sometimes interact with other kinases or proteins, leading to unintended biological consequences.[17][18][19]
-
Dose Reduction: The observed toxicity may be dose-dependent. Consider reducing the dose of this compound to see if the adverse effects are ameliorated while still maintaining efficacy.
-
Vehicle Control: Always include a vehicle-only control group to ensure that the observed toxicity is not due to the formulation components.
-
Monitor for Known Side Effects: In clinical trials, common adverse events associated with this compound included nausea, diarrhea, dyspepsia, and liver function abnormalities.[6] While these are human-specific, they can provide clues for what to monitor in animal models (e.g., changes in stool consistency, liver enzyme levels in blood samples).
-
Combination Therapy: If using this compound in combination with other agents, consider the potential for drug-drug interactions that could enhance toxicity.
-
Selective Inhibitor Combinations: A more advanced strategy to reduce off-target effects is to use a combination of inhibitors with divergent off-target profiles to achieve the desired on-target inhibition with greater selectivity.[20]
-
Data Presentation
Table 1: In Vivo Dosing and Efficacy of this compound in Mouse Xenograft Models
| Tumor Model | Animal Strain | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| BT474 (Breast Cancer) | Nude Mice | Oral (p.o.) | 10 mg/kg, daily | 8% | [7] |
| 30 mg/kg, daily | 37% | [7] | |||
| 100 mg/kg, daily | 61% | [7] | |||
| SKOV3 (Ovarian Cancer) | Nude Mice | Oral (p.o.) | 10 mg/kg, daily | 23% | [7] |
| 30 mg/kg, daily | 37% | [7] | |||
| 100 mg/kg, daily | 97% | [7] | |||
| Esophageal Cancer | Rats | - | Dose-dependent reduction in tumor volume and mass | Not specified | [21] |
Table 2: Pharmacokinetic Parameters of this compound (Human Phase 1 Study)
| Parameter | Value |
| Median Time to Peak Plasma Concentration | 1.5 - 2.5 hours |
| Mean Accumulation (repeat doses) | ~3-fold |
| Effective Half-life | ~1.7 days |
| Data from a clinical study in patients with advanced hematologic malignancies.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
-
Materials:
-
This compound powder
-
Vehicle: 0.5% or 1% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Analytical balance
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed. Prepare a slight excess to account for any loss.
-
Weigh the this compound powder accurately and place it in a sterile tube.
-
Add the calculated volume of the CMC-Na solution to the tube.
-
Vortex the mixture vigorously for 5-10 minutes until a uniform, homogeneous suspension is formed.
-
Visually inspect the suspension for any clumps or undissolved powder. If present, continue vortexing.
-
Prepare the suspension fresh daily before administration. Keep the suspension on a rocker or vortex briefly before drawing each dose to ensure uniformity.
-
Protocol 2: In Vivo Administration of this compound by Oral Gavage in Mice
-
Materials:
-
Prepared this compound suspension
-
Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5 inches long with a ball tip for adult mice) or flexible plastic feeding tubes.[12]
-
Syringes (1 mL)
-
Animal scale
-
-
Procedure:
-
Weigh each mouse to determine the correct volume of the this compound suspension to administer.
-
Gently but firmly restrain the mouse using a scruffing technique, ensuring the head and body are in a straight line.
-
Draw the calculated volume of the this compound suspension into the syringe fitted with the gavage needle.
-
Insert the gavage needle into the side of the mouse's mouth, avoiding the teeth.
-
Gently guide the needle along the roof of the mouth and down the esophagus. The mouse should swallow as the needle is advanced. Do not force the needle.
-
Once the needle is in the correct position (pre-measured to the last rib), slowly administer the suspension.
-
Carefully withdraw the needle along the same path of insertion.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 15-30 minutes after dosing.[22]
-
Mandatory Visualizations
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound.
Caption: General Experimental Workflow for In Vivo this compound Efficacy Study.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. researchgate.net [researchgate.net]
- 6. The novel AKT inhibitor this compound shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. instechlabs.com [instechlabs.com]
- 13. research.sdsu.edu [research.sdsu.edu]
- 14. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 15. Voluntary oral administration of drugs in mice [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting | eLife [elifesciences.org]
- 21. The Protective Mechanism of this compound against Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Afuresertib: A Comparative In Vitro Analysis Against Other Pan-AKT Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the in vitro performance of afuresertib in comparison to other leading pan-AKT inhibitors, supported by experimental data.
The serine/threonine kinase AKT is a pivotal node in intracellular signaling pathways that govern cell survival, proliferation, and metabolism. Its frequent dysregulation in a wide array of human cancers has made it a prime target for therapeutic intervention. This compound (GSK2110183) is a potent, orally bioavailable, ATP-competitive pan-AKT inhibitor that has demonstrated significant anti-tumor activity. This guide provides a comparative in vitro analysis of this compound against other well-characterized pan-AKT inhibitors: capivasertib (AZD5363), ipatasertib (GDC-0068), and the allosteric inhibitor MK-2206.
Comparative Efficacy: Inhibition of Cell Viability
A key measure of an anti-cancer agent's efficacy is its ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a standard metric for this activity. A head-to-head comparison of this compound with other AKT inhibitors was conducted across a panel of malignant pleural mesothelioma (MPM) cell lines and a normal mesothelial cell line.
The data, summarized in the table below, is derived from a study by Yamaji et al. (2017) published in Cancer Medicine.[1] This study provides a direct comparison of the inhibitors under the same experimental conditions, offering valuable insights into their relative potencies.
| Cell Line | This compound (μM) | Capivasertib (AZD5363) (μM) | Ipatasertib (μM) | MK-2206 (μM) |
| MPM Lines | ||||
| ACC-MESO-4 | 1.83 | >10 | >10 | 2.67 |
| Y-MESO-8A | 2.11 | >10 | >10 | 3.52 |
| MSTO-211H | 1.59 | >10 | >10 | 2.13 |
| NCI-H28 | 3.24 | >10 | >10 | 4.18 |
| NCI-H290 | 2.87 | >10 | >10 | 3.89 |
| NCI-H2052 | 2.56 | >10 | >10 | 3.15 |
| Normal Line | ||||
| MeT-5A | 4.21 | >10 | >10 | 5.23 |
Data sourced from Yamaji et al., 2017.[1]
In this panel of MPM cell lines, this compound demonstrated potent anti-proliferative activity, with IC50 values consistently in the low micromolar range.[1] Notably, under these specific experimental conditions, both capivasertib and ipatasertib showed significantly less activity, with IC50 values exceeding 10 μM.[1] The allosteric inhibitor MK-2206 also demonstrated activity, though with slightly higher IC50 values than this compound across the MPM cell lines.[1]
Biochemical Potency: Kinase Inhibition
The direct inhibitory effect of these compounds on the AKT isoforms is a critical determinant of their mechanism of action. This compound is a potent inhibitor of all three AKT isoforms.
| Inhibitor | AKT1 (Ki, nM) | AKT2 (Ki, nM) | AKT3 (Ki, nM) |
| This compound | 0.08 | 2 | 2.6 |
Data for this compound sourced from Selleck Chemicals and MedchemExpress.[2][3]
This high potency against the AKT kinases translates into the inhibition of downstream signaling pathways that drive cancer cell proliferation and survival.
Signaling Pathway Inhibition
The PI3K/AKT/mTOR pathway is a central signaling cascade that is hyperactivated in many cancers. Pan-AKT inhibitors, including this compound, function by blocking the activity of AKT within this pathway, thereby inhibiting the phosphorylation of its downstream substrates.
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by pan-AKT inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key in vitro assays used to evaluate pan-AKT inhibitors.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Workflow:
References
A Comparative Guide to AKT Inhibitors: Afuresertib vs. Capivasertib
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that governs cell growth, proliferation, and survival.[1][2] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[1][3] Afuresertib and Capivasertib are two prominent orally bioavailable pan-AKT inhibitors that have been extensively investigated for their anti-cancer properties.[4][5][6] This guide provides an objective comparison of their efficacy, supported by experimental data, to aid researchers and drug development professionals in their understanding and potential application of these targeted therapies.
Mechanism of Action
Both this compound and Capivasertib are ATP-competitive inhibitors of all three AKT isoforms (AKT1, AKT2, and AKT3), albeit with differing potencies.[4][5][6] By binding to the ATP-binding pocket of AKT, they prevent its phosphorylation and activation, thereby inhibiting downstream signaling and leading to decreased cell proliferation and increased apoptosis.[1][2][7]
This compound (GSK2110183) is a potent inhibitor of AKT1, AKT2, and AKT3 with Ki values of 0.08 nM, 2 nM, and 2.6 nM, respectively.[4] It has demonstrated concentration-dependent effects on the phosphorylation of multiple AKT substrates, including GSK3b, PRAS40, FOXO, and Caspase 9.[4]
Capivasertib (AZD5363) is also a highly potent pan-AKT kinase inhibitor with similar activity against all three AKT isoforms.[5] It effectively down-regulates the phosphorylation of downstream substrates like GSK3β and PRAS40 in various cancer cell lines.[5]
Preclinical Efficacy
The preclinical activity of both inhibitors has been evaluated in a range of cancer cell lines and xenograft models.
This compound has shown sensitivity in 65% of hematological cell lines (EC50 < 1 μM) and 21% of solid tumor cell lines (EC50 < 1 μM).[4] In mouse xenograft models of various human tumors, oral administration of this compound resulted in dose-dependent growth delays.[8]
Capivasertib has demonstrated significant anti-tumor activity as a single agent and in combination with other therapies in preclinical models of breast, prostate, and ovarian cancers.[2][9] Its efficacy is particularly noted in tumors with alterations in the PIK3CA, AKT1, or PTEN genes.[5][9] Preclinical studies have also suggested a synergistic effect when combined with endocrine therapies like fulvestrant.[10]
Clinical Efficacy and Safety
The clinical development of Capivasertib is more advanced than that of this compound, with Capivasertib having received FDA approval for specific indications.
This compound Clinical Trials
A Phase 1 study in patients with advanced hematologic malignancies established a maximum tolerated dose (MTD) of 125 mg per day.[8][11] In this study, three multiple myeloma patients achieved partial responses, and three others had minimal responses.[8][11] The most common adverse events were nausea, diarrhea, and dyspepsia.[8][11]
In a Phase 1b study for HR+/HER2- breast cancer, this compound in combination with fulvestrant showed promising efficacy.[12] The confirmed overall response rate (ORR) was 30% in the total population and 45.4% in patients with PIK3CA/AKT1/PTEN alterations.[12] The median progression-free survival (PFS) was 7.3 months for both groups.[12] The combination was well-tolerated with no serious adverse events reported.[12]
However, a Phase 2 trial of this compound with paclitaxel in platinum-resistant ovarian cancer failed to meet its primary endpoint of significantly improving progression-free survival in the overall population.[13] A subgroup of patients with phosphor-AKT positive tumors did show a significant improvement in PFS (5.4 months vs. 2.9 months).[13]
Capivasertib Clinical Trials
The most common grade ≥3 adverse events with Capivasertib include hyperglycemia, diarrhea, and maculopapular rash.[5][18]
Data Presentation
Table 1: In Vitro Potency of this compound and Capivasertib
| Inhibitor | Target | Ki (nM) | EC50 (nM) | Reference |
| This compound | AKT1 | 0.08 | - | [4] |
| AKT2 | 2 | - | [4] | |
| AKT3 | 2.6 | - | [4] | |
| E17K AKT1 mutant | - | 0.2 | [4] | |
| Capivasertib | Pan-AKT | Similar activity against all three isoforms | - | [5] |
Table 2: Clinical Efficacy of this compound in Combination with Fulvestrant in HR+/HER2- Breast Cancer (Phase Ib)
| Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Total Population | 30% | 7.3 months | [12] |
| PIK3CA/AKT1/PTEN Altered | 45.4% | 7.3 months | [12] |
Table 3: Clinical Efficacy of Capivasertib in Combination with Fulvestrant in HR+/HER2- Advanced Breast Cancer (CAPItello-291, Phase III)
| Patient Population | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) | Reference |
| Overall Population | 7.2 months (Capivasertib) vs. 3.6 months (Placebo) | 0.60 | [15] |
| AKT Pathway-Altered | 7.3 months (Capivasertib) vs. 3.1 months (Placebo) | 0.50 | [15] |
Experimental Protocols
This compound In Vitro Kinase Assay
The inhibitory activity of this compound against AKT isoforms was determined using a filter binding assay. The enzyme and inhibitor were pre-incubated for one hour, followed by the addition of a GSKα peptide substrate and [γ33P] ATP. The reaction was terminated after two hours, and the radiolabeled peptide product was captured on a phosphocellulose filter plate for quantification.[4]
Capivasertib Clinical Trial (CAPItello-291)
This was a global, double-blind, randomized, placebo-controlled Phase III trial that enrolled 708 adult patients with HR-positive, HER2-low or negative, locally advanced or metastatic breast cancer.[14] Patients were randomized to receive either Capivasertib (400 mg twice daily, 4 days on/3 days off) or placebo, in combination with fulvestrant (500 mg intramuscularly on days 1 and 15 of cycle 1, then every 28 days).[19] The dual primary endpoints were investigator-assessed PFS in the overall population and in a subgroup of patients with tumors harboring qualifying alterations in PIK3CA, AKT1, or PTEN genes.[14]
Visualizations
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of Capivasertib? [synapse.patsnap.com]
- 3. kar.kent.ac.uk [kar.kent.ac.uk]
- 4. selleckchem.com [selleckchem.com]
- 5. “The emerging role of capivasertib in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijfmr.com [ijfmr.com]
- 7. Facebook [cancer.gov]
- 8. The novel AKT inhibitor this compound shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncologynewscentral.com [oncologynewscentral.com]
- 10. Capivasertib, an AKT Kinase Inhibitor, as Monotherapy or in Combination With Fulvestrant in Patients With AKT1E17K-Mutant, ER-Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validate User [ashpublications.org]
- 12. 2023 SABCS | Laekna Reports this compound Phase Ib Breast Cancer Study Results [prnewswire.com]
- 13. fiercebiotech.com [fiercebiotech.com]
- 14. Capivasertib plus Faslodex significantly improved progression-free survival vs. Faslodex in CAPItello-291 Phase III trial in advanced HR-positive breast cancer [astrazeneca.com]
- 15. esmo.org [esmo.org]
- 16. onclive.com [onclive.com]
- 17. oncodaily.com [oncodaily.com]
- 18. researchgate.net [researchgate.net]
- 19. medpagetoday.com [medpagetoday.com]
A Comparative Analysis of Afuresertib and Selective AKT Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
The serine/threonine kinase AKT is a pivotal node in the PI3K/AKT/mTOR signaling pathway, a cascade frequently dysregulated in various cancers, promoting cell survival, proliferation, and resistance to therapy. Consequently, AKT has emerged as a critical target for anticancer drug development. This guide provides a comparative overview of Afuresertib, a pan-AKT inhibitor, and other selective AKT inhibitors, with a focus on their performance in specific cancer types, supported by available experimental data.
Mechanism of Action: A Tale of Two Binding Sites
AKT inhibitors are broadly classified based on their mechanism of action: ATP-competitive and allosteric inhibitors.
This compound is an orally bioavailable, ATP-competitive inhibitor that targets all three AKT isoforms (AKT1, AKT2, and AKT3).[1][2] By binding to the ATP pocket of the kinase domain, this compound prevents the phosphorylation of downstream substrates, thereby inhibiting the PI3K/AKT signaling pathway. This leads to the induction of apoptosis and inhibition of tumor cell proliferation.[3]
Selective AKT inhibitors can be either ATP-competitive or allosteric.
-
ATP-competitive inhibitors , such as Ipatasertib and Capivasertib (AZD5363) , function similarly to this compound by competing with ATP for binding to the kinase domain.[4][5]
-
Allosteric inhibitors , such as MK-2206 , bind to a site distinct from the ATP pocket, inducing a conformational change that prevents AKT activation and localization to the plasma membrane.
The differing mechanisms of action can lead to distinct resistance profiles. Resistance to allosteric inhibitors has been associated with mutations in AKT1, while resistance to ATP-competitive inhibitors may be driven by the activation of parallel signaling pathways, such as the PIM kinases.[6][7]
Preclinical Comparative Efficacy
Direct preclinical comparisons of this compound with other selective AKT inhibitors are limited. However, a study in malignant pleural mesothelioma (MPM) cell lines compared the half-maximal inhibitory concentrations (IC50) of nine different AKT inhibitors, including this compound, Ipatasertib, and MK-2206. In this study, this compound demonstrated tumor-specific effects and was identified as a potent inducer of apoptosis and G1 cell cycle arrest in MPM cells.[8]
Clinical Performance: A Head-to-Head Look at the Data
Direct head-to-head clinical trials comparing this compound with other selective AKT inhibitors have not been conducted. The following tables summarize the clinical trial data for each inhibitor in specific cancer types, allowing for an indirect comparison.
Breast Cancer
Table 1: Clinical Trial Data of AKT Inhibitors in Breast Cancer
| Drug (Combination) | Trial | Cancer Subtype | Patient Population | N | ORR (%) | DCR (%) | Median PFS (months) |
| This compound + Fulvestrant | Phase Ib (NCT04851613) | HR+/HER2- | Failed 1-2 lines of endocrine therapy | 20 | 30 | 80 | 7.3[9][10][11] |
| PIK3CA/AKT1/PTEN altered | 11 | 45.4 | 82 | 7.3[9][10][11] | |||
| Ipatasertib + Paclitaxel | LOTUS (Phase II) | mTNBC | First-line treatment | 124 | 40 | - | 6.2[4] |
| PIK3CA/AKT1/PTEN altered | 42 | 50 | - | 9.0[4] | |||
| Ipatasertib + Paclitaxel | IPATunity130 (Phase III) | mTNBC (PIK3CA/AKT1/PTEN altered) | First-line treatment | 255 | - | - | 7.4[3][12] |
| Ipatasertib + Fulvestrant | FINER (Phase III) | ER+/HER2- | Post-CDK4/6i + AI | 250 | - | - | 5.32[6] |
| Capivasertib + Fulvestrant | CAPItello-291 (Phase III) | HR+/HER2- | Post-aromatase inhibitor +/- CDK4/6i | 708 | 22.9 | - | 7.2[1][5][13] |
| PIK3CA/AKT1/PTEN altered | 289 | 28.8 | - | 7.3[1][13] |
ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; HR: Hormone Receptor; HER2: Human Epidermal Growth Factor Receptor 2; mTNBC: metastatic Triple-Negative Breast Cancer; ER: Estrogen Receptor; CDK4/6i: Cyclin-Dependent Kinase 4/6 inhibitor; AI: Aromatase Inhibitor.
Ovarian Cancer
Table 2: Clinical Trial Data of this compound in Ovarian Cancer
| Drug (Combination) | Trial | Cancer Subtype | Patient Population | N | ORR (%) | DCR (%) | Median PFS (months) |
| This compound + Paclitaxel | PROFECTA-II (Phase II) | Platinum-Resistant | Recurrent | 150 | 25 | 68 | 4.3[14][15] |
| pAKT positive | - | - | - | 5.4[14][15] | |||
| This compound + Carboplatin + Paclitaxel | Phase Ib | Platinum-Resistant | Recurrent | 30 | 32 | - | 7.1[2][16] |
Multiple Myeloma
Table 3: Clinical Trial Data of this compound in Multiple Myeloma
| Drug (Combination) | Trial | Patient Population | N | ORR (%) | Clinical Benefit Rate (%) |
| This compound (monotherapy) | Phase I | Relapsed/Refractory | 34 | 8.8 | 17.6[17] |
| This compound + Bortezomib + Dexamethasone | Phase Ib | Relapsed/Refractory | 37 | 65 | 73[18] |
Safety and Tolerability
A comparison of common adverse events (AEs) observed in clinical trials is presented below.
Table 4: Common Grade ≥3 Adverse Events (%)
| Adverse Event | This compound (+ Fulvestrant)[19] | Ipatasertib (+ Paclitaxel)[3][12] | Capivasertib (+ Fulvestrant)[13] |
| Diarrhea | 5 | 9 | 9.3 |
| Rash | 5 | - | 12.1 |
| Hyperglycemia | 5 | - | 2.3 |
| Neutropenia | - | - | - |
| Fatigue | - | - | - |
| Nausea | - | - | - |
Note: This table presents a selection of Grade 3 or higher adverse events and is not exhaustive. The safety profiles can vary based on the combination therapy.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key assays used in the evaluation of AKT inhibitors.
AKT Kinase Activity Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of AKT.
-
Reagents and Materials : Purified recombinant AKT enzyme, GSK-3α protein substrate, ATP, kinase assay buffer, Protein A-Sepharose beads, anti-Akt antibody, phospho-GSK-3α specific antibody, and a detection system (e.g., luminescence-based ADP-Glo™ assay or ELISA-based colorimetric assay).
-
Procedure :
-
The AKT enzyme is incubated with the test inhibitor (e.g., this compound) at various concentrations.
-
The kinase reaction is initiated by the addition of the substrate (GSK-3α) and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using a specific antibody and a detection reagent. The signal is inversely proportional to the inhibitory activity of the compound.
-
IC50 values are calculated from the dose-response curves.[20][21]
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Reagents and Materials : Cancer cell lines, cell culture medium, 96-well plates, test inhibitor, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with the AKT inhibitor at a range of concentrations for a specified duration (e.g., 72 hours).
-
Following treatment, the MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage of the untreated control, and EC50 values are determined.[22]
-
In Vivo Xenograft Model
This model evaluates the antitumor efficacy of a compound in a living organism.
-
Materials : Immunocompromised mice (e.g., nude or SCID mice), human cancer cells, test inhibitor, and vehicle control.
-
Procedure :
-
Human cancer cells are injected subcutaneously or orthotopically into the mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the AKT inhibitor (e.g., administered orally or via injection) at a specified dose and schedule. The control group receives the vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis (e.g., western blotting to assess target engagement).[23][24]
-
Signaling Pathways and Experimental Workflows
Conclusion
This compound and other selective AKT inhibitors have demonstrated promising clinical activity in various cancer types, particularly in biomarker-selected patient populations. While direct comparative trials are lacking, the available data suggest that both pan-AKT inhibitors like this compound and other selective inhibitors have the potential to become valuable components of combination therapy regimens. The choice between different AKT inhibitors may ultimately depend on the specific cancer type, the underlying molecular alterations, and the safety profile in combination with other agents. Further research, including head-to-head trials and the identification of predictive biomarkers, is warranted to optimize the clinical application of these targeted therapies.
References
- 1. visualmed.org [visualmed.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Ipatasertib plus Paclitaxel for Patients with PIK3CA/AKT1/PTEN-Altered Locally Advanced Unresectable or Metastatic Triple-Negative Breast Cancer in the IPATunity130 Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. Capivasertib plus Faslodex significantly improved progression-free survival vs. Faslodex in CAPItello-291 Phase III trial in advanced HR-positive breast cancer [astrazeneca.com]
- 6. onclive.com [onclive.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. researchgate.net [researchgate.net]
- 9. 2023 SABCS | Laekna Reports this compound Phase Ib Breast Cancer Study Results [prnewswire.com]
- 10. Study to Evaluate Efficacy & Safety of this compound Plus Fulvestrant in Patients With Locally Advanced or Metastatic HR+/HER2- Breast Cancer [clin.larvol.com]
- 11. Laekna Announces First Patient Enrolled in AFFIRM-205, a Phase III Clinical Study of LAE002 (this compound) Plus Fulvestrant for Treatment of Breast Cancer [en.laekna.com]
- 12. Ipatasertib plus Paclitaxel for Patients with PIK3CA/AKT1/PTEN-Altered Locally Advanced Unresectable or Metastatic Triple-Negative Breast Cancer in the IPATunity130 Phase III Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Addition of Capivasertib to Fulvestrant Improves Outcomes in Metastatic Breast Cancer [theoncologynurse.com]
- 14. cancernetwork.com [cancernetwork.com]
- 15. This compound Plus Paclitaxel Fails to Improve Survival in Platinum-Resistant Ovarian Cancer Trial [trial.medpath.com]
- 16. Collection - Data from Phase IB Dose Escalation and Expansion Study of AKT Inhibitor this compound with Carboplatin and Paclitaxel in Recurrent Platinum-resistant Ovarian Cancer - Clinical Cancer Research - Figshare [figshare.com]
- 17. cancernetwork.com [cancernetwork.com]
- 18. researchtopractice.com [researchtopractice.com]
- 19. Research Portal [iro.uiowa.edu]
- 20. promega.jp [promega.jp]
- 21. resources.novusbio.com [resources.novusbio.com]
- 22. Pharmacologic inhibition of Akt in combination with chemotherapeutic agents effectively induces apoptosis in ovarian and endometrial cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Head-to-Head Comparison: Afuresertib vs. Ipatasertib in AKT Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of two prominent pan-AKT inhibitors: Afuresertib (GSK2110183) and Ipatasertib (GDC-0068). Both are orally bioavailable, ATP-competitive inhibitors targeting the three isoforms of the serine/threonine kinase AKT, a central node in the PI3K/AKT/mTOR signaling pathway frequently dysregulated in cancer. This guide synthesizes preclinical and clinical data to offer a comparative analysis of their performance.
Mechanism of Action and Signaling Pathway
Both this compound and Ipatasertib are potent, selective inhibitors of AKT1, AKT2, and AKT3.[1][2] By binding to the ATP-binding pocket of AKT, they prevent its phosphorylation and activation, thereby inhibiting downstream signaling.[3][4] This disruption of the PI3K/AKT/mTOR pathway ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.[3][5]
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a key therapeutic target. The diagram below illustrates the central role of AKT in this pathway and the point of inhibition for both this compound and Ipatasertib.
Preclinical Performance: A Quantitative Comparison
Both inhibitors have demonstrated low nanomolar to sub-nanomolar potency against AKT isoforms in biochemical assays and have shown efficacy in various cancer cell lines and xenograft models.
Biochemical Potency
The following table summarizes the reported inhibitory constants (Ki) for this compound and the half-maximal inhibitory concentrations (IC50) for Ipatasertib against the three AKT isoforms.
| Inhibitor | AKT1 | AKT2 | AKT3 |
| This compound (Ki) | 0.08 nM[1][6] | 2 nM[1][6] | 2.6 nM[1][6] |
| Ipatasertib (IC50) | 5 nM[2] | 18 nM[2] | 8 nM[2] |
Note: Ki and IC50 are different measures of inhibitor potency and are not directly comparable. Lower values indicate higher potency.
In Vitro Efficacy Against Cancer Cell Lines
A study directly comparing the cytotoxic effects of nine different AKT inhibitors, including this compound and Ipatasertib, was conducted on a panel of malignant pleural mesothelioma (MPM) cell lines. The results, presented as IC50 values, are summarized below.
| Cell Line | This compound (μM) | Ipatasertib (μM) |
| ACC-MESO-4 | 5.3[5] | 10.1[7] |
| Y-MESO-8A | 4.8[5] | 10.9[7] |
| MSTO-211H | 3.9[5] | 8.2[7] |
| NCI-H28 | 7.9[5] | >20[7] |
| NCI-H290 | 4.9[5] | 11.2[7] |
| NCI-H2052 | 3.8[5] | 10.3[7] |
| MeT-5A (normal) | 10.8[5] | >20[7] |
In this specific study on MPM cell lines, this compound demonstrated lower IC50 values compared to Ipatasertib, suggesting greater potency in this cancer type.[7]
Clinical Trial Data: A Comparative Overview
Both this compound and Ipatasertib have undergone extensive clinical evaluation in various cancer types, both as monotherapies and in combination with other agents. It is important to note that the following data is collated from separate clinical trials and does not represent a direct head-to-head comparison.
Phase 1 Monotherapy Studies
| Parameter | This compound (Hematologic Malignancies) | Ipatasertib (Solid Tumors) |
| Trial ID | NCT00881946[3] | NCT01090960[8] |
| Maximum Tolerated Dose (MTD) | 125 mg/day[3] | Not explicitly stated, DLTs at 800 mg[9] |
| Dose-Limiting Toxicities (DLTs) | Liver function test abnormalities[3] | Grade 3 asthenia and nausea[9] |
| Common Adverse Events (Grade ≥2) | Nausea (35.6%), Diarrhea (32.9%), Dyspepsia (24.7%)[3] | Diarrhea (35%), Nausea (27%), Asthenia (25%)[9] |
| Clinical Activity | 3 partial responses in multiple myeloma[3] | 30% of patients had stable disease[8] |
Selected Combination Therapy Trials
Both inhibitors have shown promise in combination with other anti-cancer agents.
-
This compound: In a Phase 1b study for recurrent platinum-resistant ovarian cancer, this compound in combination with carboplatin and paclitaxel demonstrated an overall response rate (ORR) of 32% and a median progression-free survival (PFS) of 7.1 months.[10] The MTD of this compound in this combination was 125 mg/day.[10]
-
Ipatasertib: A Phase 1 study of Ipatasertib in combination with abiraterone in Japanese patients with advanced solid tumors was well-tolerated.[11] In a separate study in endometrial cancer cell lines, Ipatasertib showed synergistic effects with paclitaxel in inhibiting cell proliferation.[12]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are summaries of the key experimental protocols used to characterize this compound and Ipatasertib.
AKT Kinase Inhibition Assay (for Ki/IC50 Determination)
The general workflow for determining the biochemical potency of AKT inhibitors involves a kinase assay.
This compound Ki Determination: The potency (Ki) of this compound was determined using a filter binding assay at low enzyme concentrations (0.1 nM AKT1, 0.7 nM AKT2, and 0.2 nM AKT3).[6][13] A pre-mix of the enzyme and inhibitor was incubated for 1 hour.[6][13] The reaction was initiated by adding a GSKα peptide substrate and [γ-33P] ATP and was terminated after 2 hours.[6][13] The radiolabeled phosphorylated peptide was captured on a phospho-cellulose filter plate for quantification.[6][13]
Ipatasertib IC50 Determination: The IC50 values for Ipatasertib were determined in cell-free assays against AKT1, AKT2, and AKT3.[2] While the specific assay details from the primary source are not fully available in the reviewed literature, a common method involves incubating the purified enzyme with varying concentrations of the inhibitor and a specific peptide substrate in the presence of ATP. The amount of phosphorylated substrate is then quantified, often using methods like ELISA or fluorescence-based assays, to determine the concentration of inhibitor required to reduce enzyme activity by 50%.
Cell Proliferation (Viability) Assay
To assess the cytotoxic effects of the inhibitors on cancer cells, a cell proliferation assay is typically performed.
Methodology for MPM Cell Line IC50 Determination: For the direct comparison study in malignant pleural mesothelioma (MPM) cell lines, a standard cell viability assay was employed.[5] While the specific details for this study are not fully elaborated in the provided search results, a common protocol is as follows:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Inhibitor Treatment: The cells are then treated with a range of concentrations of this compound or Ipatasertib for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based assay like CellTiter-Glo.
-
Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value (the concentration of inhibitor that reduces cell viability by 50%) is calculated.
Conclusion
This compound and Ipatasertib are both potent, orally bioavailable, ATP-competitive pan-AKT inhibitors with demonstrated preclinical and clinical activity against a range of cancers.
-
Preclinically, both inhibitors show low to sub-nanomolar potency against AKT isoforms. In a direct comparative study using malignant pleural mesothelioma cell lines, this compound exhibited greater potency (lower IC50 values) than Ipatasertib.
-
Clinically, both drugs have manageable safety profiles as monotherapies, with gastrointestinal side effects being the most common. Both have also shown promising anti-tumor activity, particularly in combination with other therapies.
The choice between these two inhibitors for further research and development may depend on the specific cancer type, the genetic background of the tumor (e.g., PIK3CA/PTEN alterations), and the intended combination therapy. This guide provides a foundational dataset for such evaluations, but further direct comparative studies would be invaluable for a definitive assessment of their relative performance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The novel AKT inhibitor this compound shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel ATP-competitive Akt inhibitor this compound suppresses the proliferation of malignant pleural mesothelioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Phase I study of ipatasertib as a single agent and in combination with abiraterone plus prednisolone in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
Reproducibility of Afuresertib's Anti-Tumor Effects: A Comparative Guide
Afuresertib (also known as GSK2110183) is an orally bioavailable, ATP-competitive pan-AKT inhibitor that has demonstrated anti-tumor activity in both preclinical models and clinical trials across a range of hematologic malignancies and solid tumors.[1][2][3][4][5][6][7] As a key node in the frequently dysregulated PI3K/AKT/mTOR signaling pathway, AKT is a critical target in oncology drug development.[8] This guide provides a comparative overview of the reproducibility of this compound's anti-tumor effects, with supporting data from various studies and comparisons to other notable AKT inhibitors where available.
In Vitro Efficacy: Potency and Cellular Effects
This compound has shown potent inhibition of all three AKT isoforms (AKT1, AKT2, and AKT3) with low nanomolar efficacy.[1][9] Its anti-proliferative effects have been documented across a wide array of cancer cell lines.
Comparative Inhibitory Potency
| Inhibitor | Target | Ki (nM) | IC50 (nM) | Reference(s) |
| This compound | AKT1 | 0.08 | - | [1][9] |
| AKT2 | 2 | - | [1][9] | |
| AKT3 | 2.6 | - | [1][9] | |
| AKT1 E17K mutant | - | 0.2 | [9] | |
| Capivasertib | AKT1, AKT2, AKT3 | Similar activity against all isoforms | - | [10][11] |
| Ipatasertib | Pan-AKT inhibitor | - | - | [12] |
Anti-Proliferative Activity in Cancer Cell Lines
A direct comparison in gastric cancer cell lines demonstrated the relative potency of this compound and capivasertib.[13]
| Cell Line | This compound IC50 (µM) | Capivasertib IC50 (µM) | Reference(s) |
| Gastric Cancer Cell Line Panel | Varies | Varies | [13] |
Note: Specific IC50 values for each gastric cancer cell line were presented graphically in the source and are summarized here to indicate a direct comparison was performed.
In broader studies, this compound has shown sensitivity in a significant portion of hematological cell lines (65% with EC50 < 1 µM) and a smaller fraction of solid tumor cell lines (21% with EC50 < 1 µM).[9]
In Vivo Anti-Tumor Activity
Preclinical xenograft models have been instrumental in demonstrating the in vivo anti-tumor effects of this compound. These studies have shown dose-dependent tumor growth inhibition in various cancer types.
Xenograft Model Efficacy
| Cancer Type | Xenograft Model | Treatment | Tumor Growth Inhibition (TGI) | Reference(s) |
| Breast Cancer | BT474 | This compound (10, 30, 100 mg/kg daily) | 8%, 37%, 61% | [1] |
| Ovarian Cancer | SKOV3 | This compound (10, 30, 100 mg/kg daily) | 23%, 37%, 97% | [1] |
Clinical Efficacy and Safety
This compound has been evaluated in multiple clinical trials, both as a monotherapy and in combination with other anti-cancer agents. Its clinical activity has been observed in various malignancies, establishing a reproducible, albeit modest, anti-tumor effect in certain patient populations.
Monotherapy Clinical Trial Results
| Indication | Phase | Key Efficacy Results | Reference(s) |
| Hematologic Malignancies | I | 3 partial responses and 3 minimal responses in multiple myeloma patients. | [2] |
| Langerhans Cell Histiocytosis | IIa | Overall response rate: 33% (treatment-naïve), 28% (recurrent/refractory). | [7] |
Combination Therapy Clinical Trial Results
The efficacy of this compound appears to be enhanced when used in combination with other therapies, a common strategy for targeted agents to overcome resistance.
| Indication | Phase | Combination | Key Efficacy Results | Reference(s) |
| Platinum-Resistant Ovarian Cancer | Ib | This compound + Paclitaxel + Carboplatin | ORR: 32.1% (RECIST 1.1); Median PFS: 7.1 months. | [3][4][5][6] |
| Triple-Negative Breast Cancer | I | This compound + LAE005 (anti-PD-L1) + Nab-paclitaxel | Preliminary anti-tumor efficacy observed. |
Signaling Pathway and Experimental Workflow
This compound exerts its anti-tumor effects by inhibiting the PI3K/AKT signaling pathway, which is crucial for cell survival, proliferation, and growth.[8] The evaluation of this compound and its comparators typically follows a standardized preclinical workflow.
Caption: PI3K/AKT Signaling Pathway Inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The novel AKT inhibitor this compound shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase IB Dose Escalation and Expansion Study of AKT Inhibitor this compound with Carboplatin and Paclitaxel in Recurrent Platinum-resistant Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ascopubs.org [ascopubs.org]
- 7. A phase IIa study of this compound, an oral pan-AKT inhibitor, in patients with Langerhans cell histiocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AKT Inhibitors: New Weapons in the Fight Against Breast Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. “The emerging role of capivasertib in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijfmr.com [ijfmr.com]
- 12. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Afuresertib in Patient-Derived Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afuresertib (also known as GSK2110183) is an orally bioavailable small molecule inhibitor that targets the serine/threonine protein kinase Akt (protein kinase B), a key node in the PI3K/Akt/mTOR signaling pathway.[1] Dysregulation of this pathway is a frequent event in tumorigenesis and is associated with resistance to various cancer therapies. This guide provides a comparative overview of the efficacy of this compound in patient-derived xenograft (PDX) models, offering insights into its potential as a monotherapy and in combination regimens. The performance of this compound is contextualized by comparing it with other therapeutic alternatives, drawing upon available preclinical and clinical data.
Mechanism of Action: The PI3K/Akt Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the kinase activity of all three Akt isoforms (Akt1, Akt2, and Akt3). This inhibition blocks the downstream signaling cascade that promotes cell survival, growth, proliferation, and metabolism, thereby inducing apoptosis in cancer cells.
Caption: PI3K/Akt Signaling Pathway Inhibition by this compound.
Efficacy of this compound in PDX Models: A Comparative Analysis
While direct head-to-head studies of this compound against other AKT inhibitors in the same patient-derived xenograft (PDX) models are limited in the public domain, we can infer its comparative efficacy by examining available preclinical and clinical data for this compound and other relevant therapies. PDX models are considered more clinically relevant than traditional cell line-derived xenografts as they better recapitulate the heterogeneity and microenvironment of human tumors.
Comparison with other AKT Inhibitors
Several AKT inhibitors are in clinical development or have been recently approved. The following table provides a comparative summary based on available data.
| Drug | Target | Cancer Type (in relevant studies) | Key Findings in Preclinical/Clinical Studies |
| This compound | Pan-AKT | Ovarian, Breast, Prostate, Multiple Myeloma | Showed single-agent activity in hematologic malignancies.[1] In combination with fulvestrant, demonstrated promising efficacy in HR+/HER2- breast cancer patients who have failed standard therapies.[2][3] |
| Capivasertib (AZD5363) | Pan-AKT | Breast Cancer | In combination with fulvestrant, significantly improved Progression-Free Survival (PFS) in HR+ breast cancer.[4][5] |
| Ipatasertib | Pan-AKT | Prostate Cancer | In combination with abiraterone, improved radiographic PFS in metastatic castration-resistant prostate cancer (mCRPC) with PTEN loss.[6][7] |
This compound in Combination Therapies: PDX and Clinical Insights
The therapeutic potential of this compound is being extensively explored in combination with other anti-cancer agents to overcome drug resistance and enhance efficacy.
This compound and Fulvestrant in HR+/HER2- Breast Cancer:
A phase Ib/III clinical trial is evaluating the combination of this compound with fulvestrant in patients with locally advanced or metastatic HR+/HER2- breast cancer who have failed standard of care therapies.[2][3][8] Preclinical studies in breast cancer PDX models resistant to palbociclib (a CDK4/6 inhibitor) have shown that combining an AKT inhibitor with fulvestrant can be effective, supporting the clinical investigation of this combination.[4]
This compound in Platinum-Resistant Ovarian Cancer:
Preclinical rationale suggests that AKT inhibition can restore sensitivity to platinum-based chemotherapy. While a phase II trial of this compound with paclitaxel in platinum-resistant ovarian cancer did not show a significant survival difference, there was a trend towards improved PFS in patients with tumors expressing phosphorylated AKT (pAKT), a biomarker of pathway activation. This highlights the importance of patient selection in therapies targeting the AKT pathway.
| Treatment Arm | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) |
| This compound + Paclitaxel | 4.3 months | 25% |
| Paclitaxel alone | 4.1 months | 18% |
Data from the PROFECTA-II/GOG-3044 trial as of October 31, 2023.
Experimental Protocols
Detailed experimental protocols for efficacy studies of this compound in PDX models are not consistently available in published literature. However, a general workflow for such studies can be outlined.
Caption: General Experimental Workflow for PDX Studies.
Key Methodological Considerations:
-
PDX Model Establishment: Fresh patient tumor tissue is surgically implanted, typically subcutaneously or orthotopically, into immunocompromised mice (e.g., NOD-SCID or NSG mice). Tumors are allowed to grow and are then passaged into subsequent cohorts of mice for expansion and therapeutic testing.
-
Drug Formulation and Administration: this compound is an oral agent and would typically be administered daily by oral gavage. The vehicle and dosing schedule should be consistent across treatment groups. Comparator agents would be administered according to their established protocols.
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be harvested for biomarker analysis (e.g., immunohistochemistry for pAKT, western blotting, or RNA sequencing) to assess target engagement and mechanisms of response or resistance.
-
Statistical Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Statistical significance is determined using appropriate tests (e.g., t-test or ANOVA).
Conclusion
This compound demonstrates promising anti-tumor activity, particularly in combination with other targeted therapies, in cancers with a dysregulated PI3K/Akt pathway. While direct comparative efficacy data in PDX models is still emerging, the available clinical and preclinical information suggests that this compound is a valuable agent for further investigation. Future studies employing well-characterized PDX models will be crucial for identifying predictive biomarkers to guide patient selection and for optimizing combination strategies to maximize the clinical benefit of this compound. The use of PDX models that recapitulate acquired resistance to standard-of-care therapies will be particularly important in defining the role of this compound in later lines of treatment.
References
- 1. The novel AKT inhibitor this compound shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Laekna Therapeutics receives IND approvals in China and US for phase Ib/III global multi-center clinical study of this compound in combination with fulvestrant for patients with hr+/her2- breast cancer [laekna.com]
- 3. Research Portal [iro.uiowa.edu]
- 4. Combining the AKT inhibitor capivasertib and SERD fulvestrant is effective in palbociclib-resistant ER+ breast cancer preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Randomized Phase II Study Evaluating Akt Blockade with Ipatasertib, in Combination with Abiraterone, in Patients with Metastatic Prostate Cancer with and without PTEN Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2minutemedicine.com [2minutemedicine.com]
- 8. A Phase Ib/III Study to Evaluate the Efficacy and Safety of this compound Plus Fulvestrant in Patients With Locally Advanced or Metastatic HR+/HER2- Breast Cancer Who Failed Standard of Care Therapies - AdisInsight [adisinsight.springer.com]
Afuresertib Preclinical Efficacy: A Comparative Statistical Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of the preclinical efficacy of Afuresertib, a potent, orally bioavailable, ATP-competitive pan-Akt inhibitor. By objectively comparing its performance with other prominent AKT inhibitors—Ipatasertib, Capivasertib, and MK-2206—this document aims to furnish researchers, scientists, and drug development professionals with critical data to inform future research and clinical strategies. The information is presented through structured data tables, detailed experimental methodologies, and visualized signaling pathways to facilitate a thorough understanding of this compound's preclinical profile.
In Vitro Efficacy: Comparative IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of this compound and its alternatives across a panel of cancer cell lines, offering a direct comparison of their in vitro efficacy. Lower values indicate higher potency.
Table 1: IC50 Values (µM) of this compound and Alternative AKT Inhibitors in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | This compound | Ipatasertib | Capivasertib | MK-2206 |
| NCI-H929 | Multiple Myeloma | 0.076 | - | 0.068 | - |
| WSU-DLCL2 | Diffuse Large B-Cell Lymphoma | 0.062 | - | 0.096 | - |
| Jurkat | Acute T-Cell Leukemia | 0.091 | - | - | - |
| MM1S | Multiple Myeloma | 0.222 | - | 0.206 | - |
| LOUCY | Acute T-Cell Leukemia | 0.272 | - | 0.209 | - |
Data sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) database. A hyphen (-) indicates that data was not available.
Table 2: IC50 Values (µM) of this compound and Alternative AKT Inhibitors in Solid Tumor Cell Lines
| Cell Line | Cancer Type | This compound | Ipatasertib | Capivasertib | MK-2206 |
| LNCaP-Clone-FGC | Prostate Cancer | 0.045 | - | 0.158 | - |
| CAL-148 | Breast Cancer | 0.092 | - | - | - |
| OCUB-M | Breast Cancer | 0.132 | - | 0.147 | - |
| HGC-27 | Stomach Cancer | 0.197 | - | 0.347 | - |
| IGROV-1 | Ovarian Cancer | 0.210 | - | - | - |
| CAMA-1 | Breast Cancer | 0.351 | - | - | - |
| HCT116 | Colon Cancer | - | 10.58[1] | - | - |
| SPEC-2 | Uterine Serous Carcinoma | - | 23.33[2] | - | - |
| ARK-1 | Uterine Serous Carcinoma | - | 21.58[2] | - | - |
| SUNE-1 | Nasopharyngeal Carcinoma | - | - | - | <1[3] |
| CNE-1 | Nasopharyngeal Carcinoma | - | - | - | 3-5[3] |
| CNE-2 | Nasopharyngeal Carcinoma | - | - | - | 3-5[3] |
| HONE-1 | Nasopharyngeal Carcinoma | - | - | - | 3-5[3] |
Data for this compound, Capivasertib, and some MK-2206 entries sourced from the GDSC database. Other data are from cited literature. A hyphen (-) indicates that data was not available.
In Vivo Efficacy: Xenograft Studies
Preclinical in vivo studies using tumor xenografts in immunodeficient mice are pivotal for evaluating an investigational drug's anti-tumor activity in a living organism. The following table summarizes the in vivo efficacy of this compound and its alternatives in various cancer models.
Table 3: Comparative In Vivo Efficacy in Xenograft Models
| Drug | Cancer Cell Line | Mouse Strain | Dosing Regimen | Outcome |
| This compound | SKOV3 (Ovarian) | Athymic Nude | 10, 30, 100 mg/kg p.o. daily | 23%, 37%, 97% Tumor Growth Inhibition (TGI) respectively[4][5] |
| BT474 (Breast) | Athymic Nude | 10, 30, 100 mg/kg p.o. daily for 21 days | 8%, 37%, 61% TGI respectively[4][5] | |
| Ipatasertib | HCT116 WT (Colon) | Athymic Nude | 40 mg/kg p.o. daily for 21 days | Significant inhibition of tumor growth[1] |
| Endometrial Cancer Model | Transgenic Mice | 50 mg/kg p.o. daily for 4 weeks | 52.2% reduction in tumor weight[6] | |
| Capivasertib | BT474c (Breast) | Nude | Oral dosing | Dose-dependent growth inhibition[7] |
| U87-MG (Glioblastoma) | Nude | Oral dosing | Dose-dependent decrease in 18F-FDG uptake[7] | |
| MK-2206 | CNE-2 (Nasopharyngeal) | Nude | 240 mg/kg p.o. 3x/week or 480 mg/kg p.o. 1x/week for 2 weeks | Significant inhibition of tumor growth[3] |
| Endometrial Cancer PDX | NSG | 120 mg/kg p.o. 2x/week for 3 weeks | Significant inhibition of tumor growth[8] | |
| GEO (Colon) | - | 120 mg/kg p.o. on alternate days for 3 weeks | Significant reduction in tumor volume and weight[9] | |
| Neuroblastoma Models | - | 100 or 200 mg/kg/day p.o. | Significant inhibition of tumor growth[10] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of evaluation, the following diagrams have been generated using Graphviz.
Caption: this compound inhibits AKT, leading to downstream effects on cell cycle and survival.
Caption: Workflow for preclinical evaluation of this compound efficacy.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines a common method for determining the number of viable cells in culture, which is foundational for calculating IC50 values.
1. Reagent Preparation:
- Thaw the CellTiter-Glo® Buffer and Substrate at room temperature.
- Transfer the buffer into the amber bottle containing the substrate to reconstitute the CellTiter-Glo® Reagent.
- Mix by gentle inversion until the substrate is fully dissolved.
2. Cell Plating:
- Seed cancer cells in an opaque-walled 96-well plate at a predetermined density in 100 µL of culture medium.
- Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
3. Drug Treatment:
- Prepare serial dilutions of this compound and alternative inhibitors in culture medium.
- Remove the existing medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include vehicle-only (e.g., DMSO) controls.
- Incubate the plate for a specified period (e.g., 72 hours) at 37°C.
4. Luminescence Measurement:
- Equilibrate the plate to room temperature for approximately 30 minutes.
- Add 100 µL of the prepared CellTiter-Glo® Reagent to each well.
- Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Record the luminescence using a plate reader.
5. Data Analysis:
- The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
- Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
- Plot the percentage of viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for assessing the anti-tumor efficacy of a compound in a preclinical mouse model.
1. Animal Models:
- Use immunodeficient mice (e.g., athymic nude or NSG mice), typically 6-8 weeks old.
- House the animals in a pathogen-free environment with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Tumor Cell Implantation:
- Harvest cancer cells during their exponential growth phase.
- Resuspend the cells in a sterile, serum-free medium or a mixture with Matrigel.
- Subcutaneously inject a defined number of cells (e.g., 1 x 10^6 to 5 x 10^6) into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment Initiation:
- Monitor the mice regularly for tumor formation.
- Measure tumor dimensions with calipers once tumors are palpable. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
4. Drug Administration:
- Administer this compound or alternative inhibitors via the appropriate route (e.g., oral gavage) at the specified doses and schedule.
- The control group should receive the vehicle used to dissolve the drug.
- Monitor the body weight and overall health of the mice throughout the study.
5. Efficacy Evaluation:
- Continue to measure tumor volumes at regular intervals (e.g., twice weekly).
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
- Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Conclusion
The preclinical data presented in this guide demonstrate that this compound is a potent inhibitor of the AKT signaling pathway with significant in vitro and in vivo anti-tumor activity across a range of cancer types. The comparative analysis with other AKT inhibitors provides a valuable resource for researchers to contextualize its efficacy. The detailed experimental protocols offer a foundation for the replication and expansion of these findings. Further investigation into the predictive biomarkers of response to this compound will be crucial for its successful clinical translation.
References
- 1. Ipatasertib, a novel Akt inhibitor, induces transcription factor FoxO3a and NF-κB directly regulates PUMA-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ipatasertib, an oral AKT inhibitor, in combination with carboplatin exhibits anti-proliferative effects in uterine serous carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of an oral allosteric AKT inhibitor (MK-2206) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Ipatasertib exhibits anti-tumorigenic effects and enhances sensitivity to paclitaxel in endometrial cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The allosteric AKT inhibitor, MK2206, decreases tumor growth and invasion in patient derived xenografts of endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Combination of an allosteric Akt inhibitor MK-2206 with etoposide or rapamycin enhances the anti-tumor growth effect in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Afuresertib vs. Other Kinase Inhibitors: A Comparative Safety Profile Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of afuresertib, a pan-AKT inhibitor, with other broader classes of kinase inhibitors. The information is supported by data from clinical trials to aid in the evaluation and understanding of its therapeutic potential and tolerability.
This compound is an orally bioavailable, ATP-competitive inhibitor of all three isoforms of the serine/threonine protein kinase Akt (AKT1, AKT2, and AKT3).[1][2][3] By inhibiting Akt, this compound disrupts the PI3K/Akt/mTOR signaling pathway, a critical cascade that promotes cell proliferation, survival, and growth, and is often dysregulated in cancer.[4][5][6][7] This targeted mechanism of action positions this compound as a promising agent in oncology, but also defines its unique safety and toxicity profile relative to other kinase inhibitors that target different nodes in cellular signaling.
The PI3K/AKT Signaling Pathway
The diagram below illustrates the PI3K/AKT/mTOR signaling pathway, a central regulator of cell cycle and survival.[4][8] Growth factors binding to receptor tyrosine kinases (RTKs) activate PI3K, which then phosphorylates PIP2 to PIP3.[9][10] PIP3 recruits AKT to the cell membrane where it is activated by PDK1 and mTORC2.[5] Activated AKT proceeds to phosphorylate a multitude of downstream targets that promote cell growth and survival while inhibiting apoptosis (programmed cell death).[5][9][10] this compound exerts its effect by directly inhibiting AKT, thereby blocking these downstream signals. The natural inhibitor of this pathway is the tumor suppressor PTEN, which dephosphorylates PIP3.[4][9]
Safety Profile of this compound
Clinical studies of this compound, both as a monotherapy and in combination, have established a manageable safety profile. The most common adverse events are primarily gastrointestinal and generally low-grade.
Monotherapy Data (Hematologic Malignancies)
A Phase 1 dose-escalation study in 73 patients with advanced hematologic malignancies established a maximum tolerated dose (MTD) of 125 mg per day.[11][12][13][14][15] Dose-limiting toxicities (DLTs) were liver function test abnormalities observed at the 150 mg dose.[11][12][13][14][15]
Table 1: Most Frequent Treatment-Related Adverse Events (AEs) with this compound Monotherapy (>10% of patients) [12]
| Adverse Event | Frequency (All Grades) | Grade ≥3 |
| Nausea | 23.3% | 0% |
| Diarrhea | 20.5% | <3% |
| Dyspepsia | 19.2% | 0% |
| Fatigue | 16.4% | 2.7% |
| Gastroesophageal Reflux | 15.1% | 0% |
| Anorexia | 13.7% | Not specified |
| Neutropenia | Not specified | 6.8% |
| Rash | Not specified | 4.1% |
Combination Therapy Data (Ovarian and Breast Cancer)
When combined with carboplatin and paclitaxel in patients with platinum-resistant ovarian cancer, the MTD of this compound was also identified as 125 mg/day, with rash being the primary DLT.[2] In a Phase Ib study with fulvestrant for HR+/HER2- breast cancer, the combination was well-tolerated with no serious adverse events reported.[16][17]
Table 2: Most Common Drug-Related AEs in Combination Therapy (≥50% in Ovarian Cancer Study) [2]
| Adverse Event | Frequency (All Grades) |
| Diarrhea | ≥50% |
| Fatigue | ≥50% |
| Nausea | ≥50% |
| Alopecia | ≥50% |
| Vomiting | ≥50% (Part I only) |
| Neutropenia | ≥50% (Part I only) |
Comparative Safety Profile with Other Kinase Inhibitors
The adverse event profile of kinase inhibitors is closely linked to their specific targets and off-target activities.[18][19] While this compound's side effects are predominantly gastrointestinal, other classes of kinase inhibitors exhibit different characteristic toxicities.
Table 3: Comparison of Common Adverse Events Across Kinase Inhibitor Classes
| Kinase Inhibitor Class | Primary Targets | Common Adverse Events (All Grades) | Characteristic Grade ≥3 Toxicities |
| AKT Inhibitors (this compound) | AKT1, AKT2, AKT3 | Nausea, diarrhea, dyspepsia, fatigue, rash, hyperglycemia[11][12][17] | Neutropenia, rash, liver function abnormalities[2][12] |
| EGFR Inhibitors | EGFR | Acneiform rash, diarrhea, fatigue, elevated liver enzymes[20] | Skin toxicity, diarrhea[20] |
| VEGFR Inhibitors | VEGFR | Hypertension, fatigue, diarrhea, hemorrhage, thrombosis[19] | Hypertension, proteinuria, cardiac dysfunction[19] |
| BCR-ABL Inhibitors | BCR-ABL | Edema, nausea, muscle spasms, rash, myelosuppression (Imatinib)[18]; Pleural effusion (Dasatinib)[18]; Cardiovascular events (Nilotinib, Ponatinib)[18] | Myelosuppression, cardiovascular events, fluid retention[18] |
| Broad-Spectrum TKIs | Multiple Kinases | Diarrhea, fatigue, hypertension, rash, myelosuppression, endocrine dysfunction (e.g., hypothyroidism)[21][22] | Varies widely based on specific targets |
Compared to EGFR inhibitors, this compound appears to cause less severe skin toxicity. Unlike VEGFR inhibitors, significant cardiovascular events like hypertension and thrombosis are not characteristic of this compound. The side effect profile of this compound is distinct from the class-specific toxicities of BCR-ABL inhibitors, such as the fluid retention seen with imatinib or the vascular events associated with nilotinib and ponatinib.[18]
Experimental Protocols
The safety and tolerability of this compound have been primarily evaluated in Phase 1 and Phase 2 clinical trials.
Phase 1 Dose-Escalation Study (NCT00881946)
-
Design : An open-label, 3+3 dose-escalation design was used to determine the MTD.[2][13] Patients were enrolled in cohorts and received escalating doses of this compound (ranging from 25 to 150 mg per day).[11][12]
-
Primary Objective : To evaluate the safety, tolerability, and MTD of single-agent this compound.[11][13]
-
Safety Assessments : Adverse events were monitored continuously and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).[2] Dose-limiting toxicities were assessed during the first cycle of treatment.
-
Pharmacokinetics : Plasma concentrations of this compound were measured to determine parameters like maximum concentration and half-life.[11][13]
Phase 1b Combination Study (Ovarian Cancer)
-
Design : A two-part study. Part I was a 3+3 dose escalation of this compound (50–150 mg/day) combined with standard doses of paclitaxel and carboplatin.[2] Part II was a single-arm expansion at the MTD.[2]
-
Primary Objectives : To determine the MTD and safety of the combination (Part I) and to assess the overall response rate (ORR) per RECIST v1.1 (Part II).[2]
-
Assessments : Safety was assessed via NCI-CTCAE v4.0. Efficacy was evaluated using CT-based tumor assessments and serum CA125 levels.[2]
The workflow for a typical Phase 1 dose-escalation study, as employed for this compound, is depicted below.
Conclusion
This compound demonstrates a favorable and manageable safety profile characterized primarily by low-grade, transient gastrointestinal events.[11][13][14] Its toxicity profile is distinct from other kinase inhibitor classes, lacking the severe skin toxicities of EGFR inhibitors and the significant cardiovascular risks associated with VEGFR inhibitors. Dose-limiting toxicities of liver function abnormalities and rash have defined the maximum tolerated dose at 125 mg/day in clinical studies. This distinct safety profile, coupled with its targeted mechanism of action, supports its continued development as a therapeutic agent in oncology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. This compound | C18H17Cl2FN4OS | CID 46843057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
- 13. The novel AKT inhibitor this compound shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. The novel AKT inhibitor this compound shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 16. 2023 SABCS | Laekna Reports this compound Phase Ib Breast Cancer Study Results [prnewswire.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Frontiers | Adverse events and dose modifications of tyrosine kinase inhibitors in chronic myelogenous leukemia [frontiersin.org]
- 19. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Side effects of tyrosine kinase inhibitors — management guidelines | Płużański | Oncology in Clinical Practice [journals.viamedica.pl]
- 21. erc.bioscientifica.com [erc.bioscientifica.com]
- 22. Kinase Inhibitors: Adverse Effects Related to the Endocrine System - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Therapeutic Path of Afuresertib: An In Vivo Imaging Comparison for Validating Akt Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the serine/threonine kinase Akt stands as a pivotal node in signaling pathways that govern cell survival, proliferation, and metabolism. Afuresertib, a potent and orally bioavailable pan-Akt inhibitor, has emerged as a promising therapeutic agent.[1] This guide provides a comparative overview of how in vivo imaging modalities can be leveraged to validate the therapeutic efficacy of this compound and other Akt inhibitors, supported by experimental data and detailed protocols. While specific quantitative in vivo imaging data for this compound remains limited in publicly accessible literature, this guide will draw upon studies of mechanistically similar Akt inhibitors to illustrate the power of these techniques.
The PI3K/Akt/mTOR Signaling Pathway: A Key Target in Oncology
The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a prime target for therapeutic intervention.[1] this compound exerts its anti-tumor effects by competitively binding to the ATP-binding site of Akt1, Akt2, and Akt3, thereby inhibiting their kinase activity and downstream signaling. This leads to the suppression of cell proliferation and the induction of apoptosis in cancer cells.
Figure 1. Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Comparative Analysis of In Vivo Imaging Modalities
In vivo imaging provides a non-invasive window into the dynamic biological processes within a living organism, offering a powerful toolset for evaluating the pharmacodynamics and therapeutic efficacy of drugs like this compound. Below is a comparison of key imaging modalities.
| Imaging Modality | Principle | Application for Akt Inhibitors | Advantages | Limitations |
| Bioluminescence Imaging (BLI) | Light emission from luciferase-expressing cells upon substrate administration. | Real-time monitoring of tumor growth and Akt pathway activity using engineered reporter systems (e.g., BAR, KiMBI).[2][3] | High sensitivity, low background, cost-effective, high-throughput. | Low spatial resolution, requires genetic modification of cells. |
| Positron Emission Tomography (PET) | Detection of gamma rays emitted from positron-emitting radiotracers. | Quantitative assessment of tumor metabolism (e.g., 18F-FDG) and target engagement. | High sensitivity, quantitative, translational to the clinic. | Lower spatial resolution than MRI, requires cyclotrons for radiotracer production. |
| Magnetic Resonance Imaging (MRI) | Uses strong magnetic fields and radio waves to generate detailed images of organs and tissues. | Anatomical tumor imaging, measurement of tumor volume, and assessment of tumor cellularity and necrosis (e.g., DWI). | High spatial resolution, excellent soft-tissue contrast, provides functional information. | Lower sensitivity than PET/BLI, longer acquisition times. |
Quantitative Data from In Vivo Imaging of Akt Inhibitors
Bioluminescence Imaging of Akt Pathway Inhibition
Bioluminescence imaging using reporters of Akt activity offers a direct readout of target engagement. In a study utilizing a bioluminescent Akt reporter (BAR), treatment of tumor-bearing mice with the Akt inhibitor API-2 resulted in a dose-dependent increase in bioluminescence, indicating inhibition of Akt activity.[4]
| Treatment Group | Peak Fold Induction of Bioluminescence (Mean ± SEM) | Time to Peak Inhibition |
| Vehicle Control | ~1 | N/A |
| API-2 (20 mg/kg) | ~2.5 | 12 hours |
| API-2 (40 mg/kg) | ~4 | 12 hours |
| Perifosine (30 mg/kg) | ~12 | 72 hours |
| Data adapted from a study on a bioluminescent Akt reporter.[4] |
MRI Assessment of Tumor Volume
Preclinical studies often use MRI to precisely measure tumor volume changes in response to therapy. While caliper measurements are common, MRI provides a more accurate, three-dimensional assessment of tumor burden.[5]
| Treatment Group | Day 10 Mean Tumor Volume (mm³) | Day 20 Mean Tumor Volume (mm³) |
| Caliper Measurement | 254.78 | 574.49 |
| MRI Measurement | 462.93 | 1164.29 |
| Illustrative data comparing caliper and MRI tumor volume measurements in a preclinical model.[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for in vivo imaging techniques applicable to the evaluation of this compound.
In Vivo Bioluminescence Imaging Protocol
This protocol is adapted from studies using bioluminescence to monitor Akt inhibition.[2][4]
Figure 2. General workflow for in vivo bioluminescence imaging.
-
Cell Line Preparation: Utilize a cancer cell line that stably expresses a luciferase reporter gene.
-
Animal Model: Implant the luciferase-expressing cancer cells into immunocompromised mice, either subcutaneously or orthotopically.
-
Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100-200 mm³).
-
Baseline Imaging: Prior to treatment, acquire baseline bioluminescence images.
-
Anesthetize mice (e.g., with isoflurane).
-
Administer the luciferase substrate (e.g., D-luciferin) via intraperitoneal injection (e.g., 150 mg/kg).
-
Acquire images using an in vivo imaging system (e.g., IVIS Spectrum) approximately 10-15 minutes after substrate injection.[2]
-
-
Drug Administration: Administer this compound or a vehicle control orally at the desired dose and schedule.
-
Longitudinal Imaging: Repeat the imaging procedure at various time points post-treatment to monitor tumor growth and/or reporter activity.
-
Data Analysis: Quantify the bioluminescent signal from a defined region of interest (ROI) over the tumor. Data is typically expressed as photon flux (photons/second).
Preclinical MRI Protocol for Tumor Volume Assessment
This protocol outlines a general procedure for acquiring and analyzing MRI data to measure tumor volume.
Figure 3. Workflow for preclinical MRI-based tumor volume measurement.
-
Animal Handling: Anesthetize the tumor-bearing mouse and place it in a dedicated animal holder for the MRI scanner. Monitor vital signs throughout the procedure.
-
Image Acquisition:
-
Use a high-field small-animal MRI scanner.
-
Acquire T2-weighted images, which provide good contrast between the tumor and surrounding tissues.
-
Typical parameters might include a fast spin-echo (FSE) sequence with specific repetition time (TR) and echo time (TE) values optimized for the scanner and tissue type.
-
-
Image Analysis:
-
Use medical imaging software to manually or semi-automatically segment the tumor in each slice of the T2-weighted images.
-
Calculate the tumor volume by summing the area of the segmented tumor in each slice and multiplying by the slice thickness.
-
-
Longitudinal Monitoring: Repeat the MRI scans at regular intervals (e.g., weekly) to track changes in tumor volume over the course of the treatment.
Conclusion
In vivo imaging is an indispensable tool for the preclinical and clinical evaluation of targeted therapies like this compound. While direct quantitative imaging data for this compound is emerging, the established use of bioluminescence imaging, PET, and MRI in validating other Akt inhibitors provides a clear roadmap for assessing its therapeutic efficacy. By non-invasively visualizing and quantifying drug effects on tumor growth, metabolism, and target pathway activity, these techniques offer critical insights that can accelerate the development of more effective cancer treatments. As research progresses, the integration of these advanced imaging modalities will undoubtedly play a pivotal role in fully elucidating the therapeutic potential of this compound and other next-generation Akt inhibitors.
References
- 1. The novel AKT inhibitor this compound shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Noninvasive Bioluminescence Imaging of AKT Kinase Activity in Subcutaneous and Orthotopic NSCLC Xenografts: Correlation of AKT Activity with Tumor Growth Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Imaging & Endpoints | IND-Enabling Studies [certisoncology.com]
- 6. Preclinical Tumor Growth Delay Is More Reliable from Imaging-Based Rather than Manual Caliper Volume Measurements - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Afuresertib: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of Afuresertib, an orally bioavailable inhibitor of the serine/threonine protein kinase Akt, is crucial for maintaining laboratory safety and environmental compliance. As with any active pharmaceutical ingredient, adherence to established protocols is paramount. This guide provides essential safety and logistical information for the handling and disposal of this compound in a laboratory setting.
Key Safety and Handling Information
Before proceeding with disposal, it is imperative to be familiar with the safety and handling precautions for this compound. The following table summarizes key information derived from available Safety Data Sheets (SDS).
| Parameter | Recommendation | Source |
| Personal Protective Equipment (PPE) | Standard laboratory attire including safety glasses, gloves, and a lab coat. In case of spills or aerosol generation, a NIOSH-certified respirator may be required. | [1][2] |
| Handling | Avoid inhalation, ingestion, and contact with skin and eyes. Use in a well-ventilated area. | [1] |
| Storage | Store at -20°C in a tightly sealed container, protected from light. | [3][4] |
| Spill Response | In case of a spill, prevent further leakage if safe to do so. Absorb with an inert material and place in a suitable container for disposal. Ensure adequate ventilation. | [1] |
| First Aid: Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [1] |
| First Aid: Skin Contact | Wash off with soap and plenty of water. | [1] |
| First Aid: Eye Contact | Flush eyes with water as a precaution. | [1] |
| First Aid: Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. | [1] |
Step-by-Step Disposal Procedures
The primary recommendation for the disposal of this compound is to treat it as chemical waste and to engage a licensed professional waste disposal company.[1] Disposal must be in accordance with all federal, state, and local regulations.
1. Waste Identification and Segregation:
-
Unused or Expired this compound: Pure this compound, whether in solid or solution form, should be considered hazardous chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (gloves, lab coats), pipette tips, vials, and bench paper, should be segregated as contaminated waste.
-
Solutions: Aqueous and solvent-based solutions containing this compound must be collected in designated, properly labeled, and sealed waste containers. Do not mix with incompatible waste streams.
2. Packaging and Labeling:
-
Solid Waste: Collect solid this compound and contaminated disposables in a clearly labeled, sealed container (e.g., a plastic bag or a designated solid waste bin).
-
Liquid Waste: Use a dedicated, leak-proof, and chemically resistant container for liquid waste containing this compound. The container must be clearly labeled with "Hazardous Waste," the name "this compound," and any other components of the solution.
-
Labeling: Ensure all waste containers are accurately labeled with the contents, concentration, and date of accumulation.
3. Storage of Waste:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated and has secondary containment to prevent spills.
4. Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
If your institution does not have an EHS department, you must contract with a licensed professional waste disposal company.[1] Provide them with the Safety Data Sheet for this compound to ensure proper handling and disposal.
5. Do Not:
-
Do not dispose of this compound down the drain.[1] This can have a negative impact on the environment and aquatic life.
-
Do not dispose of this compound in the regular trash.
-
Do not autoclave media containing this compound with the intention of rendering it non-hazardous for drain disposal, as the heat stability of this compound during autoclaving is not well-documented.[5]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols, as well as federal, state, and local regulations. The user is responsible for developing proper handling and disposal methods based on their specific conditions of use.[6]
References
Personal protective equipment for handling Afuresertib
For Immediate Implementation by Laboratory Personnel
This document outlines the critical personal protective equipment (PPE) and handling procedures required for Afuresertib, a potent oral inhibitor of the serine/threonine protein kinase Akt with antineoplastic properties. Given its cytotoxic potential, adherence to these guidelines is mandatory to ensure the safety of all researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, a comprehensive PPE strategy is essential to minimize exposure through inhalation, skin contact, or ingestion. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Handling Solid Compound (Weighing, Aliquoting) | - Gloves: Double-gloving with chemotherapy-rated nitrile gloves. - Gown: Disposable, solid-front, back-closure gown. - Eye Protection: Safety glasses with side shields or goggles. - Respiratory Protection: N95 or higher-rated respirator. |
| Preparing Solutions | - Gloves: Double-gloving with chemotherapy-rated nitrile gloves. - Gown: Disposable, solid-front, back-closure gown. - Eye Protection: Safety glasses with side shields or goggles. - Ventilation: All work must be performed in a certified chemical fume hood or biological safety cabinet. |
| Administering to Cell Cultures or Animals | - Gloves: Chemotherapy-rated nitrile gloves. - Gown: Disposable, solid-front, back-closure gown. - Eye Protection: Safety glasses with side shields. |
| Waste Disposal | - Gloves: Double-gloving with chemotherapy-rated nitrile gloves. - Gown: Disposable, solid-front, back-closure gown. - Eye Protection: Safety glasses with side shields. |
Operational and Disposal Plans
Handling Procedures:
-
Designated Area: All work with this compound, particularly in its solid form, must be conducted in a designated area within the laboratory, clearly marked with "Potent Compound Handling Area" signage.
-
Engineering Controls: A certified chemical fume hood or a Class II biological safety cabinet must be used for all manipulations of solid this compound and for the preparation of stock solutions to prevent inhalation of airborne particles.
-
Decontamination: All surfaces and equipment that come into contact with this compound must be decontaminated. A suitable decontamination solution, such as a high-pH cleaner or a commercial product specifically designed for cytotoxic drug inactivation, should be used.
-
Spill Management: A spill kit specifically for cytotoxic agents must be readily available in the laboratory. In the event of a spill, the area should be immediately cordoned off, and personnel must don appropriate PPE before initiating cleanup procedures as per the spill kit instructions.
Disposal Plan:
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, gowns, pipette tips, and containers, must be disposed of in a dedicated, clearly labeled hazardous waste container for cytotoxic agents.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this compound solutions down the drain.
-
Solid Waste: Solid this compound and any contaminated materials should be disposed of in a designated hazardous waste container for chemical solids.
-
Final Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations for hazardous chemical waste.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PI3K/Akt signaling pathway targeted by this compound and the general workflow for handling this potent compound in a laboratory setting.
Caption: PI3K/Akt signaling pathway inhibited by this compound.
Caption: PPE selection and workflow for handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
